Potassium cinnamate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-48-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium cinnamate (Potassium (2E)-3-phenylprop-2-enoate) is the potassium salt of cinnamic acid, an aromatic carboxylic acid naturally found in cinnamon and other plants.[1][2][3] While recognized for its use as a natural food preservative due to its broad-spectrum antimicrobial activity, its potential in the pharmaceutical and drug development sectors is gaining significant attention.[4][5] The biological effects of this compound are primarily attributed to its active form, cinnamic acid, which is generated under acidic conditions.[4][6] Cinnamic acid and its derivatives have been shown to possess notable anti-inflammatory, anticancer, and antidiabetic properties.[4][7][8]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols, summaries of spectroscopic data, and visualizations of key biological signaling pathways to serve as a vital resource for professionals engaged in research and development.
Physical Properties
This compound presents as a white crystalline solid or powder with a faint cinnamon-like aroma.[3][4][9] It is characterized by its good solubility in water and solubility in organic solvents like ethanol and acetone.[4][9]
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [2][4] |
| Odor | Slight cinnamon flavor | [3] |
| Molecular Formula | C₉H₇KO₂ | [9][10] |
| Molecular Weight | 186.25 g/mol | [1][9][10] |
| Boiling Point | 265.0 °C @ 760 mmHg (estimated) | [3][11] |
| Flash Point | 189.5 °C (373.0 °F) (estimated) | [3][11] |
| Vapor Pressure | 0.00471 mmHg @ 25 °C (estimated) | [3][11] |
| Solubility | Soluble in water, ethanol, acetone | [4][9] |
| pH (aqueous solution) | 8.0 - 9.0 | [12] |
Chemical Properties and Reactions
As the salt of a weak acid, this compound's chemical reactivity is centered on its carboxylate group and the phenylpropene backbone. It can undergo various reactions, making it a versatile building block in organic synthesis.
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 16089-48-8 | [4][9] |
| InChI | InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 | [10] |
| InChIKey | HCFOYBNXMYSROO-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | [9] |
Key Chemical Reactions
-
Acidification : In an acidic environment, this compound is protonated to form cinnamic acid, its biologically active counterpart responsible for its antimicrobial effects.[4][6]
-
Oxidation : The double bond can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various derivatives of cinnamic acid.[1]
-
Reduction : The carboxylate group can be reduced to form cinnamyl alcohol, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Substitution : this compound can participate in substitution reactions with alcohols or amines under appropriate conditions to form a range of cinnamate esters and amides.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and characterization of this compound.
Table 3: Spectroscopic Properties of this compound
| Technique | Observation | Reference(s) |
| UV-Vis | Strong absorption in the UV region; lower cutoff wavelength at 290 nm. | [13] |
| FT-IR | Characteristic peaks confirm the presence of carboxylate, C=C double bond, and aromatic ring functional groups. | [6][14] |
| ¹H-NMR | Spectra show characteristic signals for the vinyl and aromatic protons. | [12] |
| ¹³C-NMR | Spectra confirm the carbon skeleton, including signals for the carboxylate, vinyl, and aromatic carbons. | [12][15] |
Experimental Protocols
This section details methodologies for the synthesis of this compound and the evaluation of its antimicrobial activity.
Synthesis of this compound via Spray-Drying
This protocol describes a common method for producing this compound powder from cinnamic acid and potassium hydroxide.[5]
-
Reaction Mixture Preparation : Prepare an aqueous solution of 14.5 wt% this compound by reacting pure cinnamic acid powder with an aqueous 50 wt% potassium hydroxide (KOH) solution.
-
pH Adjustment : Carefully monitor and adjust the reaction mixture to a final pH between 8.5 and 9.5.
-
Feeding : Heat the resulting solution to approximately 55°C and feed it into a commercial spray dryer.
-
Atomization : Utilize pressure nozzles at approximately 30 bar to atomize the solution into fine droplets.
-
Drying : Bring the atomized droplets into contact with heated air having an inlet temperature of approximately 180°C. The target outlet temperature should be around 95°C.
-
Product Collection : Collect the resulting this compound powder, which should have a final moisture content of less than 2 wt%.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17]
-
Bacterial Suspension Preparation : Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution across the wells to achieve a range of concentrations.
-
Inoculation : Add the standardized bacterial suspension to each well containing the diluted this compound.
-
Controls : Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is determined as the lowest concentration of this compound that results in the complete visible inhibition of microbial growth.
Biological Activity and Mechanisms of Action
The diverse biological activities of this compound are mediated by cinnamic acid. These mechanisms involve the modulation of key cellular signaling pathways relevant to inflammation, cancer, and metabolic diseases.
Antimicrobial Mechanism
The primary antimicrobial action involves the disruption of the microbial cell membrane.[1] In an acidic medium, this compound converts to cinnamic acid, which, due to its lipophilic nature, integrates into the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components and eventual cell death.[1][18]
Anti-Inflammatory Signaling: NF-κB Pathway Inhibition
Cinnamic acid exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α and IL-6.[7][18]
Anticancer Mechanism: Induction of Extrinsic Apoptosis
Studies have demonstrated that cinnamic acid can induce apoptosis in cancer cells through the extrinsic pathway.[9] It increases the expression of Tumor Necrosis Factor-Alpha (TNF-α) and its receptor (TNFR1). This ligand-receptor binding initiates a downstream signaling cascade, leading to the activation of caspase-8 and the executioner caspase-3, ultimately resulting in programmed cell death.[9][11]
Antidiabetic Effect: GLUT4 Translocation
Cinnamic acid can enhance glucose uptake in muscle and fat cells, a critical process for managing blood glucose levels.[3] This is achieved by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. While the complete mechanism is still under investigation, evidence suggests it can act through pathways independent of phosphatidylinositol 3-kinase (PI3K), distinguishing it from the classical insulin signaling pathway.[3]
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic aldehyde induces apoptosis of breast cancer cells via STAT3/cMyc pathway [ouci.dntb.gov.ua]
- 3. Cinnamic acid, from the bark of Cinnamomum cassia, regulates glucose transport via activation of GLUT4 on L6 myotubes in a phosphatidylinositol 3-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. akjournals.com [akjournals.com]
- 7. news-medical.net [news-medical.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2’s Protective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamic acid nanoparticles modulate redox signal and inflammatory response in gamma irradiated rats suffering from acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bhu.ac.in [bhu.ac.in]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Potassium Cinnamate (CAS 16089-48-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium cinnamate (CAS 16089-48-8), a compound of growing interest in the pharmaceutical, food science, and cosmetic industries. This document consolidates key information on its physicochemical properties, synthesis, biological activities, and mechanisms of action, presented in a structured format for ease of reference and comparison.
Physicochemical Properties
This compound, the potassium salt of cinnamic acid, is a white crystalline solid.[1][2] It is soluble in water and ethanol, and slightly soluble in acetone.[1][2] Its chemical and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 16089-48-8 | [3][4][5] |
| Molecular Formula | C₉H₇KO₂ | [1][2][5][6][7][8] |
| Molecular Weight | 186.25 g/mol | [5][6][8][9] |
| Appearance | White crystalline powder | [2][3] |
| Purity | ≥ 99% | [3] |
| pH (in solution) | 8-9 | [3] |
| Moisture | ≤ 0.5% | [3] |
| Boiling Point (Est.) | 265.00 °C @ 760.00 mm Hg | [9] |
| Flash Point (Est.) | 189.50 °C | [9] |
| Solubility | Soluble in water, ethanol, and acetone | [1][5] |
Synthesis and Manufacturing
The primary method for synthesizing this compound involves a straightforward neutralization reaction.
Experimental Protocol: Neutralization Reaction
Objective: To synthesize this compound from cinnamic acid and a potassium base.
Materials:
-
Cinnamic acid (pure powder)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
An aqueous solution of potassium hydroxide (e.g., 50 wt%) or potassium carbonate is prepared.
-
Cinnamic acid powder is gradually added to the potassium base solution with constant stirring.
-
The reaction is carried out under mild conditions, and the pH of the solution is carefully monitored and adjusted to a final pH of approximately 8.5 to 9.5.[6]
-
The resulting solution contains aqueous this compound.
Industrial Production: Spray-Drying Process
For commercial production, a spray-drying method is often employed to obtain a stable powder form.
Protocol:
-
A solution of this compound (e.g., 14.5 wt%) is prepared via the neutralization reaction described above.
-
The solution is pre-heated to approximately 55°C.
-
The heated solution is fed into a commercial spray dryer and atomized using pressure nozzles (e.g., ~30 bar).
-
The atomized droplets are contacted with heated air at an inlet temperature of about 180°C.
-
The rapid evaporation of water yields a fine powder of this compound. The outlet air temperature is typically around 95°C.
-
The final product is a powder with a low moisture content, generally less than 2 wt%.[6]
Biological Activity and Applications
This compound is recognized for its broad-spectrum antimicrobial and antioxidant properties, making it a versatile compound in various fields.
Antimicrobial Activity
This compound demonstrates significant inhibitory effects against a range of bacteria, yeasts, and molds, positioning it as a natural alternative to synthetic preservatives like sodium benzoate and potassium sorbate.[3][10]
Mechanism of Action: The antimicrobial action of this compound is multifaceted:
-
Cell Membrane Disruption: It directly interacts with the microbial cell membrane, increasing its permeability and causing leakage of essential intracellular contents.[1]
-
Enzyme Inhibition: Under acidic conditions, it converts to cinnamic acid, which can penetrate the microbial cell and ionize, disrupting enzyme activity.[2][3]
-
ATP Synthesis Suppression: The compound inhibits adenosine triphosphatase (ATPase) activity, interfering with the cell's energy metabolism.[1]
-
Morphological Damage: Treatment leads to observable damage to microbial cells, including wrinkling, collapse, and eventual rupture.[10]
Antimicrobial Efficacy Data: A recent study highlighted its effectiveness against common foodborne pathogens, showing it to be superior to sodium benzoate and potassium sorbate in certain cases.[10]
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Staphylococcus aureus | 2 mg/mL | 16 mg/mL |
| Escherichia coli | 4 mg/mL | 16 mg/mL |
| Shigella boydii | 1 mg/mL | 16 mg/mL |
| Bacillus cereus | 1 mg/mL | 8 mg/mL |
Source: LWT-Food Science and Technology (2025)[10]
Antioxidant Activity
This compound acts as a moderate inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a key transcription factor that regulates cellular defense mechanisms against oxidative stress by enhancing the expression of antioxidant genes.[1] This property suggests its potential use in formulations aimed at protecting cells from oxidative damage.
Other Applications
-
Food Preservation: Widely used in beverages, dairy products, canned goods, and baked goods at recommended dosages of 0.05% - 0.2%.[3][4][11]
-
Cosmetics: Used as a fragrance component and in sunscreens due to its ability to absorb UV light and inhibit tyrosinase, which is involved in melanin formation.[5][12]
-
Wastewater Treatment: It can act as a reducing agent and flocculant, aiding in the removal of pollutants.[1]
-
Polymer Science: Serves as a starting material for the synthesis of polymaleic acid, a polymer with various industrial uses.[1][8]
Safety and Toxicology
This compound is considered to have high biological safety. Its active component, cinnamic acid, was recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) in 1965.[10] In the human body, it is metabolized into phenylalanine, an essential amino acid, with no toxic byproducts.[10]
Toxicology Data:
| Test | Concentration | Result | Conclusion |
| Hemolysis Test | 8 mg/mL | 3.31 ± 0.17% hemolysis (rabbit red blood cells) | Far below safety risk threshold |
| Cytotoxicity Test | 8 mg/mL | 86.94 ± 0.21% cell viability (K562 cells) | Extremely low cytotoxicity |
Source: LWT-Food Science and Technology (2025)[10]
Conclusion
This compound is a multifunctional compound with a strong safety profile and significant potential in drug development, food preservation, and cosmetics. Its well-documented antimicrobial and antioxidant mechanisms provide a solid foundation for further research into its therapeutic and industrial applications. The data and protocols presented in this guide offer a technical resource for professionals exploring the utility of this promising natural compound.
References
- 1. Buy this compound | 16089-48-8 [smolecule.com]
- 2. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 4. This compound / CAS:16089-48-8 - Zehao Industry Co., Ltd. [zehaochem.com]
- 5. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound, 16089-48-8 [thegoodscentscompany.com]
- 10. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 11. This compound | 16089-48-8 [chemicalbook.com]
- 12. fr.talentchemicals.com [fr.talentchemicals.com]
A Comprehensive Technical Guide to the Solubility of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of potassium cinnamate in aqueous and organic solvents. The information is intended to support research, development, and formulation activities where this compound is a compound of interest.
Introduction to this compound
This compound (C₉H₇KO₂), the potassium salt of cinnamic acid, is a white crystalline solid.[1][2][3][4] It is recognized for its pleasant, sweet, and balsamic odor.[5] This compound has garnered significant interest in various industrial applications, including as a food preservative, in fragrance formulations, and as a potential candidate in pharmaceutical development due to its antimicrobial and anti-inflammatory properties.[2][3] A thorough understanding of its solubility is critical for its effective application and formulation.
Aqueous Solubility of this compound
This compound is generally described as being soluble in water.[1][2][3][4][5][6] The potassium salt form of cinnamic acid enhances its aqueous solubility compared to the free acid.[2] One source provides an estimated solubility of 1 x 10⁶ mg/L at 25 °C, which translates to 100 g/100 mL.[7] It is important to note that this is an estimated value and may not reflect experimentally determined solubility. The pH of the aqueous medium can influence the solubility, with the salt form being more soluble than the acid form, which would predominate at lower pH values.
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 mL) | Notes |
| 25 | ~100 (Estimated)[7] | High solubility is expected, but this value is an estimation and should be confirmed experimentally. |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is varied and crucial for applications such as organic synthesis, purification, and formulation in non-aqueous systems. Literature suggests that it is soluble in some polar organic solvents.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Type | Solubility Description |
| Ethanol | C₂H₅OH | Protic Polar | Soluble[1][2][4][5], Slightly Soluble[3] |
| Methanol | CH₃OH | Protic Polar | No specific data found, but solubility is likely given its solubility in ethanol. |
| Acetone | C₃H₆O | Aprotic Polar | Soluble[1][2][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | No specific data found. |
| Ethyl Acetate | C₄H₈O₂ | Aprotic, Moderately Polar | No specific data found. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for any serious research or development endeavor. The following outlines a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Thermostatic chamber or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials with airtight seals
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for Solubility Determination
Step-by-Step Procedure
-
Preparation : Accurately weigh a sample of this compound. Prepare a known volume of the desired solvent in a sealable vial.
-
Creating a Slurry : Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.
-
Equilibration : Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Quantification :
-
Gravimetric Method : The solvent from the filtered sample can be evaporated, and the mass of the remaining solid this compound can be determined.
-
Spectroscopic/Chromatographic Method : Dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique like UV-Vis spectrophotometry (as cinnamic acid has a chromophore) or HPLC.
-
-
Calculation : From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in desired units (e.g., g/100 mL, mg/L, or mol/L).
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature : The solubility of solids in liquids generally increases with temperature, although there are exceptions. For endothermic dissolution processes, increasing the temperature will increase solubility.
-
pH : In aqueous solutions, the pH will significantly impact the equilibrium between the soluble this compound salt and the less soluble cinnamic acid. At pH values below the pKa of cinnamic acid (around 4.4), the less soluble acid form will precipitate.
-
Solvent Polarity : As a salt of an organic acid, this compound's solubility will be highest in polar solvents that can effectively solvate both the potassium cation and the cinnamate anion. The principle of "like dissolves like" is applicable here.
-
Presence of Other Solutes : The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in the solvent properties.
Conclusion
This compound exhibits good solubility in water and polar organic solvents like ethanol and acetone. However, there is a notable lack of precise, experimentally determined quantitative solubility data across a range of temperatures and in a wider array of solvents in publicly accessible literature. For researchers and formulation scientists, the experimental determination of solubility using the protocols outlined in this guide is highly recommended to obtain the accurate data necessary for their specific applications. This will ensure the successful development of robust formulations and processes involving this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 16089-48-8 [smolecule.com]
- 3. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound | 16089-48-8 | FP30864 | Biosynth [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound, 16089-48-8 [thegoodscentscompany.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Cinnamate Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Crystallography of Cinnamic Acid and its Salts
Cinnamic acid (C₆H₅CH=CHCOOH) and its salts are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and potential for forming various crystalline structures.[1] The arrangement of molecules in the crystal lattice, known as polymorphism, can profoundly influence key physicochemical properties such as solubility, stability, and bioavailability.[1]
trans-Cinnamic acid, the more stable isomer, is known to exist in at least two polymorphic forms, designated as α and β.[1] The stable α-polymorph is typically obtained through slow evaporation from various organic solvents.[1] The study of these crystal structures is crucial for understanding and controlling the solid-state properties of cinnamate derivatives.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the α-polymorph of trans-cinnamic acid, as determined by single-crystal X-ray diffraction. This data is presented as a template for the characterization of potassium cinnamate and other cinnamate salts.
Table 1: Crystal Data and Structure Refinement for α-trans-Cinnamic Acid
| Parameter | Value |
| Empirical Formula | C₉H₈O₂ |
| Formula Weight | 148.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.58(1) |
| b (Å) | 17.80(2) |
| c (Å) | 7.78(1) |
| α (°) | 90 |
| β (°) | 100.0(2) |
| γ (°) | 90 |
| Volume (ų) | 762.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.291 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 312 |
Table 2: Selected Bond Lengths for α-trans-Cinnamic Acid (Å)
| Bond | Length |
| C1 - C2 | 1.487(4) |
| C2 - C3 | 1.336(4) |
| C3 - C4 | 1.464(4) |
| C4 - C5 | 1.389(4) |
| C4 - C9 | 1.393(4) |
| C1 - O1 | 1.258(3) |
| C1 - O2 | 1.259(3) |
Table 3: Selected Bond Angles for α-trans-Cinnamic Acid (°)
| Angle | Value |
| O1 - C1 - O2 | 124.5(3) |
| O1 - C1 - C2 | 117.8(3) |
| O2 - C1 - C2 | 117.7(3) |
| C1 - C2 - C3 | 121.2(3) |
| C2 - C3 - C4 | 127.4(3) |
| C3 - C4 - C5 | 122.0(3) |
| C3 - C4 - C9 | 118.0(3) |
Experimental Protocols
The determination of the crystal structure of a cinnamate salt involves two primary stages: the synthesis and growth of high-quality single crystals, and the analysis of these crystals using single-crystal X-ray diffraction.
3.1. Synthesis and Crystallization
The synthesis of this compound is typically achieved through a neutralization reaction between cinnamic acid and potassium hydroxide. A general procedure is as follows:
-
Dissolution: Dissolve cinnamic acid in a suitable solvent, such as methanol or ethanol.
-
Neutralization: Add a stoichiometric amount of potassium hydroxide, also dissolved in the same solvent, to the cinnamic acid solution.
-
Crystallization: Allow the resulting solution to stand for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained over a period of several days to weeks.
For sodium cinnamate, a similar method involving the reaction of cinnamic acid with sodium thiocyanide in methanol has been reported to yield single crystals.[2]
3.2. Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for determining the crystal structure from a suitable single crystal:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters of the solved structure are refined against the experimental data to achieve the best possible fit.
-
Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric plausibility. The finalized data, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[1]
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.
4.2. Isomeric and Polymorphic Relationships of Cinnamic Acid
References
A Comprehensive Technical Guide to the Molecular Weight of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular weight of potassium cinnamate, including its calculation, experimental determination, and relevant biological context. This document is intended to serve as a comprehensive resource, offering both fundamental data and practical methodologies.
Introduction to this compound
This compound is the potassium salt of cinnamic acid, an organic compound with the chemical formula C₉H₇KO₂.[1] It presents as a white to off-white crystalline solid and is soluble in water.[1] this compound and its parent compound, cinnamic acid, are recognized for their biological activities, including antimicrobial and anti-inflammatory properties, making them of interest in the fields of food science, pharmaceuticals, and drug development.[1][2][3]
Molecular Weight of this compound
The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations, solution preparation, and substance identification. It is determined by the sum of the atomic weights of its constituent atoms.
Calculation of Molecular Weight
The molecular formula for this compound is C₉H₇KO₂. The molecular weight is calculated by summing the atomic weights of nine carbon atoms, seven hydrogen atoms, one potassium atom, and two oxygen atoms.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Potassium | K | 1 | 39.098 | 39.098 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 186.251 |
The calculated molecular weight of this compound is approximately 186.25 g/mol .[2][4][5][6]
Physical and Chemical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₇KO₂ |
| Molecular Weight | 186.25 g/mol [2][4][5][6] |
| CAS Number | 16089-48-8[1][2][3] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in water, ethanol, and acetone[1] |
| pH (in solution) | 8-9[7] |
Experimental Determination of Molecular Weight
Several analytical techniques can be employed to experimentally determine the molecular weight of an organic salt like this compound. Mass spectrometry is a primary and highly accurate method.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This protocol outlines a general procedure for determining the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of a this compound sample.
Materials and Reagents:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for adjusting pH)
-
Vials and micropipettes
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to obtain a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source to negative ion mode to detect the cinnamate anion (C₉H₇O₂⁻).
-
Typical ESI-MS parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Pressure: 20-30 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
-
Data Acquisition:
-
Inject the prepared this compound solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the cinnamate anion. The expected m/z for the cinnamate anion (C₉H₇O₂⁻) is approximately 147.04.
-
The molecular weight of the neutral cinnamic acid can be inferred by adding the mass of a proton (approx. 1.008 Da).
-
The presence of the potassium salt can be confirmed by observing adducts or by analyzing in positive ion mode for the potassium ion (K⁺) at m/z ~39.1.
-
Biological Context and Signaling Pathways
Cinnamic acid and its derivatives, including this compound, exhibit a range of biological activities. Their anti-inflammatory effects are of particular interest and are attributed to the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Signaling
Cinnamic acid has been shown to suppress pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8]
Caption: NF-κB signaling pathway and inhibition by cinnamic acid.
Cinnamic acid can inhibit the phosphorylation of IκBα, preventing the release and nuclear translocation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.[2]
Caption: MAPK signaling cascade and inhibition by cinnamic acid.
By inhibiting the phosphorylation of MAPK proteins, cinnamic acid can downregulate the inflammatory cascade.[2]
Experimental Workflow for Organic Salt Analysis
A logical workflow is crucial for the comprehensive analysis of an organic salt like this compound.
Caption: General experimental workflow for organic salt analysis.
This workflow provides a systematic approach, from initial characterization to the evaluation of biological function, ensuring a thorough understanding of the compound.
References
- 1. Buy this compound | 16089-48-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 4. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 5. This compound | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 16089-48-8 [chemicalbook.com]
- 7. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Potassium Cinnamate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for potassium cinnamate, a compound of interest in the pharmaceutical and food industries.[1][2][3][4] The guide covers Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy, presenting key quantitative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is the potassium salt of cinnamic acid. The trans-isomer is the most common form. Its structure, featuring a phenyl group conjugated with a propenoic acid moiety, is the primary determinant of its spectroscopic characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound provides insights into its electronic transitions, primarily the π → π* transitions within the conjugated system of the aromatic ring and the carbon-carbon double bond.
Data Presentation: UV-Vis Absorption
The UV spectrum of this compound, typically recorded in methanol, shows a strong absorption in the UV region. The key parameters are summarized below.
| Parameter | Value | Reference |
| λmax (Primary Absorption) | 274 nm | [8] |
| Molar Absorptivity (ε) at 274 nm | 6783 L·mol⁻¹·cm⁻¹ | [8] |
| λmax (Shoulder) | 255 nm | [8] |
| Molar Absorptivity (ε) at 255 nm | 4770 L·mol⁻¹·cm⁻¹ | [8] |
| Lower Cutoff Wavelength | 290 nm | [8] |
| Transparent Region | 293 nm to 900 nm | [8] |
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a UV-grade solvent, such as methanol.[9] Serial dilutions are performed to obtain a concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated for photometric accuracy using certified reference materials like potassium dichromate solutions.[10]
-
Measurement:
-
A quartz cuvette is filled with the solvent (e.g., methanol) to serve as the blank or reference.[11]
-
A baseline is recorded across the desired wavelength range (e.g., 200-400 nm).[9]
-
The blank cuvette is replaced with a matched cuvette containing the this compound solution.
-
The absorption spectrum is recorded. The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are determined.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Data Presentation: Key IR Absorption Bands
The FT-IR spectrum of this compound shows characteristic peaks for the carboxylate anion, the aromatic ring, and the trans-alkene moiety.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 1640 | C=C Stretching | trans-Vinyl Group (-CH=CH-) | [12] |
| 1630 | C=C Stretching | Phenyl Ring | [9][12] |
| 1580 | C=C Stretching | Phenyl Ring | [9] |
| 1570 | Asymmetric Stretching | Carboxylate (COO⁻) | [12] |
| 1390 | Symmetric Stretching | Carboxylate (COO⁻) | [12] |
Experimental Protocol: FT-IR Spectroscopy
The following protocol outlines the KBr pellet method, which is standard for analyzing solid samples.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of dry this compound powder is mixed with 100-200 mg of spectroscopic grade potassium bromide (KBr).[13]
-
The mixture is thoroughly ground to a very fine powder using an agate mortar and pestle to minimize scattering effects.[13]
-
The powdered mixture is transferred to a pellet-pressing die.
-
A pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.
-
-
Instrumentation: An FT-IR spectrometer is used. A background spectrum of the ambient atmosphere (or a blank KBr pellet) is recorded first.
-
Measurement:
-
The KBr pellet containing the sample is placed in the sample holder in the path of the IR beam.
-
The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum displays percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects molecular vibrations that result in a change in the polarizability of the molecule.
Data Presentation: Raman Shifts
While detailed Raman spectra for this compound are less commonly published than IR spectra, the technique is valuable for confirming structural features. The expected Raman active modes are similar to those observed in IR, though their relative intensities may differ. A study noted the recording of an FT-Raman spectrum in the 4000-100 cm⁻¹ range.[9]
| Wavenumber (cm⁻¹) | Expected Vibrational Mode | Functional Group |
| ~1630-1640 | C=C Stretching | trans-Vinyl Group |
| ~1600 | C=C Stretching | Phenyl Ring |
| ~1400 | Symmetric Stretching | Carboxylate (COO⁻) |
| ~1000 | Ring Breathing | Phenyl Ring |
Experimental Protocol: FT-Raman Spectroscopy
The protocol for obtaining a Raman spectrum of a solid sample is as follows:
-
Sample Preparation: A small amount of the crystalline this compound powder is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.[14] No extensive sample preparation is usually required.
-
Instrumentation: An FT-Raman spectrometer, often equipped with a near-infrared (NIR) laser like a Nd:YAG laser (1064 nm), is used to minimize fluorescence interference.[14] The instrument includes a laser source, sample illumination optics, and a detector.[15]
-
Measurement:
-
The laser is focused on the solid sample.
-
The scattered light is collected, typically in a backscattering geometry.[16]
-
A filter is used to remove the intense Rayleigh scattered light.
-
The remaining Raman scattered light is passed to the spectrometer and the spectrum is recorded over a range, for example, from 4000 to 100 cm⁻¹.[9][14]
-
Visualization of Workflows and Relationships
Diagrams created using Graphviz illustrate the logical flow of spectroscopic analysis and the correlation between the molecular structure and its spectral features.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound's functional groups with spectral features.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. Buy this compound [smolecule.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. plus.ac.at [plus.ac.at]
- 15. youtube.com [youtube.com]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
1H and 13C NMR Spectral Analysis of Potassium Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of potassium cinnamate. While direct spectral data for this compound is not extensively published, this document synthesizes information from spectral analyses of cinnamic acid and its derivatives to present a comprehensive overview. This guide includes predicted spectral data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development.
Introduction
This compound, the potassium salt of cinnamic acid, is a compound of interest in various fields, including pharmaceuticals and food preservation, owing to its potential biological activities such as antimicrobial properties.[1][2] A thorough understanding of its chemical structure and purity is paramount, and NMR spectroscopy is a powerful tool for this purpose. This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of this compound, providing a foundational resource for its characterization.
Predicted NMR Spectral Data
The formation of the potassium salt of cinnamic acid leads to deprotonation of the carboxylic acid group. This change in the electronic environment of the molecule influences the chemical shifts of the nearby protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on data reported for cinnamic acid and its derivatives.[3][4][5][6] The expected shifts are compared to those of cinnamic acid to highlight the effect of salt formation.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-7 (Vinyl) | 7.50 - 7.65 | d | ~16.0 | Trans coupling with H-8. Expected to be slightly downfield compared to cinnamic acid due to the electron-donating effect of the carboxylate group. |
| H-2, H-6 (Aromatic) | 7.35 - 7.50 | m | - | Protons ortho to the vinyl group. |
| H-3, H-4, H-5 (Aromatic) | 7.20 - 7.35 | m | - | Protons meta and para to the vinyl group. |
| H-8 (Vinyl) | 6.40 - 6.55 | d | ~16.0 | Trans coupling with H-7. Expected to be slightly upfield compared to cinnamic acid. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-9 (Carbonyl) | 170 - 175 | The carboxylate carbon is expected to be significantly upfield compared to the carboxylic acid carbon of cinnamic acid. |
| C-7 (Vinyl) | 142 - 146 | |
| C-1 (Aromatic) | 134 - 136 | Quaternary carbon. |
| C-4 (Aromatic) | 129 - 131 | |
| C-2, C-6 (Aromatic) | 128 - 130 | |
| C-3, C-5 (Aromatic) | 127 - 129 | |
| C-8 (Vinyl) | 120 - 125 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for accurate structural elucidation and purity assessment.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as this compound is water-soluble.[2]
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or dimethyl sulfoxide-d₆ (DMSO-d₆), if quantitative analysis is required. Tetramethylsilane (TMS) is not suitable for aqueous solutions.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Broadband decoupling is used to simplify the spectrum by removing C-H splitting.[7]
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.[7]
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual HDO peak (approximately 4.79 ppm at 25°C) or the internal standard. Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Visual aids are essential for understanding the molecular structure and the workflow of NMR analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides critical information for its structural verification and quality control. Although direct published spectra are scarce, a reliable prediction of the chemical shifts can be made by comparing with data from cinnamic acid and its derivatives. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound, ensuring accurate and reproducible results. The provided visualizations of the molecular structure and analytical workflow further aid in the comprehensive understanding of the analysis process.
References
Unveiling the Molecular Vibrations: An In-depth Technical Guide to FTIR Spectroscopy of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of potassium cinnamate. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide will delve into the characteristic vibrational frequencies of this compound's functional groups, present a detailed experimental protocol for its analysis, and offer a visual representation of the analytical workflow.
Core Functional Groups of this compound
This compound, the potassium salt of cinnamic acid, possesses several key functional groups that give rise to a characteristic infrared spectrum. Understanding the vibrational modes of these groups is crucial for spectral interpretation. The primary functional groups of interest are:
-
The Carboxylate Anion (-COO⁻): The deprotonation of the carboxylic acid group in cinnamic acid to form the carboxylate salt results in two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The positions of these bands are sensitive to the nature of the metal cation. For ionic salts like this compound, the two oxygen atoms are associated equally with the metal cation[1].
-
The Carbon-Carbon Double Bond (C=C): The vinyl group within the cinnamate structure exhibits a characteristic stretching vibration.
-
The Aromatic Ring: The phenyl group gives rise to several characteristic vibrations, including C=C stretching within the ring and C-H stretching and bending modes.
Interpreting the FTIR Spectrum of this compound
The FTIR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent functional groups. The key absorption regions are as follows:
-
Carboxylate Anion Vibrations: The most prominent bands in the spectrum of this compound are due to the carboxylate group. The asymmetric stretching vibration typically appears in the range of 1510-1650 cm⁻¹, while the symmetric stretching vibration is found between 1280-1400 cm⁻¹[1]. The large dipole moment of the highly polar carboxylate group results in these peaks being particularly intense[2].
-
C=C Stretching Vibrations: A band corresponding to the stretching of the aliphatic C=C double bond is expected around 1630 cm⁻¹[3]. The aromatic C=C stretching vibrations of the phenyl ring typically appear in the 1400-1600 cm⁻¹ region[4].
-
C-H Vibrations: The C-H stretching vibrations of the aromatic ring and the vinyl group are generally observed in the 3100-2850 cm⁻¹ range[3].
Quantitative Data Summary: Characteristic FTIR Absorption Bands for this compound
The following table summarizes the key FTIR absorption bands for the functional groups of this compound, with data compiled from various spectroscopic studies.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| Carboxylate Anion (-COO⁻) | Asymmetric Stretching (νas) | 1510 - 1650 | [1] |
| Carboxylate Anion (-COO⁻) | Symmetric Stretching (νs) | 1280 - 1400 | [1] |
| Alkene (C=C) | Stretching | ~1630 | [3] |
| Aromatic Ring (C=C) | Stretching | 1400 - 1600 | [4] |
| Aromatic & Vinylic C-H | Stretching | 3100 - 2850 | [3] |
Detailed Experimental Protocol: FTIR Analysis of this compound via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a widely used technique for the FTIR analysis of solid samples[5][6]. This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet[6][7]. KBr is transparent to infrared radiation in the mid-IR region, making it an excellent matrix material[6].
Materials and Equipment:
-
This compound Sample
-
FTIR Grade Potassium Bromide (KBr), dried
-
Agate Mortar and Pestle
-
Hydraulic Press with Pellet Die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation:
-
Grinding and Mixing:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet[7].
-
-
Background Measurement:
-
Prepare a blank KBr pellet containing only KBr using the same procedure.
-
Place the blank pellet in the sample holder of the FTIR spectrometer and record the background spectrum. This will account for any absorption from atmospheric water and carbon dioxide, as well as the KBr itself[5].
-
-
Sample Measurement:
-
Replace the blank pellet with the this compound-KBr pellet in the sample holder.
-
Record the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹[9].
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the FTIR analysis of this compound using the KBr pellet method.
Caption: Workflow for FTIR analysis of this compound.
References
- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes | MDPI [mdpi.com]
Thermal Stability and Decomposition of Potassium Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of potassium cinnamate. Drawing from available scientific literature, this document details the thermal behavior of this compound, outlines relevant experimental protocols for its analysis, and presents a proposed decomposition pathway. This information is critical for applications in drug development, food preservation, and materials science where this compound may be subjected to various thermal stresses.
Introduction
This compound, the potassium salt of cinnamic acid, is a compound of interest in various fields due to its antimicrobial and preservative properties.[1][2] Its efficacy and safety in these applications are intrinsically linked to its stability under different environmental conditions, including elevated temperatures. Understanding the thermal stability and decomposition mechanism of this compound is therefore essential for defining its storage conditions, processing parameters, and overall shelf-life. This guide summarizes the key findings from thermal analysis studies to provide a detailed technical resource.
Thermal Stability Profile
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of this compound. Studies indicate that this compound is a thermally stable compound.[1][3] The incorporation of the potassium ion into the cinnamic acid structure enhances its thermal stability.[3]
While specific quantitative data from TGA/DSC curves are not extensively published in readily available literature, qualitative descriptions from studies provide valuable insights. For instance, TGA-DTA analysis has shown that this compound possesses good thermal stability and does not exhibit a distinct melting point before decomposition.[3] Furthermore, in studies of this compound inclusion complexes with β-cyclodextrin, the disappearance of the characteristic melting peak of this compound in DSC thermograms is used as an indicator of successful encapsulation, which indirectly confirms that the pure compound has a defined thermal transition.[4]
Quantitative Thermal Analysis Data
The following table summarizes the available and inferred data on the thermal decomposition of this compound. It is important to note that detailed quantitative data from dedicated studies on pure this compound are limited in the public domain.
| Parameter | Value | Method | Reference |
| Decomposition Onset Temperature | Not explicitly stated, but noted to be stable. | TGA/DTA | [3] |
| Melting Point | Does not exhibit a distinct melting point before decomposition. | TGA/DTA | [3] |
| Major Decomposition Steps | Data not available. | TGA/DTA | |
| Residue at End of Analysis | Data not available. | TGA/DTA |
Experimental Protocols
Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following protocols are based on standard practices for the TGA and DSC analysis of organic salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss of this compound upon heating.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature beyond the decomposition point at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to events such as melting, crystallization, and decomposition. The peak temperature and the enthalpy change (area under the peak) for each transition are determined.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Caption: Workflow for TGA and DSC analysis of this compound.
Proposed Decomposition Pathway
Based on the general decomposition patterns of metal carboxylates, a plausible decomposition pathway for this compound is proposed below. The initial step likely involves the cleavage of the carboxylate group, followed by the decomposition of the organic moiety and the formation of a stable inorganic residue.
Caption: Proposed thermal decomposition pathway for this compound.
References
Cis- and Trans-Isomers of Potassium Cinnamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[1] The geometric isomers of potassium cinnamate, the potassium salt of cinnamic acid, present distinct spatial arrangements that can lead to differential physicochemical properties and biological effects. The trans-isomer is the more common and thermodynamically stable form, while the cis-isomer, often obtained through photoisomerization, exhibits unique and sometimes more potent biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and comparative biological activities of cis- and trans-potassium cinnamate, with a focus on their interaction with the NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery and development endeavors.
Introduction
Cinnamic acid, a phenylpropanoid, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid.[1] The potassium salts of these isomers, trans-potassium cinnamate and cis-potassium cinnamate, are of particular interest in pharmaceutical applications due to their increased solubility in aqueous media compared to their acid counterparts.[4] The difference in the spatial orientation of the carboxylate and phenyl groups across the double bond dictates their molecular geometry, which in turn influences their physical, chemical, and biological properties. Understanding these differences is crucial for the targeted design and development of novel therapeutics.
Synthesis and Isomerization
Synthesis of trans-Potassium Cinnamate
The synthesis of trans-potassium cinnamate is a straightforward acid-base neutralization reaction.
Experimental Protocol:
-
Dissolution: Dissolve trans-cinnamic acid in a suitable solvent, such as ethanol or water.
-
Neutralization: Add a stoichiometric amount of an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to the cinnamic acid solution while stirring. The reaction proceeds under mild conditions.[5]
-
pH Adjustment: Monitor the pH of the solution and maintain it between 8.5 and 9.5 to ensure complete salt formation.[2]
-
Isolation: The resulting trans-potassium cinnamate can be isolated by evaporation of the solvent. For industrial-scale production, spray-drying of the aqueous solution is an efficient method.[2]
Synthesis of cis-Potassium Cinnamate via Photoisomerization
The cis-isomer is typically synthesized from the more stable trans-isomer through photoisomerization.
Experimental Protocol:
-
Preparation of trans-Potassium Cinnamate Solution: Prepare an aqueous solution of trans-potassium cinnamate.
-
UV Irradiation: Irradiate the solution with ultraviolet (UV) light. A common method involves using low-pressure mercury lamps that emit at 254 nm.[6] The UV radiation excites the π-electrons of the double bond, allowing for rotation and subsequent conversion to the cis-isomer.[7]
-
Monitoring: The progress of the isomerization can be monitored using techniques such as UV-Vis spectroscopy or HPLC.
-
Isolation: Isolation of cis-potassium cinnamate from the resulting mixture of isomers can be challenging due to their similar properties. Chromatographic techniques are often employed for purification.
Physicochemical and Spectroscopic Characterization
The difference in geometry between the cis- and trans-isomers leads to distinct physicochemical and spectroscopic properties.
Table 1: Physicochemical and Spectroscopic Properties of Cinnamic Acid and this compound Isomers
| Property | trans-Isomer | cis-Isomer | Reference |
| Cinnamic Acid | |||
| Melting Point | 133 °C | 42 °C or 58 °C or 68 °C (polymorphs) | [8][9] |
| Solubility in water | Slightly soluble | More soluble than trans-isomer | [10] |
| This compound | |||
| Appearance | White crystalline powder | - | [4][11] |
| Solubility in water | Soluble | Expected to be soluble | [4][5] |
| Spectroscopic Data | |||
| ¹H NMR (J-coupling of vinylic protons) | ~16 Hz | ~12 Hz | [12] |
| UV-Vis λmax (in solution) | ~270-280 nm | ~260-270 nm | [13][14] |
| FTIR (C=O stretch) | Varies, distinct from cis | Varies, distinct from trans | [15] |
| XRD (interlayer distance in LYH) | 21.7 Å | 15.9 Å | [1] |
Note: Data for this compound isomers is limited; some properties are inferred from the corresponding cinnamic acid isomers.
Experimental Protocols for Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O). The coupling constant (J-value) of the vinylic protons is a key diagnostic feature to distinguish between the isomers.
-
UV-Vis Spectroscopy: UV-Vis spectra are obtained in a suitable solvent (e.g., water or ethanol). The wavelength of maximum absorbance (λmax) and the molar absorptivity can differ between the isomers.
-
FTIR Spectroscopy: FTIR spectra are typically recorded on solid samples using KBr pellets or as a mull. The vibrational frequencies of the carboxylate group and the C=C double bond are of particular interest.
-
X-ray Diffraction (XRD): Powder XRD can be used to analyze the crystal structure of the solid salts.
Biological Activity and Mechanism of Action
Emerging research indicates that the cis-isomer of cinnamic acid and its derivatives can exhibit more potent biological activities compared to the trans-isomer.[2]
Table 2: Comparative Biological Activities of Cinnamic Acid Isomers
| Activity | Target | trans-Isomer | cis-Isomer | Reference |
| Antimicrobial | Mycobacterium tuberculosis (MDR strain) | MBC: 2.0 mM | MBC: 16.9 µM | [2] |
| Anticancer | Human Lung Adenocarcinoma (A549) cells | Significant reduction of invasion at 100 µM | Significant reduction of invasion at 50 µM | [2] |
Note: Data is for cinnamic acid, but the cinnamate anion is the biologically active species in solution.
Modulation of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory and anticancer effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB.[2]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound isomers.
NF-κB Signaling Pathway Inhibition by Cinnamates
References
- 1. Buy this compound [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Buy this compound | 16089-48-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 11. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence of Cinnamic Acid and its Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, an unsaturated carboxylic acid, is a central intermediate in the biosynthesis of a myriad of natural products.[1] It and its derivatives are widespread in the plant kingdom and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of cinnamic acid and its potassium salt, potassium cinnamate. It details quantitative data on their presence in various natural sources, comprehensive experimental protocols for their analysis, and an overview of the relevant biosynthetic pathways.
Natural Occurrence of Cinnamic Acid
Cinnamic acid is found in a variety of plants, often as a key component of essential oils and resins.[1] It exists as both cis and trans isomers, with the trans-isomer being the more common and stable form found in nature.[1]
Quantitative Data on Cinnamic Acid in Natural Sources
The concentration of cinnamic acid can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following tables summarize the quantitative data for cinnamic acid in various natural sources.
Table 1: Concentration of Cinnamic Acid in Cinnamomum Species
| Plant Species | Plant Part | Concentration (mg/g of extract) | Reference |
| Cinnamomum loureirii | Bark | 16.97 | [4] |
| Cinnamomum loureirii | Leaf | 2.50 | [4] |
| Cinnamomum camphora | Bark | 0.31 | [4] |
| Cinnamomum camphora | Leaf | 0.26 | [4] |
| Cinnamomum camphora | Heartwood | 0.69 | [4] |
| Cinnamomum japonicum | Bark | 0.23 | [4] |
| Cinnamomum japonicum | Leaf | 0.10 | [4] |
| Cinnamomum japonicum | Heartwood | 0.10 | [4] |
Table 2: Concentration of Cinnamic Acid in Commercial Cinnamon Powders
| Product | Concentration (mg/g of extract) | Reference |
| Cinnamon Powder A | 47.60 | [4] |
| Cinnamon Powder B | 37.76 | [4] |
| Cinnamon Powder C | 22.87 | [4] |
Table 3: Concentration of Cinnamic Acid in Other Natural Sources
| Natural Source | Concentration | Reference |
| Strawberry (immature green) | 4.97 µg/g | [5] |
| Strawberry (raw) | 0.22 mg/100g | |
| Propolis | 1% - 1.5% | [5] |
| Chinese Cinnamon (spice) | 20.10 mg/100g | |
| Olive oil (extra virgin) | 0.02 mg/100g |
Natural Occurrence of this compound
This compound is the potassium salt of cinnamic acid. While widely used as a food preservative, its natural occurrence as a salt within plants is not well-documented.[6][7] However, plants do contain both cinnamic acid and potassium ions. The presence of potassium in plant-available forms such as potassium chloride and sulfate is a result of mineral uptake from the soil. Therefore, it is plausible that this compound could be formed in situ in plant tissues where both cinnamic acid and potassium ions are present in sufficient concentrations and at a suitable pH. Further research is needed to confirm the natural occurrence and concentrations of this compound in various plant species.
Biosynthesis of Cinnamic Acid
Cinnamic acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids, lignans, and stilbenes.[1][2] The synthesis of cinnamic acid begins with the aromatic amino acid L-phenylalanine.
The key enzymatic step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[2]
Caption: Biosynthesis of trans-Cinnamic Acid via the Phenylpropanoid Pathway.
Experimental Protocols
Accurate quantification of cinnamic acid in plant materials is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation: Extraction of Cinnamic Acid
A general procedure for the extraction of cinnamic acid from dried plant material is as follows:
-
Milling: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol and water (e.g., 80% methanol) is commonly used.
-
Extraction Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1 gram) into a suitable vessel.
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Facilitate extraction using methods such as sonication (e.g., 30 minutes at room temperature) or reflux.[8][9]
-
Separate the solid material from the extract by centrifugation or filtration.
-
The resulting supernatant is the crude extract.
-
Caption: General workflow for the extraction of cinnamic acid from plant material.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for quantifying cinnamic acid.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[3][8]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous acidic solution and an organic solvent.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at the maximum absorbance wavelength of cinnamic acid, which is around 270-280 nm.[3]
-
Quantification:
-
Standard Solutions: Prepare a series of standard solutions of cinnamic acid in the mobile phase at known concentrations.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered plant extract.
-
Calculation: Identify the cinnamic acid peak in the sample chromatogram by its retention time and quantify its concentration using the calibration curve.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of cinnamic acid in complex matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Similar to the HPLC method, a C18 column with a gradient of acidified water and acetonitrile/methanol is used.
-
Ionization Mode: ESI is typically operated in the negative ion mode for cinnamic acid.
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive mode for quantification. The precursor ion (the deprotonated molecule [M-H]⁻) of cinnamic acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Precursor Ion: m/z 147.1
-
Product Ion(s): m/z 103.1 (characteristic fragment from the loss of CO₂)
-
-
Quantification: Similar to HPLC, a calibration curve is generated using standard solutions. The peak area of the specific MRM transition for cinnamic acid in the sample is used to determine its concentration.
Conclusion
Cinnamic acid is a naturally occurring compound found in a wide range of plants, with particularly high concentrations in Cinnamomum species. While its potassium salt, this compound, is used as a preservative, its natural occurrence is not definitively established but is theoretically possible within plant tissues. The biosynthesis of cinnamic acid is well-understood as a key step in the phenylpropanoid pathway. The provided experimental protocols for HPLC and LC-MS/MS offer robust and sensitive methods for the accurate quantification of cinnamic acid in various plant matrices, which is essential for ongoing research and the development of new pharmaceuticals and nutraceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation_Chemicalbook [chemicalbook.com]
- 4. [PDF] Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum | Semantic Scholar [semanticscholar.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Core Antimicrobial Mechanism of Potassium Cinnamate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the antimicrobial mechanisms of potassium cinnamate against a broad spectrum of bacteria and fungi. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved in its antimicrobial action.
Executive Summary
This compound, the potassium salt of cinnamic acid, has demonstrated significant potential as a natural antimicrobial agent. Its efficacy against various foodborne pathogens and spoilage microorganisms is attributed to a multi-targeted mechanism of action. Primarily, this compound disrupts the structural integrity of microbial cells by targeting the cell membrane in both bacteria and fungi, and the cell wall in fungi. This leads to a cascade of events including increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This guide will elaborate on these mechanisms, providing the scientific community with a comprehensive resource to facilitate further research and development.
Antimicrobial Spectrum and Efficacy: Quantitative Data
The antimicrobial activity of this compound has been quantified against several key bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from recent studies.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| Staphylococcus aureus | 2 | 16 | [1] |
| Escherichia coli | 4 | 16 | [1] |
| Shigella boydii | 1 | 16 | [1] |
| Bacillus cereus | 1 | 8 | [1] |
| Bacillus subtilis | 0.5 | >1 | [2] |
| Pseudomonas aeruginosa | 1 | >2 | [2] |
Table 2: Antifungal Activity of Cinnamic Acid Derivatives
| Fungal Species | Compound | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Candida albicans | Butyl Cinnamate | 626.62 | [3] |
| Candida tropicalis | Butyl Cinnamate | 626.62 | [3] |
| Candida glabrata | Butyl Cinnamate | 626.62 | [3] |
| Aspergillus flavus | Butyl Cinnamate | 626.62 | [3] |
| Penicillium citrinum | Butyl Cinnamate | 626.62 | [3] |
Core Antimicrobial Mechanisms of Action
This compound exerts its antimicrobial effects through a combination of physical and metabolic disruptions within the target microorganisms. The primary mechanisms are detailed below.
Disruption of Bacterial Cell Envelope
Against bacteria, this compound's lipophilic nature facilitates its interaction with the cell membrane. This interaction leads to a series of detrimental events:
-
Morphological Changes: Scanning electron microscopy has revealed that exposure to this compound causes bacterial cells to exhibit surface damage, wrinkling, inward collapse, and eventual rupture.[1]
-
Increased Membrane Permeability: The compound disrupts the integrity of the cell membrane, leading to the leakage of intracellular components such as ions (e.g., potassium), nucleic acids, and proteins.[1][4]
-
Inhibition of Cellular Processes: The disruption of the cell membrane also interferes with essential cellular functions including energy synthesis and active transport.[1][4]
-
Oxidative Stress and DNA Damage: this compound has been shown to increase the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[1][3]
Disruption of Fungal Cell Structure
In fungi, this compound and its derivatives target both the cell membrane and the cell wall, which are crucial for fungal viability and pathogenesis.
-
Interaction with Ergosterol: Cinnamate derivatives directly interact with ergosterol, a key component of the fungal plasma membrane.[3][5][6] This interaction disrupts membrane fluidity and integrity.
-
Cell Wall Damage: Studies on related compounds suggest that cinnamates can interfere with the synthesis of cell wall components like chitin.[7] This weakens the cell wall, making the fungus susceptible to osmotic stress.
-
Inhibition of Biofilm Formation: this compound has been shown to inhibit the formation of biofilms, which are critical for fungal colonization and virulence.[1]
References
- 1. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Cinnamate: A Technical Guide to a Promising Natural Food Preservative
Executive Summary: Amid growing consumer demand for "clean label" food products and concerns over synthetic additives, the food industry is actively seeking safe and effective natural preservatives.[1] Potassium cinnamate, the potassium salt of a naturally occurring aromatic acid, is emerging as a powerful alternative to traditional preservatives like sodium benzoate and potassium sorbate.[1][2] Recent research highlights its broad-spectrum antimicrobial efficacy, favorable safety profile, and multi-faceted mechanism of action.[1] This technical guide provides an in-depth overview of this compound for researchers and food scientists, summarizing key quantitative data, detailing its antimicrobial mechanisms, and outlining essential experimental protocols.
Introduction
Food spoilage by microbial contamination is a persistent challenge in the food industry, leading to significant economic losses and food safety risks. For decades, chemical preservatives such as sodium benzoate and potassium sorbate have been the industry standard for extending shelf life.[1] However, potential health risks associated with the long-term overconsumption of these additives have fueled the search for natural and safer alternatives.[1] this compound, derived from cinnamic acid found in plants like cinnamon, presents a compelling solution.[3] It demonstrates potent antimicrobial activity, often superior to its synthetic counterparts, and possesses a high degree of biological safety, making it a promising ingredient for the next generation of preserved foods.[1][2]
Physicochemical Properties
This compound is a white crystalline powder with the chemical formula C₉H₇KO₂ and a molecular weight of approximately 186.25 g/mol .[4] It is the potassium salt of cinnamic acid and is noted for its good solubility in water.[5][6] A key advantage of this compound is its efficacy across a broad pH range of 2.0 to 7.0, a significant improvement over pH-dependent preservatives like sodium benzoate and sorbic acid, which lose activity in neutral or alkaline conditions.[2][6]
| Property | Description |
| Chemical Name | Potassium (2E)-3-phenyl-2-propenoate |
| CAS Number | 16089-48-8[7] |
| Molecular Formula | C₉H₇KO₂[4] |
| Appearance | White crystalline powder[7] |
| pH (10% solution) | ~8.0 - 9.5[8][9] |
| Solubility | Soluble in water[5] |
Antimicrobial Efficacy
This compound exhibits broad-spectrum inhibitory action against common foodborne pathogens, including bacteria, yeasts, and molds.[6][7] Studies have quantified its efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
In Vitro Antimicrobial Activity
Recent research has established the MIC and MBC values for this compound against several key foodborne pathogens.[1] These results demonstrate potent inhibitory and bactericidal effects at concentrations suitable for food applications.
Table 1: MIC and MBC of this compound Against Foodborne Pathogens
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 16 |
| Escherichia coli | 4 | 16 |
| Shigella boydii | 1 | 16 |
| Bacillus cereus | 1 | 8 |
Data sourced from a 2025 study published in LWT-Food Science and Technology.[1]
Comparative Efficacy
This compound has shown antimicrobial efficacy superior to that of widely used chemical preservatives, particularly against resilient pathogens like Bacillus cereus.[1]
Table 2: Comparative MIC Values Against Bacillus cereus
| Preservative | MIC (mg/mL) |
|---|---|
| This compound | 1 |
| Sodium Benzoate | 2 |
| Potassium Sorbate | 4 |
Data sourced from a 2025 study published in LWT-Food Science and Technology.[1]
Furthermore, studies indicate that a 0.4% concentration of this compound achieves an antibacterial effect against Bacillus species comparable to 0.5% potassium sorbate.[7] For yeasts and molds, a 0.4-0.8% concentration shows a similar effect to 0.5% potassium sorbate.[7]
Mechanism of Action
The antimicrobial activity of this compound is not attributed to a single mode of action but rather a multi-target mechanism that leads to irreversible cell damage.[1] The primary mechanism involves the disruption of the microbial cell membrane.[1][7] In acidic conditions, the salt converts to its weak acid form, cinnamic acid, which can penetrate the lipid membrane of microorganisms.[7]
Once inside the cell, it is believed to exert several inhibitory effects simultaneously:
-
Cell Membrane and Wall Damage: It directly interacts with the cell membrane, causing morphological changes such as wrinkling, collapse, and eventual rupture, leading to the leakage of intracellular contents.[1] For fungi, it may interact with ergosterol in the plasma membrane.[10]
-
Inhibition of Biofilm Formation: It effectively prevents the formation of microbial biofilms.[1]
-
Induction of Oxidative Stress: It increases the level of intracellular reactive oxygen species (ROS), leading to oxidative damage.[1]
-
DNA Damage: Evidence suggests it causes damage to microbial DNA.[1]
-
Suppression of Energy Synthesis: It interferes with cellular energy metabolism and key enzyme activity, ultimately suppressing energy production.[1][7]
Safety and Toxicological Profile
A key advantage of this compound is its high biological safety.[1] Its active component, cinnamic acid, has been recognized as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA) since 1965.[1]
In Vitro Safety Data
Toxicological assessments confirm the low toxicity of this compound within its effective antimicrobial concentration range.[1]
Table 3: In Vitro Safety Assessment of this compound
| Assay | Concentration | Result | Interpretation |
|---|---|---|---|
| Hemolysis Assay (Rabbit Red Blood Cells) | 8 mg/mL | 3.31 ± 0.17% hemolysis | Low hemolytic activity |
| Cytotoxicity Assay (K562 human leukemic cells) | 8 mg/mL | 86.94 ± 0.21% cell viability | Very low cytotoxicity |
Data sourced from a 2025 study published in LWT-Food Science and Technology.[1]
Metabolism in Humans
In the human body, this compound is metabolized into phenylalanine, an essential amino acid.[1][2] A small portion of this is subsequently converted into tyrosine.[1] This metabolic pathway is harmless and integrates into normal human metabolic processes.[1]
Key Experimental Protocols
This section provides generalized methodologies for the synthesis and evaluation of this compound based on published descriptions.
Synthesis of this compound Powder
A described method for producing this compound powder is via a spray-drying process.[8][9]
-
Reaction: An aqueous solution of ~14.5 wt% this compound is prepared by reacting pure cinnamic acid powder with an aqueous 50 wt% potassium hydroxide solution. The reaction is carried out in an aqueous environment, adjusting the final pH to approximately 8.5 to 9.5.[8][9]
-
Feeding: The resulting solution is fed into a commercial spray dryer at an ingoing temperature of about 55°C.[8][9]
-
Atomization: The solution is atomized into fine droplets using pressure nozzles (e.g., ~30 bar).[8][9]
-
Drying: The atomized droplets are contacted with heated air (inlet temperature ~180°C). The moisture evaporates, forming solid particles. The outlet temperature is maintained at around 95°C.[8][9]
-
Collection: The resulting solid this compound powder is separated from the gas stream. This process can yield a powder with a moisture content of less than 2 wt%.[8]
Determination of MIC and MBC
The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.[11][12][13]
-
Preparation: A stock solution of this compound is prepared and serially diluted (two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 10⁴ to 10⁵ CFU/mL).[11] Control wells (no antimicrobial agent, no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]
-
MIC Determination: The MIC is identified as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.[12]
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar plate. After further incubation, the MBC is determined as the lowest concentration that prevents any microbial growth on the agar, indicating a 99.9% kill rate.
Morphological Analysis via Scanning Electron Microscopy (SEM)
SEM is used to visualize the physical effects of this compound on bacterial cells.[1]
-
Sample Treatment: Bacterial cultures are treated with varying concentrations of this compound (including a no-treatment control) for a specified duration.
-
Fixation: Cells are harvested and fixed, typically with a solution like 2.5% glutaraldehyde in a buffer (e.g., cacodylate or phosphate buffer), to preserve their structure.[14][15]
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%) to remove all water.[16][17]
-
Drying: Samples undergo a final drying step, often using critical-point drying, to prevent structural collapse.[16]
-
Coating and Imaging: The dried samples are mounted on stubs, coated with a conductive metal (e.g., gold or platinum), and imaged using an SEM.[16]
Hemolysis Assay
This assay assesses the biocompatibility of a compound by measuring its lytic effect on red blood cells (RBCs).[18]
-
RBC Preparation: Fresh red blood cells (e.g., from a rabbit) are collected, washed with a buffered saline solution (e.g., PBS), and resuspended to a specific concentration.[18][19]
-
Incubation: The RBC suspension is incubated with various concentrations of this compound at 37°C for a set period (e.g., 1-4 hours).[18] Positive (e.g., Triton X-100 for 100% hemolysis) and negative (saline only) controls are included.[18]
-
Measurement: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring its absorbance with a spectrophotometer (e.g., at 540-545 nm).[18][20]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Cytotoxicity Assay
This assay measures the effect of a compound on the viability of a specific cell line, such as the K562 human leukemic cell line mentioned in safety studies.[1][21]
-
Cell Culture: K562 cells are cultured in an appropriate medium and seeded into a 96-well plate at a defined density.
-
Treatment: The cells are exposed to serial dilutions of this compound and incubated for a specified time (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.[21]
-
Viability Assessment: A viability reagent (e.g., CFSE for pre-labeling combined with a dead-cell stain like 7-AAD, or an MTT reagent) is added to the wells.[21]
-
Quantification: The cell viability is quantified by measuring a specific signal (e.g., fluorescence via flow cytometry or absorbance via a plate reader), which correlates to the number of living cells.[21]
-
Analysis: The viability of treated cells is expressed as a percentage relative to untreated control cells.
Applications and Regulatory Status
This compound is a versatile preservative suitable for a wide range of food products, including beverages, processed meats, baked goods, and pickled vegetables.[3] Beyond preservation, it can offer flavor-enhancing and antioxidant properties, adding value compared to traditional preservatives.[2] The regulatory status of this compound as a food additive varies by country, and manufacturers must ensure compliance with local regulations.[3]
Conclusion
This compound stands out as a highly promising natural food preservative with significant potential to meet the industry's need for "clean label" solutions. Its broad-spectrum antimicrobial activity, which is often superior to that of sodium benzoate and potassium sorbate, is well-documented. The multi-target mechanism of action, involving the disruption of cell membranes and critical intracellular processes, makes it difficult for microorganisms to develop resistance. Crucially, its favorable safety profile, supported by toxicological data and a harmless metabolic pathway in humans, positions it as a safe and effective alternative to synthetic preservatives. For researchers and developers, this compound represents a valuable tool in creating safer, more stable, and consumer-friendly food products.
References
- 1. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 2. nbinno.com [nbinno.com]
- 3. synaturalvinegar.com [synaturalvinegar.com]
- 4. This compound | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
- 6. China this compound Manufacturers Suppliers Factory - Customized this compound [dongxinchemical.com]
- 7. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. WO2011067330A1 - Alkali metal cinnamate powder and method for preparation - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 16. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Red Blood Cell Hemolysis Assay [ndsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of potassium cinnamate from cinnamic acid and potassium hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of potassium cinnamate from cinnamic acid and potassium hydroxide. This document outlines the experimental procedure, relevant quantitative data, and potential applications in research and drug development, particularly leveraging its role as a precursor and its antimicrobial properties.
Introduction
This compound (C₉H₇KO₂), the potassium salt of cinnamic acid, is a compound with significant interest in various scientific fields.[1][2] It is recognized for its efficacy as a food preservative, inhibiting the growth of molds, bacteria, and yeast.[1][2] In the context of drug development, cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, anticancer, and antimicrobial effects. The synthesis of this compound is a fundamental step for researchers exploring the potential of cinnamates in pharmaceutical formulations and as biologically active agents. This protocol describes a straightforward and efficient method for its preparation.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₇KO₂ | [] |
| Molecular Weight | 186.25 g/mol | [1][] |
| Appearance | White crystalline powder | [2][4] |
| Purity | ≥ 99% | [2] |
| Solubility | Soluble in water, ethanol, and acetone | [4] |
| pH (aqueous solution) | 8.0 - 9.5 | [1][2] |
| Moisture Content | ≤ 0.5% | [2] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the neutralization of cinnamic acid with potassium hydroxide.
Materials:
-
Cinnamic acid (C₉H₈O₂)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
pH meter or pH indicator strips
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Dissolution of Cinnamic Acid: In a beaker, dissolve a known quantity of cinnamic acid in a minimal amount of warm deionized water with stirring. Gentle heating may be required to facilitate dissolution.
-
Preparation of Potassium Hydroxide Solution: In a separate beaker, prepare an aqueous solution of potassium hydroxide. The molar amount of KOH should be equimolar to the cinnamic acid used.
-
Neutralization Reaction: Slowly add the potassium hydroxide solution to the cinnamic acid solution while continuously stirring. Monitor the pH of the reaction mixture.
-
pH Adjustment: Continue the addition of the potassium hydroxide solution until the pH of the mixture stabilizes between 8.5 and 9.5.[1] This ensures the complete conversion of cinnamic acid to its potassium salt.
-
Isolation of this compound:
-
Method A: Crystallization: Allow the resulting solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound. Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Method B: Spray Drying: For larger scale preparations, the resulting this compound solution (e.g., ~14.5 wt%) can be spray-dried. An example of spray drying conditions involves an inlet air temperature of approximately 180°C and an outlet temperature of about 95°C.[1]
-
-
Drying: Dry the isolated this compound powder in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved, or in a desiccator under vacuum. The final product should have a moisture content of less than 2 wt%.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable compound in various research and development applications:
-
Antimicrobial Research: As a known antimicrobial agent, this compound is a reference compound for the study of food preservation and the development of new antimicrobial agents.[1][2][5] Its mechanism of action involves disrupting the microbial cell membrane.[2] Recent studies have highlighted its superior antimicrobial efficacy against certain foodborne pathogens compared to conventional preservatives like sodium benzoate and potassium sorbate.[6]
-
Precursor for Derivative Synthesis: Cinnamic acid and its derivatives are a class of compounds with diverse and significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7] this compound can be used as a starting material or intermediate for the synthesis of novel cinnamate esters and amides with potential therapeutic applications.
-
Formulation Studies: Due to its solubility in water, this compound is a suitable form of cinnamic acid for incorporation into aqueous formulations for biological testing and potential pharmaceutical preparations.
-
Cosmetic and Nutraceutical Applications: Cinnamate derivatives are utilized in cosmetics as UV-absorbing agents and in nutraceuticals for their antioxidant properties.[][7] Research into this compound can contribute to the development of new functional ingredients in these areas.
-
Biopesticides: There is growing interest in the application of cinnamates as potential biopesticides in agriculture.[7]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 7. mdpi.com [mdpi.com]
Green Synthesis of Potassium Cinnamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of potassium cinnamate, a compound of interest for its antimicrobial properties and potential applications in the food and pharmaceutical industries. The presented methods emphasize environmentally benign principles, such as the use of aqueous media, solvent-free conditions, and catalytic processes, to minimize the environmental impact of chemical synthesis.
Overview of Green Synthesis Methods
Several green chemistry approaches have been developed for the synthesis of this compound. These methods offer alternatives to traditional synthetic routes that may involve hazardous solvents and reagents. This document details three primary green synthesis methodologies:
-
Aqueous Neutralization: A straightforward and scalable method involving the reaction of cinnamic acid with a potassium base in water.
-
Catalytic Oxidation of Phenylacrolein: A high-yield method that utilizes a catalyst to convert phenylacrolein to this compound in an aqueous medium.
-
Mechanochemical Synthesis: A solvent-free approach that employs mechanical energy to drive the reaction between solid reactants.
Quantitative Data Summary
The following table summarizes key quantitative data for the described green synthesis methods, allowing for a comparative evaluation of their efficiency and reaction conditions.
| Parameter | Aqueous Neutralization with Spray Drying | Catalytic Oxidation of Phenylacrolein | Mechanochemical Synthesis (Predicted) |
| Starting Materials | Cinnamic acid, Potassium hydroxide | Phenylacrolein, Potassium hydroxide, Oxygen | Cinnamic acid, Potassium carbonate |
| Solvent | Water | Water | None (Solvent-free) |
| Catalyst | None | Silver/Palladium on Carbon | None |
| Reaction Temperature | 55°C (solution) | 65 - 70°C | Ambient Temperature |
| Reaction Time | Not specified (continuous process) | ~3 hours | Not specified (dependent on milling parameters) |
| Yield | Not explicitly stated (industrial process) | Up to 95.9%[1] | High (expected for solid-state reactions) |
| Key Process Steps | Neutralization, Spray-drying | Catalytic oxidation, Filtration, Crystallization | Ball milling, Product isolation |
| pH | 8.5 - 9.5 (for a 10 wt% solution)[2] | Not specified | Not applicable |
Experimental Protocols
Method 1: Aqueous Neutralization with Spray Drying
This protocol is based on an industrial process for producing this compound powder.[2][3] It is a continuous process suitable for large-scale production.
Materials:
-
Cinnamic acid powder
-
50 wt% Potassium hydroxide (KOH) solution
-
Deionized water
Equipment:
-
Reaction vessel with stirring
-
pH meter
-
Spray dryer with pressure nozzles
Protocol:
-
Solution Preparation: In the reaction vessel, prepare a solution of approximately 14.5 wt% this compound by reacting the 50 wt% potassium hydroxide solution with pure cinnamic acid powder in an aqueous environment.[2]
-
pH Adjustment: Carefully adjust the pH of the resulting solution to between 8.5 and 9.5 for a 10 wt% solution.[2]
-
Feeding the Spray Dryer: Feed the prepared this compound solution, at an ingoing temperature of approximately 55°C, to a commercial spray dryer.[2]
-
Atomization: Atomize the solution using pressure nozzles at approximately 30 bar.[2]
-
Drying: Bring the spray of droplets into contact with heated air at an inlet temperature of about 180°C. The outlet temperature should be approximately 95°C.[2]
-
Product Collection: The resulting this compound powder will have an average moisture content of less than 2 wt%.[2]
Method 2: Catalytic Oxidation of Phenylacrolein
This method, adapted from a patented process, describes a high-yield synthesis of this compound from phenylacrolein using a bimetallic catalyst.[1]
Materials:
-
Potassium hydroxide (KOH)
-
Deionized water
-
Silver/palladium on carbon catalyst
-
Phenylacrolein
-
Pure oxygen
Equipment:
-
Jacketed reaction vessel with stirrer and gas inlet
-
Temperature controller
-
Filtration apparatus
-
Crystallization vessel
-
Vacuum oven
Protocol:
-
Catalyst Suspension: Prepare a 4.8 wt% potassium hydroxide solution by dissolving 40g of KOH in 800g of deionized water. To this solution, add 7g of the silver/palladium on carbon catalyst and stir until a uniform suspension is achieved.[1]
-
Reaction Initiation: Heat the mixture to 65°C and feed pure oxygen at a flow rate of 7 L/min for 18 minutes while maintaining the temperature.[1]
-
Addition of Phenylacrolein: Add 100g of phenylacrolein dropwise to the reaction mixture.[1]
-
Reaction Completion: After the addition is complete, continue to supply oxygen for another 14 minutes to ensure the reaction goes to completion, yielding an aqueous solution of this compound.[1]
-
Catalyst Recovery: Filter the resulting aqueous solution to recover the silver/palladium on carbon catalyst, which can be recycled.
-
Product Isolation: Cool the filtrate to 10-15°C to induce crystallization.
-
Purification and Drying: Isolate the this compound crystals by centrifugal drying, followed by vacuum drying to obtain the final product.
Method 3: Mechanochemical Synthesis
This protocol outlines a general procedure for the solvent-free synthesis of this compound using a ball mill. The parameters may require optimization depending on the specific equipment used.
Materials:
-
Cinnamic acid
-
Potassium carbonate (K₂CO₃)
Equipment:
-
Planetary ball mill or mixer mill
-
Milling jars (e.g., stainless steel, zirconia)
-
Milling balls (e.g., stainless steel, zirconia)
Protocol:
-
Reactant Preparation: Ensure both cinnamic acid and potassium carbonate are finely powdered and dry.
-
Loading the Mill: Place stoichiometric amounts of cinnamic acid and potassium carbonate into the milling jar. A slight excess of the base may be beneficial. Add the milling balls to the jar. The ball-to-powder ratio will need to be optimized.
-
Milling: Secure the jar in the ball mill and operate at a predetermined speed and for a specific duration. The milling time can range from minutes to hours. The progress of the reaction can be monitored by periodically taking a small sample and analyzing it (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid peak and the appearance of the carboxylate peak).
-
Product Isolation: After the reaction is complete, separate the product from the milling balls.
-
Purification (if necessary): The product may be of sufficient purity for many applications. If further purification is required, it can be recrystallized from a suitable solvent like ethanol.
Visualizations
The following diagrams illustrate the workflows of the described green synthesis methods.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Potassium Cinnamate
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of potassium cinnamate, a compound with applications in the food, cosmetic, and pharmaceutical industries.[1][2] The synthesis is based on the neutralization reaction of trans-cinnamic acid with potassium hydroxide. This method is straightforward, high-yielding, and produces a high-purity product. This application note includes a step-by-step experimental protocol, a comprehensive list of materials and equipment, methods for product purification and characterization, and a summary of expected data.
Introduction
This compound (C₉H₇KO₂) is the potassium salt of cinnamic acid, a naturally occurring organic compound found in cinnamon and other plants.[3][4] It is recognized for its antimicrobial properties, particularly against molds and yeasts, making it a valuable preservative in various consumer products.[3][5] The synthesis of this compound is a fundamental acid-base reaction, providing a practical example of salt formation for researchers and professionals in drug development and chemical synthesis. This protocol details a reliable method for producing this compound in a laboratory setting.
Reaction Scheme
The synthesis proceeds via the neutralization of trans-cinnamic acid with potassium hydroxide in an aqueous solution to yield this compound and water.
C₉H₈O₂ (trans-cinnamic acid) + KOH (potassium hydroxide) → C₉H₇KO₂ (this compound) + H₂O (water)
Materials and Equipment
Reagents
-
trans-Cinnamic acid (C₉H₈O₂)
-
Potassium hydroxide (KOH)
-
Distilled or deionized water
Equipment
-
Magnetic stirrer with stir bar
-
Heating mantle or hot plate
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH meter or pH indicator strips
-
Büchner funnel and flask
-
Vacuum source
-
Oven or vacuum desiccator
-
Standard laboratory glassware
-
Analytical balance
Experimental Protocol
Synthesis of this compound
-
Dissolving Cinnamic Acid: In a 250 mL beaker, dissolve 14.8 g (0.1 mol) of trans-cinnamic acid in 100 mL of distilled water with stirring. Gentle heating may be required to fully dissolve the acid.
-
Preparing the KOH Solution: In a separate beaker, carefully dissolve 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of distilled water. Caution: The dissolution of KOH is exothermic.
-
Neutralization: Slowly add the potassium hydroxide solution to the cinnamic acid solution while continuously monitoring the pH. Adjust the final pH of the solution to between 8.5 and 9.5.[3]
-
Purification by Crystallization: Cool the resulting solution to 10-15°C to induce crystallization of the this compound.[1][6]
-
Isolation of the Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials. Dry the purified this compound in an oven at a low temperature or in a vacuum desiccator to a constant weight.
Determination of Yield
-
Weigh the dry, purified this compound.
-
Calculate the theoretical yield based on the initial moles of the limiting reagent (trans-cinnamic acid).
-
Determine the percentage yield using the following formula:
Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| trans-Cinnamic Acid | 14.8 g (0.1 mol) | |
| Potassium Hydroxide | 5.6 g (0.1 mol) | |
| Reaction Conditions | ||
| Solvent | Distilled Water | |
| Final pH | 8.5 - 9.5 | [3] |
| Crystallization Temperature | 10 - 15 °C | [1][6] |
| Product Characterization | ||
| Appearance | White crystalline powder | [2] |
| Expected Yield | ~90-96% | [1][6][7] |
| Purity | ≥98.5% | [1][6] |
| Melting Point | >300 °C | [7] |
Characterization Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
The formation of this compound can be confirmed by FTIR spectroscopy. The spectrum of the product should be compared to the spectrum of the starting cinnamic acid. Key changes to look for include the disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency upon formation of the carboxylate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound product. The spectra should be consistent with the expected chemical shifts for the protons and carbons in the cinnamate anion.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This protocol provides a reliable and efficient method for the laboratory-scale synthesis of high-purity this compound. The procedure is based on a simple neutralization reaction and subsequent purification by crystallization. The provided characterization data and workflow diagram offer a comprehensive guide for researchers and professionals in the field.
References
- 1. CN101857541B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buy this compound [smolecule.com]
- 5. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 6. CN101857541A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Production of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the industrial-scale production of potassium cinnamate, a compound with significant applications in the pharmaceutical, food, and cosmetics industries. Detailed protocols for the primary synthesis routes, purification methods, and quality control are presented. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and controlled manufacturing of high-purity this compound.
Introduction
This compound (C₉H₇KO₂), the potassium salt of cinnamic acid, is a white crystalline powder with a faint cinnamon-like odor.[1] It is valued for its antimicrobial and antioxidant properties, making it an effective preservative in food and cosmetic formulations.[1] In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibacterial and anti-inflammatory drugs.[2] This document outlines the primary industrial methods for its synthesis and purification, providing detailed protocols for practical implementation.
Synthesis of this compound
The industrial production of this compound is primarily achieved through two main routes: the direct neutralization of cinnamic acid and, less commonly, the oxidation of cinnamaldehyde. The precursor, cinnamic acid, is most often synthesized via the Perkin reaction.
Synthesis of Cinnamic Acid via Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[3] It involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium or potassium acetate) as a catalyst.[3][4]
Reaction: Benzaldehyde + Acetic Anhydride --(Potassium Acetate, Heat)--> Cinnamic Acid + Acetic Acid
Table 1: Optimized Conditions for Perkin Reaction
| Parameter | Value/Condition | Reference |
| Benzaldehyde to Acetic Anhydride Molar Ratio | 1 : 1.5 | [1] |
| Catalyst | Anhydrous Potassium Acetate | [5] |
| Catalyst to Benzaldehyde Molar Ratio | 0.5 : 1 | [6] |
| Reaction Temperature | 180 °C | [1] |
| Reaction Time | 4 - 8 hours | [1][5] |
| Expected Yield | 70 - 75% | [1] |
Experimental Protocol: Industrial Scale Synthesis of Cinnamic Acid
-
Charging the Reactor: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and heating mantle is charged with anhydrous potassium acetate and acetic anhydride.
-
Addition of Benzaldehyde: Freshly distilled benzaldehyde is slowly added to the reactor with continuous stirring.
-
Reaction: The reaction mixture is heated to 180°C and maintained at this temperature under reflux for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the hot reaction mixture is transferred into a larger vessel containing hot water.
-
Neutralization and Impurity Removal: A saturated solution of sodium carbonate is added to neutralize the excess acetic anhydride and convert the cinnamic acid to its soluble sodium salt (sodium cinnamate). Unreacted benzaldehyde is removed by steam distillation.[3][6]
-
Decolorization: The resulting solution is treated with activated charcoal to remove colored impurities and then filtered while hot.[3]
-
Precipitation: The hot filtrate is cooled, and concentrated hydrochloric acid is added to precipitate the cinnamic acid.
-
Isolation and Drying: The precipitated cinnamic acid is isolated by filtration, washed with cold water to remove inorganic salts, and dried in a vacuum oven.
Synthesis of this compound by Direct Neutralization
This is the most common and straightforward industrial method for producing this compound.[7] It involves the neutralization of cinnamic acid with a potassium base, such as potassium hydroxide or potassium carbonate.[2]
Reaction: Cinnamic Acid + Potassium Hydroxide --(Aqueous Solution)--> this compound + Water
Table 2: Parameters for Direct Neutralization
| Parameter | Value/Condition | Reference |
| Reactants | Cinnamic acid powder, 50 wt% aqueous potassium hydroxide | [2] |
| Solvent | Water | [2] |
| Final pH (for a 10 wt% solution) | 8.5 - 9.5 | [2] |
| Final Product Concentration (for spray drying) | ~14.5 wt% | [2] |
Experimental Protocol: Industrial Scale Synthesis of this compound
-
Preparation of Potassium Hydroxide Solution: A 50 wt% aqueous solution of potassium hydroxide is prepared in a suitable reactor.
-
Addition of Cinnamic Acid: Pure cinnamic acid powder is gradually added to the potassium hydroxide solution with constant agitation. The addition is controlled to manage the exothermic reaction.
-
pH Adjustment: The pH of the resulting solution is carefully monitored and adjusted to a final pH of 8.5-9.5 for a 10 wt% solution.[2]
-
Decolorization: If necessary, the solution is treated with activated charcoal to remove any colored impurities and then filtered.
-
Concentration: The solution is concentrated under reduced pressure to the desired concentration for the subsequent purification step (e.g., ~14.5 wt% for spray drying).[2]
Purification of this compound
The choice of purification method depends on the desired final product form and purity. The most common industrial methods are spray drying and recrystallization.
Purification by Spray Drying
Spray drying is an efficient method for obtaining a fine, free-flowing this compound powder with a uniform particle size.[8][9]
Table 3: Operating Parameters for Spray Drying
| Parameter | Value/Condition | Reference |
| Feed Solution | ~14.5 wt% aqueous this compound | [2] |
| Feed Temperature | ~55 °C | [2] |
| Atomization | Pressure nozzles (~30 bar) | [2] |
| Inlet Air Temperature | 180 °C | [2] |
| Outlet Air Temperature | 95 °C | [2] |
| Final Moisture Content | < 2 wt% | [2] |
Experimental Protocol: Industrial Scale Spray Drying
-
Feed Preparation: The aqueous solution of this compound (~14.5 wt%) is preheated to approximately 55°C.[2]
-
Atomization: The preheated solution is fed into a commercial spray dryer and atomized using pressure nozzles at around 30 bar.[2]
-
Drying: The atomized droplets are brought into contact with a counter-current of heated air with an inlet temperature of 180°C.[2] The rapid evaporation of water forms solid particles.
-
Collection: The dried this compound powder is collected from the bottom of the drying chamber and/or cyclone separators. The outlet air temperature is maintained at approximately 95°C.[2]
-
Packaging: The final product, with a moisture content of less than 2 wt%, is packaged in airtight containers.[2]
Purification by Recrystallization
Recrystallization is a conventional method for achieving high-purity crystalline this compound.
Experimental Protocol: Industrial Scale Recrystallization
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water or an ethanol-water mixture in a crystallizer vessel equipped with a stirrer and a heating/cooling system.
-
Hot Filtration: The hot, saturated solution is filtered through a heated filter press to remove any insoluble impurities.
-
Cooling and Crystallization: The clear filtrate is slowly cooled under controlled conditions to induce crystallization. The cooling rate is critical for controlling crystal size and purity.
-
Isolation: The crystallized this compound is separated from the mother liquor using a centrifuge.
-
Washing: The crystals are washed with a small amount of cold solvent (the same used for recrystallization) to remove any adhering mother liquor.
-
Drying: The purified crystals are dried in a vacuum oven at a controlled temperature to remove residual solvent.
Quality Control
Rigorous quality control is essential to ensure the purity, safety, and efficacy of the final this compound product, especially for pharmaceutical and food-grade applications.[10][11]
Table 4: Quality Control Specifications for this compound
| Analysis Item | Specification (Food Grade) | Specification (Pharmaceutical Grade) | Typical Test Method |
| Content (%) | ≥ 99.0 | ≥ 99.5 | HPLC[12] |
| Moisture (%) | ≤ 0.5 | ≤ 0.5 | Karl Fischer Titration |
| Heavy Metals (as Pb, ppm) | ≤ 5 | ≤ 2 | ICP-MS or AAS |
| Arsenic (as As, ppm) | ≤ 2 | ≤ 1 | ICP-MS or AAS |
| pH (1% Solution) | 7.0 - 8.5 | 7.0 - 8.0 | pH Meter |
| Microbial Limit | Conforms to Food Standards | Conforms to Pharmacopoeia Requirements | Plate Count |
Applications in Research and Drug Development
This compound's biological activities make it a compound of interest for researchers and drug development professionals.
-
Antimicrobial Agent: Its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds is being investigated for the development of new preservatives and antimicrobial drugs.[13]
-
Anti-inflammatory and Antioxidant Properties: Cinnamic acid and its derivatives have shown anti-inflammatory and antioxidant effects, suggesting potential therapeutic applications.
-
Precursor for API Synthesis: It serves as a key starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.[14]
Conclusion
The industrial production of this compound is a well-established process with defined synthesis and purification protocols. The choice between direct neutralization and more complex routes, as well as the selection of purification methods like spray drying or recrystallization, depends on the desired product specifications and economic considerations. Adherence to stringent quality control measures is paramount to ensure the final product meets the high standards required for its various applications, particularly in the pharmaceutical and food industries.
References
- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US4571432A - Preparation of cinnamic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. CN101857541B - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Potassium Sorbate Centrifugal Spray Dryer Has High Quality and Durability - Dryer and Spray Dryer [yuanzedryer.en.made-in-china.com]
- 9. toptiontech.com [toptiontech.com]
- 10. A Guide to Quality Control Chemical Testing of Aseptically Prepared Products – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 11. Chemicals Quality Assurance & Quality Control | PerkinElmer [perkinelmer.com]
- 12. njlabs.com [njlabs.com]
- 13. scispace.com [scispace.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols for the Use of Potassium Cinnamate as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing potassium cinnamate as a versatile precursor in various organic synthesis reactions. The information is intended to guide researchers, scientists, and drug development professionals in the efficient synthesis of cinnamic acid derivatives, substituted alkenes, and heterocyclic compounds.
Synthesis of Cinnamic Acids and their Derivatives via the Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, commonly known as cinnamic acids. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid, which acts as a base catalyst. When potassium acetate is used as the catalyst with acetic anhydride, this compound is formed as an intermediate, which upon acidification, yields cinnamic acid.[1][2] This method is widely applicable to a variety of substituted aromatic aldehydes.
Aromatic aldehydes react with acetic anhydride in the presence of potassium acetate to yield substituted cinnamic acids. The yields of the reaction can vary depending on the substituents on the aromatic ring. For instance, the reaction of benzaldehyde with acetic anhydride and potassium acetate at 180 °C for 8 hours results in a 70-72% yield of cinnamic acid.[3]
Experimental Protocol: Synthesis of Cinnamic Acid
-
Reactants:
-
Benzaldehyde
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
-
Procedure:
-
A mixture of benzaldehyde (10.6 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and anhydrous potassium acetate (8.2 g, 0.08 mol) is placed in a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 180°C for 8 hours.[3]
-
After cooling, the mixture is poured into water and steam distilled to remove unreacted benzaldehyde.
-
The resulting aqueous solution is then acidified with dilute hydrochloric acid to precipitate the cinnamic acid.
-
The crude cinnamic acid is collected by filtration, washed with cold water, and recrystallized from hot water or a mixture of water and ethanol to yield pure trans-cinnamic acid.
-
Quantitative Data for Perkin Reaction with Substituted Benzaldehydes
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | Cinnamic acid | 70-75 | |
| 4-Methylbenzaldehyde | 4-Methylcinnamic acid | 33 | |
| 2-Chlorobenzaldehyde | 2-Chlorocinnamic acid | 71 | |
| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | 52 | |
| 2-Methoxybenzaldehyde | 2-Methoxycinnamic acid | 55 | |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 30 | |
| 2-Nitrobenzaldehyde | 2-Nitrocinnamic acid | 75 | |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamic acid | 82 | |
| 2,6-Dichlorobenzaldehyde | 2,6-Dichlorocinnamic acid | 82 |
Perkin Reaction Mechanism
References
Application of Potassium Cinnamate in Food Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium cinnamate, the potassium salt of cinnamic acid, is an emerging natural preservative in the food industry.[1][2] Derived from natural sources like cinnamon, it offers a compelling alternative to traditional chemical preservatives such as sodium benzoate and potassium sorbate.[1][3] This document provides detailed application notes and experimental protocols for researchers and scientists exploring the use of this compound for food preservation. Its advantages include a favorable safety profile, broad-spectrum antimicrobial activity across a wide pH range, and additional antioxidant and flavor-enhancing properties.[1]
Key Advantages of this compound
-
Natural Origin and Safety: this compound is perceived as a natural preservative and is metabolized in the body into the essential amino acid phenylalanine, contributing to its favorable safety profile.[1][3] Its active component, cinnamic acid, was recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) in 1965.[3]
-
Broad-Spectrum Antimicrobial Activity: It demonstrates strong antimicrobial activity against a wide range of microorganisms, including bacteria, molds, and yeasts that cause food spoilage.[1]
-
pH-Independent Efficacy: Unlike many traditional preservatives that are effective only in acidic conditions, this compound maintains its antimicrobial properties over a broad pH range of 2.0 to 7.0, making it suitable for a wide variety of food products.[1]
-
Dual Functionality: Antioxidant and Flavor Enhancer: Beyond its preservative action, this compound possesses antioxidant properties that protect food from oxidation and can impart a subtle spicy aroma, enhancing the sensory profile of the product.[1][4]
-
Thermal Stability: It exhibits good thermal stability, making it suitable for use in processed foods that undergo heat treatment.[2]
Antimicrobial and Antioxidant Properties: Quantitative Data
The efficacy of this compound as a preservative is demonstrated by its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common foodborne pathogens, as well as its antioxidant capacity.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| Staphylococcus aureus | 2 | 16 | [3] |
| Escherichia coli | 4 | 16 | [3] |
| Shigella boydii | 1 | 16 | [3] |
| Bacillus cereus | 1 | 8 | [3] |
Note: The antimicrobial efficacy of this compound is reported to be comparable to sodium dehydroacetate and superior to sodium benzoate and potassium sorbate.[3]
Mechanism of Action
This compound exerts its antimicrobial effect through a multi-targeted mechanism that leads to the inhibition of microbial growth and eventual cell death.
-
Cell Membrane Disruption: The primary mechanism involves the disruption of the microbial cell membrane. Under acidic conditions, this compound is converted to its undissociated acid form, which can readily pass through the cell membrane.[2]
-
Intracellular Ionization and Enzyme Inhibition: Once inside the cell, the acid dissociates, leading to a decrease in intracellular pH and an accumulation of anions. This disrupts the ionization balance and effectively inhibits the activity of essential enzymes.[2]
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of vital intracellular components, such as ions, ATP, and genetic material.[3]
-
Induction of Oxidative Stress: this compound can increase the production of intracellular reactive oxygen species (ROS), leading to oxidative damage to cellular components.[3]
-
Inhibition of Biofilm Formation and DNA Damage: It has also been shown to inhibit the formation of microbial biofilms and cause damage to microbial DNA.[3]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as a food preservative.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against foodborne pathogens.
Materials:
-
This compound
-
Test microorganisms (e.g., E. coli, S. aureus, B. cereus)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 64 mg/mL) in sterile distilled water and filter-sterilize.
-
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 16 mg/mL down to 0.125 mg/mL).
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto an appropriate agar medium. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Applications in Food Products
This compound can be effectively utilized in a variety of food products to extend shelf life and ensure microbial safety.[2][4]
-
Meat Products: It can be used in processed meats to control the growth of spoilage bacteria.[4] A synergistic effect has been observed when combined with alkanoate components against lactic acid bacteria in meat products.[5]
-
Dairy Products: In dairy products, particularly fermented ones like cheese and yogurt, it can prevent the outgrowth of lactic acid bacteria and Listeria.[5]
-
Bakery Products: It is suitable for use in baked goods to inhibit mold growth.[2][4]
-
Beverages: Its solubility and effectiveness in a wide pH range make it a good preservative for various beverages.[4]
-
Prepared Foods and Sauces: It can be incorporated into prepared dishes, sauces, and pickled vegetables to prevent microbial spoilage.[2]
Regulatory and Safety Considerations
While cinnamic acid is GRAS-approved by FEMA, the regulatory status of this compound as a food additive can vary by country.[3][4] It is essential for food manufacturers to comply with the specific regulations of the region where the product will be marketed. The typical usage rate in food products ranges from 0.05% to 0.2%, depending on the application.[2]
Conclusion
This compound presents a promising natural alternative to synthetic food preservatives, offering broad-spectrum antimicrobial and antioxidant benefits. Its favorable safety profile and effectiveness across a wide pH range make it a versatile ingredient for ensuring the safety and quality of a diverse array of food products. Further research into its synergistic effects with other natural preservatives could unlock even greater potential in food preservation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 3. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 4. synaturalvinegar.com [synaturalvinegar.com]
- 5. EP3170403A1 - Preservative system and use thereof in edible products - Google Patents [patents.google.com]
Application Notes and Protocols for Potassium Cinnamate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of potassium cinnamate as a fragrance ingredient. The information compiled from scientific literature and safety assessments is intended to guide research and development in the fields of perfumery, cosmetics, and drug development.
Introduction
This compound (CAS No. 16089-48-8), the potassium salt of cinnamic acid, is a white crystalline powder.[1][2] While primarily recognized for its use as a food preservative due to its antimicrobial properties, its characteristic "natural cinnamon aroma" suggests its potential as a fragrance ingredient.[3][4][5] Cinnamic acid and its esters are widely used in the fragrance industry, contributing warm, spicy, and balsamic notes to compositions.[6] However, the direct use of this compound in fragrances is not well-documented, with some sources explicitly stating it is "not for fragrance use," creating a point of contention that requires careful consideration and further investigation.[7]
This document aims to provide a detailed analysis of its chemical properties, a thorough safety assessment based on read-across from cinnamic acid, and protocols for its potential application and evaluation as a fragrance ingredient.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its solubility in water is a key differentiator from many other fragrance raw materials.[8]
| Property | Value | Reference(s) |
| Chemical Name | Potassium (2E)-3-phenylprop-2-enoate | [5] |
| CAS Number | 16089-48-8 | [2] |
| Molecular Formula | C₉H₇KO₂ | [5] |
| Molecular Weight | 186.25 g/mol | [9] |
| Appearance | White crystalline powder | [3] |
| Odor | Described as having a "natural cinnamon aroma" or "slightly cinnamon flavor" | [3][10] |
| Solubility | Soluble in water, slightly soluble in ethanol | [3][8] |
| pH (1% solution) | 8-9 | [2] |
Olfactory Profile and Potential Applications
Potential Applications in Fragrance:
-
As a Fragrance Component: It could be used to impart a subtle, warm, and spicy note to fragrance compositions, particularly in gourmand, oriental, and spicy fragrance families.
-
As a Fragrance Fixative: Due to its low volatility as a salt, this compound could potentially act as a fixative, slowing the evaporation of more volatile fragrance components and prolonging the overall scent duration.[11][12]
-
In Solid Perfumes: Its solid form and potential for a subtle scent make it a candidate for inclusion in solid perfume bases.
Experimental Protocols
Preparation of this compound Solutions for Sensory Evaluation
Objective: To prepare solutions of this compound in different solvents for olfactory assessment by a trained sensory panel.
Materials:
-
This compound powder
-
Ethanol (perfumer's grade)
-
Deionized water
-
Propylene glycol (PG)
-
Glass beakers and stirring rods
-
Analytical balance
Protocol:
-
Preparation of a 10% (w/v) Stock Solution in Water:
-
Weigh 10 g of this compound powder.
-
Dissolve in 80 mL of deionized water with gentle stirring.
-
Once fully dissolved, transfer to a 100 mL volumetric flask and bring to volume with deionized water.
-
-
Preparation of Test Solutions:
-
Aqueous Solution (1%): Dilute 10 mL of the 10% stock solution to 100 mL with deionized water.
-
Hydroalcoholic Solution (1% in 70% Ethanol): Prepare a 70:30 (v/v) ethanol:water mixture. Dilute 10 mL of the 10% aqueous stock solution to 100 mL with the 70% ethanol mixture. Note: Observe for any precipitation.
-
Propylene Glycol Solution (1%): Due to lower solubility, this may require gentle warming and sonication. Disperse 1 g of this compound in 99 g of propylene glycol and mix thoroughly.
-
Protocol for Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound.
Methodology:
-
Panel Selection: A trained sensory panel of at least 5-10 individuals with experience in fragrance evaluation should be used.[13]
-
Sample Presentation:
-
Present the prepared solutions on fragrance blotters (smelling strips).[14]
-
Allow the solvent to evaporate for a few seconds before evaluation.
-
Provide a reference (e.g., a dilute solution of cinnamic aldehyde or cinnamon bark oil) for comparison.
-
-
Evaluation Parameters: Panelists should be asked to describe the odor using a standardized vocabulary, including:
-
Odor Family: (e.g., spicy, balsamic, sweet, woody)
-
Odor Descriptors: (e.g., cinnamon, warm, powdery, slightly floral, honey-like)
-
Intensity: On a scale from 1 (very weak) to 9 (very strong).
-
Hedonic Tone: (Pleasantness) on a scale from -4 (very unpleasant) to +4 (very pleasant).
-
-
Data Analysis: The results should be compiled and statistically analyzed to create a comprehensive olfactory profile.
Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of this compound.
Protocol for Incorporation into a Solid Perfume Base
Objective: To incorporate this compound into a solid perfume base and evaluate its effect on scent and texture.
Materials:
-
Beeswax or Candelilla wax (for a vegan option)[15]
-
Jojoba oil or other carrier oil[16]
-
This compound powder
-
Essential oils or fragrance oils for the main scent
-
Double boiler or a heat-resistant glass beaker in a saucepan of water
-
Stirring rod
-
Small tins or containers for the solid perfume
Protocol:
-
Melt the Base: In a double boiler, gently melt 1 part wax with 2 parts carrier oil until fully liquid.[15]
-
Cool Slightly: Remove from heat and let the mixture cool for a minute or two. The mixture should still be liquid but not excessively hot.[16]
-
Incorporate this compound: Add a pre-determined amount of finely ground this compound powder (e.g., 0.5-2% of the total weight) to the melted base and stir until completely dispersed.
-
Add Fragrance: Add the desired essential oils or fragrance oils and stir gently to combine.
-
Pour and Set: Pour the mixture into the containers and allow it to cool and solidify at room temperature.[15]
-
Evaluation: After 24-48 hours, evaluate the solid perfume for its scent profile, the intensity of the cinnamon note, and any changes in texture.
Workflow for Solid Perfume Incorporation
Caption: Workflow for incorporating this compound into a solid perfume base.
Protocol for Stability Testing in an Alcohol-Based Fragrance
Objective: To assess the stability of this compound in a hydroalcoholic solution, representative of a typical Eau de Toilette or Eau de Parfum base.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.1-1%) in a hydroalcoholic solvent (e.g., 80% ethanol in deionized water).
-
Storage Conditions: Store the samples in clear and amber glass vials under the following conditions:
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1 week, 1 month, 3 months).
-
Parameters to Evaluate:
-
Visual Appearance: Check for any changes in color, clarity, or the formation of precipitate.
-
Odor: A sensory panel should evaluate the odor of the solution on a blotter to detect any changes in the scent profile.
-
pH: Measure the pH of the solution.
-
-
Analytical Quantification: Use a validated analytical method, such as HPLC, to quantify the concentration of this compound over time.[3]
Safety Assessment
A specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound is not available. However, a safety assessment for cinnamic acid can be used for a read-across approach, as this compound is the potassium salt of cinnamic acid and would be expected to have a similar toxicological profile, particularly after dermal absorption and systemic distribution.[17][18][19]
Summary of Safety Data for Cinnamic Acid (Read-Across for this compound):
| Endpoint | Result for Cinnamic Acid | Implications for this compound | Reference(s) |
| Genotoxicity | Not genotoxic. | Unlikely to be genotoxic. | [17] |
| Repeated Dose Toxicity | NOAEL of 7.5 mg/kg/day. | The Margin of Exposure (MOE) should be calculated based on expected systemic exposure from fragrance use. | [17] |
| Developmental Toxicity | NOAEL of 50 mg/kg/day. | The MOE should be calculated for this endpoint. | [4] |
| Phototoxicity/Photoallergenicity | Not phototoxic/photoallergenic. | Unlikely to be phototoxic/photoallergenic. | [17] |
| Skin Sensitization | Cinnamic acid itself is not a sensitizer, but related compounds like cinnamaldehyde are. | The potential for skin sensitization should be carefully evaluated, possibly through in vitro methods like the KeratinoSens™ assay. | [20][21] |
| Inhalation Toxicity | Limited data available. Studies on cinnamaldehyde suggest potential for respiratory irritation at high concentrations. | Inhalation exposure should be minimized, and further investigation may be needed for applications with high aerosolization potential. | [19][22] |
Dermal Penetration: The extent of dermal penetration of this compound is a critical factor in its safety assessment for topical applications. Due to its ionic nature and water solubility, its penetration through the stratum corneum may be different from that of the more lipophilic cinnamic acid and its esters. Specific dermal penetration studies for this compound are recommended.
Olfactory Signaling Pathway
The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade, as depicted in the diagram below.
Olfactory Signal Transduction Pathway
Caption: Simplified diagram of the olfactory signal transduction cascade.
Conclusion and Recommendations
This compound presents an interesting, albeit underexplored, potential as a fragrance ingredient. Its "cinnamon-like" aroma, coupled with its solid, water-soluble nature, offers unique formulation possibilities. However, the conflicting information regarding its use in fragrances necessitates a cautious and evidence-based approach.
Recommendations for Researchers:
-
Conduct Detailed Sensory Analysis: A thorough sensory panel evaluation is crucial to definitively characterize the olfactive profile of this compound and determine its suitability for various fragrance applications.
-
Investigate Fixative Properties: Experimental studies are needed to validate the hypothesis that this compound can act as a fragrance fixative and to determine its efficacy with different fragrance accords.
-
Perform Stability Studies: Comprehensive stability testing in various fragrance bases (alcohol, oil, solid) is essential to understand its long-term performance and potential for discoloration or degradation.
-
Clarify Safety for Fragrance Use: While a read-across from cinnamic acid provides a good starting point, specific safety data for dermal and inhalation exposure routes for this compound are highly recommended to resolve the existing ambiguity regarding its use in fragrance products. This should include in vitro skin sensitization assays.
By systematically addressing these research gaps, a clearer understanding of the potential benefits and limitations of this compound as a fragrance ingredient can be achieved, paving the way for its potential innovative use in the fragrance and cosmetic industries.
References
- 1. ijcea.org [ijcea.org]
- 2. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 3. Exploring the Potential of ToxCast Data in Supporting Read-Across for Evaluation of Food Chemical Safety – ILSI Europe [ilsi.eu]
- 4. In vitro skin penetration of fragrances: trapping the evaporated material can enhance the dermal absorption of volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. dce2.au.dk [dce2.au.dk]
- 8. Clearly weighing the evidence in read-across can improve assessments of data-poor chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fixative (perfumery) - Wikipedia [en.wikipedia.org]
- 11. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 12. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 13. pac.gr [pac.gr]
- 14. iltusa.com [iltusa.com]
- 15. orchadia.org [orchadia.org]
- 16. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 17. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 18. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 19. houseofapocrypha.com [houseofapocrypha.com]
- 20. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. testinglab.com [testinglab.com]
- 22. pharmaron.com [pharmaron.com]
Application Notes and Protocols: Potassium Cinnamate in the Development of Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium cinnamate, the potassium salt of cinnamic acid, is a promising natural antimicrobial agent with a broad spectrum of activity against various bacteria, yeasts, and molds.[1][2] Its favorable safety profile, including low cytotoxicity and recognition of its active component, cinnamic acid, as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), makes it an attractive candidate for the development of antimicrobial coatings.[2] These coatings have potential applications in diverse fields such as food packaging, medical devices, and high-touch surfaces to prevent microbial contamination and biofilm formation.[3][4]
This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound for the development and evaluation of antimicrobial coatings.
Antimicrobial Properties and Mechanism of Action
This compound exhibits significant antimicrobial efficacy, in some cases superior to conventional chemical preservatives like sodium benzoate and potassium sorbate.[2] Its mechanism of action primarily involves the disruption of microbial cell integrity.[2][5]
Mechanism of Action Summary:
-
Conversion to Active Form: In an acidic environment, weakly alkaline this compound is converted to its weak acid form, cinnamic acid.[1]
-
Membrane Permeation: The lipophilic, undissociated cinnamic acid molecules penetrate the microbial cell membrane.[1][6]
-
Cytoplasmic Acidification: Inside the neutral pH of the cytoplasm, cinnamic acid dissociates, releasing protons (H+) and leading to acidification. To counteract this, the cell expends energy (ATP) to pump out excess protons, leading to energy depletion.[6]
-
Membrane Disruption and Leakage: The accumulation of cinnamate anions within the cell increases osmotic pressure. This, combined with the interaction of cinnamic acid with membrane proteins and lipids, disrupts membrane integrity, causing leakage of intracellular components such as ions, ATP, nucleic acids, and proteins, ultimately leading to cell death.[2][5][7]
-
Inhibition of Cellular Processes: this compound and its active form can also interfere with essential cellular processes, including biofilm formation, energy synthesis, and DNA integrity, and may induce the production of reactive oxygen species (ROS).[2]
Signaling Pathway of Antimicrobial Action
Caption: Antimicrobial mechanism of this compound.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity and safety profile of this compound in solution. Researchers should aim to generate similar quantitative data for their specific coating formulations.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus | 2 | 16 | [2] |
| Escherichia coli | 4 | 16 | [2] |
| Shigella boydii | 1 | 16 | [2] |
| Bacillus cereus | 1 | 8 | [2] |
Table 2: Biocompatibility Data for this compound
| Assay | Concentration (mg/mL) | Result | Interpretation | Reference |
| Hemolysis (Rabbit RBCs) | 8 | 3.31 ± 0.17% | Low hemolytic activity | [2] |
| Cytotoxicity (K562 cells) | 8 | 86.94 ± 0.21% cell viability | Low cytotoxicity | [2] |
Experimental Protocols
Protocol 1: Preparation of Antimicrobial Coatings
This section provides generalized protocols for incorporating this compound into coatings. Researchers should optimize parameters such as solvent, polymer type, this compound concentration, and curing conditions for their specific application.
1.1 Solution Casting Method (for films and flat surfaces)
This method is suitable for forming thin films or coating flat substrates.
-
Materials:
-
This compound powder
-
Film-forming polymer (e.g., polyvinyl alcohol (PVA), chitosan, polylactic acid (PLA))
-
Appropriate solvent (e.g., distilled water for PVA, dilute acetic acid for chitosan, chloroform for PLA)
-
Substrate (e.g., petri dish, glass slide)
-
Magnetic stirrer and hot plate
-
Drying oven or vacuum desiccator
-
-
Procedure:
-
Prepare a polymer solution of the desired concentration (e.g., 2-10% w/v) by dissolving the polymer in the appropriate solvent with stirring. Gentle heating may be required.
-
Once the polymer is fully dissolved, add the desired amount of this compound (e.g., 0.5-5% w/w relative to the polymer) to the solution.
-
Stir the mixture until the this compound is completely dissolved and the solution is homogeneous.
-
Pour a defined volume of the solution onto the substrate.
-
Dry the cast film in a drying oven at a suitable temperature (e.g., 40-60°C) or in a vacuum desiccator at room temperature until the solvent has completely evaporated.
-
Carefully peel the film from the substrate if a free-standing film is desired.
-
1.2 Dip Coating Method
This method is useful for coating objects with complex shapes.
-
Materials:
-
Coating solution (prepared as in Protocol 1.1)
-
Substrate to be coated
-
Dip coater or a setup for controlled immersion and withdrawal
-
Drying oven
-
-
Procedure:
-
Ensure the substrate is clean and dry.
-
Immerse the substrate into the coating solution at a constant speed.
-
Hold the substrate in the solution for a specific duration (e.g., 30-60 seconds) to allow for adsorption.
-
Withdraw the substrate from the solution at a constant speed. The withdrawal speed will influence the coating thickness.
-
Allow the coated substrate to air dry or place it in a drying oven at a suitable temperature to cure the coating.
-
Repeat the dipping and drying process to achieve a desired coating thickness.
-
1.3 Spray Coating Method
This method is suitable for coating large or complex surfaces.
-
Materials:
-
Coating solution (lower viscosity is preferred)
-
Airbrush or spray gun
-
Substrate to be coated
-
Fume hood
-
Drying oven
-
-
Procedure:
-
Place the clean substrate inside a fume hood.
-
Fill the reservoir of the spray gun with the coating solution.
-
Apply the coating by spraying a thin, even layer onto the substrate from a consistent distance.
-
Allow the solvent to partially evaporate before applying subsequent layers to avoid dripping.
-
Once the desired thickness is achieved, cure the coated substrate in a drying oven.
-
Protocol 2: Evaluation of Antimicrobial Efficacy of Coated Surfaces
The following protocol is based on the ISO 22196 / JIS Z 2801 standards for measuring antibacterial activity on non-porous surfaces.
-
Materials:
-
This compound-coated test specimens (e.g., 50x50 mm)
-
Uncoated control specimens of the same material
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient broth and agar
-
Sterile film covers (e.g., 40x40 mm)
-
Neutralizing solution (e.g., Dey-Engley neutralizing broth)
-
Incubator (35 ± 1°C)
-
Sterile pipettes, spreaders, and petri dishes
-
-
Procedure:
-
Prepare Bacterial Inoculum: Culture the test bacteria in nutrient broth to reach a concentration of approximately 10^8 CFU/mL. Dilute this culture to obtain a final test inoculum of 10^5-10^6 CFU/mL.
-
Inoculation: Pipette a defined volume (e.g., 0.4 mL) of the bacterial inoculum onto the center of both the control and test specimens (in triplicate).
-
Covering: Place a sterile film cover over the inoculum on each specimen and press down gently to spread the inoculum evenly under the film.
-
Time Zero Enumeration: Immediately after inoculation, recover the bacteria from a set of control specimens by washing the surface with a known volume of neutralizing solution. Perform serial dilutions and plate on nutrient agar to determine the initial bacterial concentration (CFU/cm²).
-
Incubation: Incubate the remaining inoculated specimens at 35 ± 1°C with a relative humidity of at least 90% for 24 hours.
-
Recovery and Enumeration: After incubation, recover the bacteria from each specimen using the same method as in step 4. Perform serial dilutions and plate on nutrient agar.
-
Incubate Plates: Incubate the agar plates at 37°C for 24-48 hours and count the number of colonies.
-
Calculate Antibacterial Activity (R):
-
R = (Ut - U0) - (At - U0) = Ut - At
-
Where:
-
U0 = average of the common logarithm of the number of viable bacteria on the control specimens immediately after inoculation.
-
Ut = average of the common logarithm of the number of viable bacteria on the control specimens after 24 hours.
-
At = average of the common logarithm of the number of viable bacteria on the test specimens after 24 hours.
-
-
A value of R ≥ 2 indicates a 99% reduction and significant antibacterial activity.
-
-
Protocol 3: Biocompatibility Testing
3.1 Hemolysis Assay (Direct Contact Method based on ISO 10993-4)
-
Materials:
-
Coated and uncoated control material samples
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100 or distilled water)
-
Negative control (e.g., polyethylene)
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Prepare a diluted blood suspension with PBS.
-
Place the test and control materials in centrifuge tubes.
-
Add the diluted blood suspension to the tubes, ensuring the material is fully submerged.
-
Incubate the tubes at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control (100% hemolysis). A hemolysis rate below 5% is generally considered acceptable.[8]
-
3.2 Cytotoxicity Assay (MTT Assay on Human Fibroblasts)
-
Materials:
-
Human fibroblast cell line (e.g., CCD-1072Sk)
-
Cell culture medium (e.g., IMDM with FBS and antibiotics)
-
Coated and uncoated material samples (sterilized)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed the fibroblast cells into a 96-well plate and allow them to adhere overnight.
-
Place the sterilized test and control materials directly onto the cell monolayer or use extracts of the materials to treat the cells.
-
Incubate for 24-72 hours.
-
Remove the materials/extracts and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Experimental Workflow and Logical Relationships
The development and validation of antimicrobial coatings containing this compound should follow a logical progression of experiments.
Workflow for Coating Development and Evaluation
References
- 1. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 2. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial food packaging composite films prepared from hemicellulose/polyvinyl alcohol/potassium cinnamate blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Leaching of biocides from polymer renders under wet/dry cycles--Rates and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Cinnamate as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium cinnamate as a ligand in the synthesis and application of coordination complexes. The document details synthetic protocols, characterization data, and potential applications in catalysis and antimicrobial research, tailored for professionals in chemical and pharmaceutical sciences.
Introduction to this compound in Coordination Chemistry
This compound, the potassium salt of cinnamic acid, serves as a versatile ligand in coordination chemistry. The cinnamate anion (C₉H₇O₂⁻) typically coordinates to metal ions through its carboxylate group in various modes, including monodentate, bidentate chelating, and bridging fashions. This flexibility allows for the formation of a diverse range of coordination complexes with varying dimensionalities and properties. The presence of the phenyl group and the carbon-carbon double bond in the cinnamate backbone offers opportunities for π-π stacking interactions and further functionalization, influencing the structural and functional properties of the resulting metal complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and pharmacology.
Synthesis of Metal-Cinnamate Coordination Complexes
The synthesis of metal-cinnamate complexes is typically achieved through the reaction of a soluble metal salt with this compound or cinnamic acid in a suitable solvent. The choice of solvent, temperature, and the presence of ancillary ligands can influence the final structure and dimensionality of the complex.
General Protocol for the Synthesis of a Transition Metal-Cinnamate Complex
This protocol describes a general method for the synthesis of a transition metal-cinnamate complex, which can be adapted for various metal ions.
Materials:
-
Metal(II) salt (e.g., Cobalt(II) chloride hexahydrate, Zinc(II) nitrate hexahydrate, Copper(II) acetate monohydrate)
-
This compound or Cinnamic acid
-
Deionized water
-
Ethanol or Methanol
-
Ancillary ligand (optional, e.g., 1,10-phenanthroline, 2-aminopyrimidine)
Procedure:
-
Dissolve the metal(II) salt (1 mmol) in deionized water (10 mL).
-
In a separate beaker, dissolve this compound (2 mmol) in deionized water (15 mL). If using cinnamic acid, dissolve it in a minimal amount of ethanol or an aqueous solution of potassium hydroxide to deprotonate the acid.
-
Slowly add the metal salt solution to the this compound solution with constant stirring.
-
If an ancillary ligand is used, dissolve it in ethanol (5 mL) and add it to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2-4 hours or heat under reflux for a more crystalline product.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over silica gel.
Example: Synthesis of a Cobalt(II)-Cinnamate Complex[1]
A specific protocol for a cobalt(II) complex containing trans-cinnamate and 2-aminopyrimidine ligands is as follows:
Materials:
-
Cobalt(II) chloride hexahydrate (0.284 g, 1.2 mmol)
-
2-aminopyrimidine (0.348 g, 3.6 mmol)
-
trans-Cinnamic acid (0.088 g, 0.6 mmol)
-
Distilled water (1.0 mL)
-
Ethanol
Procedure:
-
Mix cobalt(II) chloride hexahydrate, 2-aminopyrimidine, and trans-cinnamic acid in a Pyrex® tube.
-
Add distilled water to the mixture to obtain a solution.
-
Seal the tube and heat it to 100 °C for 68 hours.
-
Cool the tube to room temperature at a rate of 20 °C/h.
-
Collect the solid product by vacuum filtration.
-
Wash the product with ethanol and air-dry.
Characterization of Metal-Cinnamate Complexes
A combination of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is crucial for confirming the coordination of the cinnamate ligand to the metal center. The key diagnostic bands are the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate group.
| Coordination Mode | Δν (cm⁻¹) |
| Monodentate | Larger than the ionic salt (e.g., > 200) |
| Bidentate Chelating | Smaller than the ionic salt (e.g., < 110) |
| Bidentate Bridging | Similar to the ionic salt (e.g., 140-200) |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal ion. The spectra typically show bands corresponding to π-π* transitions of the aromatic rings and the C=C bond of the cinnamate ligand, as well as d-d transitions for transition metal complexes.
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction: This technique provides definitive information about the crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal ion.
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. The decomposition pattern can also provide information about the composition of the complex.
Quantitative Data Summary
The following tables summarize typical quantitative data for metal-cinnamate and related carboxylate complexes.
Table 1: Selected Bond Lengths and Angles for Metal-Cinnamate Complexes
| Complex | Metal Ion | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| [Zn(cinn)₂(mpcm)]n | Zn(II) | Zn-O (monodentate) | ~2.0 | O-Zn-O ~109 | [1] |
| Zn-O (bridging) | ~2.1 | ||||
| [Cu₂(trans-cinn)₄(py)₂] | Cu(II) | Cu-O | 1.96-1.98 | O-Cu-O 89-91 | |
| Cu-N | ~2.18 | O-Cu-N 170-175 | |||
| [Co(3-meo-cin)(phen)₂(H₂O)]NO₃ | Co(II) | Co-O (cinnamate) | 2.0525(13) | N-Co-N (axial) 166.30(7)–173.94(6) | [2] |
| Co-O (water) | 2.1011(17) | ||||
| Co-N (phen) | 2.1356(16)–2.1488(17) |
Note: "cinn" refers to cinnamate, "mpcm" to methyl-3-pyridylcarbamate, "py" to pyridine, "3-meo-cin" to 3-methoxycinnamate, and "phen" to 1,10-phenanthroline. Data for the copper complex is representative of similar carboxylate structures.
Table 2: Spectroscopic Data for Metal-Cinnamate Complexes
| Complex | ν_asym(COO⁻) (cm⁻¹) | ν_sym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | UV-Vis λ_max (nm) (Assignment) | Reference |
| Zinc(II) 4-methoxycinnamate | 1532 | 1408 | 124 | ~280 (π-π) | [3] |
| Cobalt(II) 4-methoxycinnamate | 1536 | 1412 | 124 | ~285 (π-π), ~520 (d-d) | [3] |
| Nickel(II) 4-methoxycinnamate | 1536 | 1412 | 124 | ~283 (π-π), ~400, ~670 (d-d) | [3] |
| Copper(II) 4-methoxycinnamate | 1550 | 1410 | 140 | ~290 (π-π), ~700 (d-d) | [3] |
| Europium(III) cinnamate | ~1540 | ~1420 | ~120 | ~300 (π-π*), sharp emission bands in luminescence spectrum | [4][5] |
Table 3: Thermal Analysis Data for Metal-Cinnamate Complexes
| Complex | Decomposition Step 1 (°C) (Mass Loss) | Decomposition Step 2 (°C) (Mass Loss) | Final Residue | Reference |
| Cobalt(II) 4-methoxycinnamate dihydrate | 80-180 (loss of 2 H₂O) | 250-500 (decomposition of ligand) | Co₃O₄ | [3] |
| Nickel(II) 4-methoxycinnamate dihydrate | 90-200 (loss of 2 H₂O) | 280-550 (decomposition of ligand) | NiO | [3] |
| Copper(II) 4-methoxycinnamate hydrate | 100-190 (loss of 1 H₂O) | 260-480 (decomposition of ligand) | CuO | [3] |
| Zinc(II) 4-methoxycinnamate dihydrate | 70-160 (loss of 2 H₂O) | 300-600 (decomposition of ligand) | ZnO | [3] |
Applications of Metal-Cinnamate Complexes
Antimicrobial Activity
Coordination complexes of zinc with aminocinnamate ligands have demonstrated significant antimicrobial activity against pathogenic bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[6] The activity is attributed to a synergistic effect between the zinc ions and the cinnamate ligands, leading to enhanced planktonic cell killing and inhibition of biofilm formation.[6]
Materials:
-
Synthesized metal-cinnamate complex
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of the metal-cinnamate complex in a suitable solvent (e.g., DMSO).
-
Inoculate fresh MHB with the bacterial strain and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard).
-
Dilute the bacterial suspension 1:100 in MHB to obtain a final concentration of 1 x 10⁶ CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the complex stock solution with the inoculated MHB to achieve a range of final concentrations.
-
Include a positive control (bacteria in MHB without the complex) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that completely inhibits visible bacterial growth.
Caption: Proposed mechanism of antimicrobial action of a Zn(II)-aminocinnamate complex.
Catalysis
Metal-cinnamate complexes have shown promise as catalysts in various organic transformations. For instance, a cobalt(II) complex with trans-cinnamate has been utilized as an electrocatalyst for the oxygen evolution reaction (OER).[4] Manganese complexes are also known to catalyze the oxidation of alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected luminescent and photochemical properties of europium(III) cinnamates - Theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium Cinnamate in Perovskite Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a promising next-generation photovoltaic technology. However, challenges related to efficiency and long-term stability remain significant hurdles for commercialization. A key factor limiting performance is the presence of defects within the perovskite crystal lattice, which act as non-radiative recombination centers for charge carriers. To address this, various strategies involving additives and interface engineering have been explored. This document focuses on the application of potassium cinnamate (PC) as a multifunctional additive in perovskite precursor solutions to enhance the quality of the perovskite film, passivate defects, and ultimately improve the power conversion efficiency (PCE) and stability of PSCs.[1]
This compound, a simple organic salt, has demonstrated its efficacy in improving the crystallization of the perovskite layer and passivating defects.[1] Its incorporation into the perovskite precursor solution leads to the formation of a high-quality perovskite film with reduced defect density.[1] The cinnamate anion can interact with the perovskite components, influencing the crystallization process, while the potassium cation can also play a role in defect passivation.[1][2][3] This dual functionality makes this compound a compelling additive for fabricating high-performance and stable perovskite solar cells.
Data Presentation
The introduction of this compound as an additive in the perovskite precursor solution has a significant positive impact on the photovoltaic performance of the resulting solar cells. A comparative analysis of key performance metrics between pristine (control) and this compound-doped devices is summarized below.
| Performance Metric | Pristine Device | This compound Doped Device |
| Power Conversion Efficiency (PCE) | 18.96% | 22.00% |
| Open-Circuit Voltage (Voc) | 1.09 V | 1.14 V |
| Short-Circuit Current Density (Jsc) | 22.15 mA/cm2 | 22.87 mA/cm2 |
| Fill Factor (FF) | 78.4% | 84.2% |
| Long-term Stability (5 months) | 62% of initial PCE | 86% of initial PCE |
Data sourced from a study on the multifunctional additive of this compound in perovskite solar cells.[1]
Mechanism of Action
The performance enhancement observed in perovskite solar cells doped with this compound can be attributed to two primary mechanisms: improved crystallization and defect passivation.
-
Improved Crystallization: The presence of this compound in the precursor solution influences the nucleation and growth of the perovskite crystals. The interaction between the cinnamate ions and the perovskite components can modulate the crystallization kinetics, leading to the formation of a more uniform and higher-quality perovskite film with larger grain sizes and fewer grain boundaries.[1]
-
Defect Passivation: Uncoordinated Pb2+ ions and halide vacancies are common defects in perovskite films that act as charge traps, leading to non-radiative recombination and reduced device performance. The carboxylate group in the cinnamate anion can coordinate with the uncoordinated Pb2+ ions, effectively passivating these electron-deficient defects.[1] Additionally, the potassium cations may also contribute to passivating defects at the grain boundaries.[2][3] This passivation reduces the trap state density, leading to longer carrier lifetimes and suppressed charge recombination.[1]
Experimental Protocols
The following protocols provide a general framework for the fabrication of perovskite solar cells incorporating this compound. These are based on a combination of published research and standard laboratory practices for perovskite device fabrication.[1] For precise, reproducible results, it is recommended to consult the specific experimental section of the primary research article.
Materials and Reagents
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)
-
Perovskite precursors (e.g., Formamidinium Iodide - FAI, Lead Iodide - PbI2, Methylammonium Bromide - MABr, Lead Bromide - PbBr2)
-
This compound (PC)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (CB)
-
Spiro-OMeTAD (or other suitable hole transport layer material)
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Acetonitrile
-
Gold (Au) or other suitable metal for the back contact
-
Deionized water, isopropanol, acetone
Experimental Workflow Diagram
Detailed Methodologies
1. Substrate Preparation
-
Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.
-
Deposit an electron transport layer (ETL), such as a ZnO nanoparticle solution, onto the FTO substrate via spin-coating.
-
Anneal the ETL-coated substrates at an appropriate temperature (e.g., 150 °C for 30 minutes for ZnO).
2. Perovskite Layer Fabrication
-
Perovskite Precursor Solution Preparation (with this compound):
-
Prepare the main perovskite precursor solution by dissolving the desired molar ratios of perovskite precursors (e.g., FAPbI3 and MAPbBr3) in a mixture of DMF and DMSO (e.g., 4:1 v/v).
-
Prepare a separate stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Add a specific volume of the this compound stock solution to the perovskite precursor solution to achieve the desired final concentration of the additive. The optimal concentration needs to be determined experimentally, but a good starting point is a low molar ratio relative to the lead halide.
-
-
Spin-Coating the Perovskite Layer:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Dispense the perovskite precursor solution (with this compound) onto the ETL-coated substrate.
-
Spin-coat the solution using a two-step program (e.g., a low-speed step at 1000 rpm for 10 seconds followed by a high-speed step at 5000 rpm for 30 seconds).
-
During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Immediately transfer the substrates onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-30 minutes) to complete the perovskite crystal formation.
-
3. Device Completion
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution (e.g., Spiro-OMeTAD in chlorobenzene with Li-TFSI and tBP additives).
-
Deposit the HTL solution onto the perovskite layer via spin-coating.
-
-
Back Contact Evaporation:
-
Mask the active area of the device.
-
Deposit the metal back contact (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.
-
4. Characterization
-
Device Performance:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm2) to determine PCE, Voc, Jsc, and FF.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Conduct long-term stability tests by monitoring the device performance over time under controlled environmental conditions (e.g., ambient air, inert atmosphere, continuous illumination).
-
-
Film Characterization:
-
X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite films.
-
Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite films.
-
Photoluminescence (PL) Spectroscopy: To study the charge carrier recombination dynamics and defect properties of the perovskite films. Time-resolved PL (TRPL) can be used to determine carrier lifetimes.
-
Conclusion
The incorporation of this compound as an additive in the perovskite precursor solution is a simple and effective strategy to significantly enhance the performance and stability of perovskite solar cells. The dual-action mechanism of improving film crystallinity and passivating defects leads to a notable increase in power conversion efficiency and prolonged device lifetime. The protocols outlined in this document provide a foundational guide for researchers to explore the benefits of this compound in their own perovskite solar cell fabrication processes. Further optimization of the additive concentration and processing conditions can potentially lead to even greater improvements in device performance.
References
Application Notes and Protocols: Potassium Cinnamate for Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of potassium cinnamate and its parent compound, cinnamic acid, in the development of controlled drug delivery systems. While direct research on this compound in this specific application is limited, extensive data on cinnamic acid serves as a valuable proxy for formulation and characterization strategies.
Introduction
This compound, the potassium salt of cinnamic acid, is a derivative of a naturally occurring aromatic carboxylic acid found in plants like cinnamon.[1] Cinnamic acid and its derivatives have garnered significant interest in drug delivery due to their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the clinical application of cinnamic acid is often hampered by its poor aqueous solubility and low bioavailability.[4] Encapsulation into controlled drug delivery systems, such as nanoparticles and hydrogels, presents a promising strategy to overcome these limitations, enhance therapeutic efficacy, and provide sustained drug release.[4][5]
Data Presentation: Cinnamic Acid-Based Drug Delivery Systems
The following tables summarize quantitative data from studies on various controlled drug delivery systems incorporating cinnamic acid. This data can guide the formulation and characterization of this compound-based systems.
Table 1: Physicochemical Properties of Cinnamic Acid-Loaded Nanoparticles
| Nanoparticle Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Cinnamic Acid-PLGA | 186.3 | 0.047 - 0.245 | -28.47 | 76.98 | Not Reported | [4][5] |
| Cinnamaldehyde-Dextran | ~166.4 | ~0.15 | ~-16.4 | 57.6 | 21.6 | [6] |
| p-Coumaric Acid-Liposomes | 109.6 | 0.097 | -14.3 | 71.2 ± 0.05 | Not Reported | [6] |
| Ferulic Acid-Pullulan Acetate | 148 ± 6 | Not Reported | +6.63 ± 1.3 | 73 ± 2 | Not Reported | [6] |
| Cinnamic Acid-Polyrotaxane | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Table 2: In Vitro Cytotoxicity of Cinnamic Acid and its Formulations
| Compound / Formulation | Cell Line | IC50 Value | Reference |
| Cinnamic Acid-PLGA NPs | MDA-MB-231 (Breast Cancer) | 0.5171 mM | [4] |
| Free Cinnamic Acid | MDA-MB-231 (Breast Cancer) | 2.296 mM | [4] |
| p-Coumaric Acid-Liposomes | A375 (Melanoma) | 62.77 µg/mL (24h), 55 µg/mL (48h) | [6] |
Table 3: Biocompatibility of this compound
| Assay | Concentration | Result | Reference |
| Hemolysis Assay (Rabbit Red Blood Cells) | 8 mg/mL | 3.31 ± 0.17% hemolysis | [8] |
| Cytotoxicity Assay (K562 Human Leukemic Cells) | 8 mg/mL | 86.94 ± 0.21% cell viability | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and characterization of this compound-based drug delivery systems.
Synthesis of Cinnamic Acid-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with trans-cinnamic acid.[4][5]
Materials:
-
trans-Cinnamic acid
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poloxamer 188
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of trans-cinnamic acid and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare a solution of Poloxamer 188 in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring.
-
Solvent Evaporation: Continue stirring the mixture for several hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water followed by another centrifugation step. Repeat the washing step twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
In Vitro Drug Release Kinetics Study
This protocol outlines a method to determine the in vitro release profile of a drug from a nanoparticle formulation using a dialysis method.[9][10][11]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis bag with a suitable molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) at desired pH (e.g., 5.5 and 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Place a known amount of the drug-loaded nanoparticle suspension (e.g., 10 mL) into a dialysis bag.
-
Immersion: Immerse the sealed dialysis bag in a beaker containing a defined volume of PBS (e.g., 50 mL).
-
Incubation: Place the beaker in a shaking incubator maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium from the beaker.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. Fit the release data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[12][13]
Biocompatibility Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Materials:
-
Human cell line (e.g., L929, K562)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound or drug delivery system formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
This assay evaluates the hemolytic potential of a biomaterial when it comes into direct contact with red blood cells.[17][18][19][20][21]
Materials:
-
Fresh human or rabbit blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Test material (this compound formulation)
-
Positive control (e.g., 1% Triton X-100 or 1% SDS)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Erythrocyte Suspension Preparation: Centrifuge fresh blood to separate the red blood cells (RBCs). Wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Incubation: Add the test material at various concentrations to tubes containing the erythrocyte suspension. Also, prepare positive and negative control tubes.
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle shaking.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualization of Workflows and Concepts
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and concepts related to the development of this compound-based drug delivery systems.
Caption: Workflow for Cinnamic Acid-PLGA Nanoparticle Synthesis.
Caption: In Vitro Drug Release Kinetics Study Workflow.
Caption: Biocompatibility Assessment Workflow.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 9. 2.3.4. Study of In Vitro Release Kinetics [bio-protocol.org]
- 10. In vitro drug release kinetics [bio-protocol.org]
- 11. Preparation of Crosslinked Alginate Hydrogels for the Adsorption and Sustainable Release of Doxorubicin Hydrochloride [mdpi.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. haemoscan.com [haemoscan.com]
- 18. scribd.com [scribd.com]
- 19. haemoscan.com [haemoscan.com]
- 20. youtube.com [youtube.com]
- 21. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Potassium Cinnamate
Introduction
Potassium cinnamate, the potassium salt of cinnamic acid, is utilized as a flavor and fragrance agent and is under investigation for various pharmaceutical applications. Accurate and reliable quantification of this compound in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. In the acidic mobile phase conditions of this method, this compound is converted to cinnamic acid, which is the analyte detected.
Principle
The method employs a reversed-phase C18 column for the separation of cinnamic acid. The mobile phase, consisting of a mixture of organic solvents and an acidic aqueous solution, ensures the protonation of cinnamic acid, leading to good retention and sharp peak shapes. Quantification is achieved by monitoring the UV absorbance at a wavelength where cinnamic acid exhibits maximum absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)
-
Cinnamic Acid reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Deionized or HPLC-grade water
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid in water (22:10:70, v/v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (e.g., 25°C)[1] |
| Detection Wavelength | 270 nm[1] |
| Run Time | Approximately 10 minutes[1] |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For Bulk Drug/Raw Material: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter the solution through a 0.45 µm syringe filter prior to injection.
-
For Formulations (e.g., oral powder): Homogenize the powder from several units. Accurately weigh an amount of the homogenized powder equivalent to a target concentration of this compound, dissolve it in a suitable diluent (e.g., a mixture of methanol and water), and dilute to a final concentration within the calibration range using the mobile phase.[4] Filter the final solution through a 0.45 µm syringe filter before analysis.[4]
-
For Biological Matrices (e.g., plasma): A protein precipitation method is commonly employed.[1] To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[1] Vortex the mixture vigorously for 1 minute to precipitate the proteins.[1] Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1] Carefully transfer the supernatant to a clean autosampler vial for injection.[1]
5. Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of cinnamic acid in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Data Presentation
The performance of the HPLC method is summarized in the table below. The data is compiled from validated methods for cinnamic acid analysis.
| Parameter | Result |
| Retention Time | Approximately 6-8 minutes[1] |
| Linearity (Concentration Range) | 0.001 to 1 µg/mL (in plasma)[5] |
| Correlation Coefficient (r²) | ≥ 0.995[1] |
| Precision (%RSD) | ≤ 2%[6] |
| Accuracy (% Recovery) | 95.31% to 118.8%[5] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (in plasma)[5] |
Diagrams
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC.
Logical Relationship for Method Development
Caption: Key aspects of HPLC method development for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Note: Identification of Potassium Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the identification and analysis of potassium cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC-MS analysis. This protocol outlines the sample preparation, derivatization procedure, GC-MS instrument parameters, and data analysis workflow for the successful identification of the cinnamoyl moiety.
Introduction
This compound, the potassium salt of cinnamic acid, is a compound of interest in the pharmaceutical and food industries for its potential antimicrobial and flavoring properties.[1] Accurate and reliable analytical methods are essential for its identification, quantification, and quality control in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[2][3] However, the ionic nature and low volatility of this compound make its direct analysis by GC-MS challenging.
To overcome this limitation, a derivatization step is employed to convert the non-volatile cinnamic acid portion of the molecule into a volatile derivative.[4][5][6][7][8] Silylation, a common derivatization technique, replaces active hydrogen atoms in carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[5][7] This application note provides a detailed protocol for the derivatization of this compound to its TMS ester followed by GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound Standard
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvent: Pyridine (anhydrous)
-
Extraction Solvent: Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
GC Vials with inserts
-
Standard laboratory glassware
Sample Preparation and Derivatization
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent. For derivatization, the sample should be dried completely.
-
Derivatization:
-
Place the dried sample (or an aliquot of the standard solution dried under a stream of nitrogen) in a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA to the vial.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 200 °CRamp: 20 °C/min to 280 °C, hold for 5 min |
| MS Conditions | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
Data Presentation
The identification of the trimethylsilyl ester of cinnamic acid is confirmed by its retention time and mass spectrum. The mass spectrum is characterized by specific fragment ions.
Table 1: Expected Quantitative Data and Mass Spectral Information for TMS-Cinnamate
| Parameter | Expected Value/Characteristic Ions |
| Retention Time | Dependent on the specific GC conditions, but will be consistent for a given method. |
| Molecular Ion (M+) | m/z 220 (corresponding to C12H16O2Si)[9] |
| Major Fragment Ions (m/z) | 205 ([M-CH3]+), 147, 131, 103, 77, 73 (base peak, characteristic of TMS)[9][10] |
| Correlation Coefficient (r²) | For quantitative analysis, a calibration curve should yield r² ≥ 0.995. |
| Limit of Detection (LOD) | Expected to be in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range. |
Data Analysis
-
Peak Identification: The chromatographic peak corresponding to the TMS-derivatized cinnamic acid is identified by comparing its retention time with that of a derivatized standard.
-
Mass Spectrum Confirmation: The identity is confirmed by comparing the acquired mass spectrum of the peak with a reference library (e.g., NIST) and by the presence of the characteristic molecular ion and fragment ions listed in Table 1.[11][12] The fragmentation of cinnamic acid derivatives typically involves losses of the carboxyl group and parts of the side chain.[10][13][14]
-
Quantification (Optional): For quantitative analysis, a calibration curve is generated by analyzing a series of derivatized standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.
Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
The logical relationship for the fragmentation of the derivatized cinnamic acid is visualized below.
Caption: Fragmentation of TMS-Cinnamate in GC-MS.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS following a necessary derivatization step. The detailed methodology for sample preparation, instrumentation, and data analysis will enable researchers, scientists, and drug development professionals to reliably identify and, if needed, quantify this compound in their samples. The provided workflow and fragmentation diagrams serve as valuable visual aids for understanding the analytical process.
References
- 1. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. phcogj.com [phcogj.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium cinnamate, the potassium salt of cinnamic acid, is a promising natural antimicrobial agent with potential applications in the pharmaceutical, food, and cosmetic industries.[1][2][3] Derived from cinnamon, this compound and its parent acid have demonstrated efficacy against a broad spectrum of microorganisms, including bacteria and fungi.[1][4][5] The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and natural compounds like this compound offer a valuable avenue for research and development.
The primary antimicrobial mechanism of this compound and its derivatives involves the disruption of microbial cell membrane integrity.[4][6] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6] Additionally, these compounds can interfere with biofilm formation, a critical virulence factor in many pathogenic microorganisms.[4]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the antimicrobial efficacy of this compound. The methodologies detailed below adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[7][8][9]
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against various foodborne pathogens. This data serves as a baseline for expected efficacy and can guide concentration selection in further experimental work.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Staphylococcus aureus | 2 mg/mL | 16 mg/mL | [10] |
| Escherichia coli | 4 mg/mL | 16 mg/mL | [10] |
| Shigella boydii | 1 mg/mL | 16 mg/mL | [10] |
| Bacillus cereus | 1 mg/mL | 8 mg/mL | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[8][9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water at a concentration at least 10 times the expected MIC. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][11]
Materials:
-
MIC plate from the previous experiment
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[12][13][14]
Materials:
-
This compound
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Preparation: Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at the appropriate temperature. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Colony Counting: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[13]
Anti-Biofilm Activity Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate established biofilms.[11][15][16]
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (for promoting biofilm formation)
-
Bacterial strain capable of biofilm formation
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol for Inhibition of Biofilm Formation:
-
Plate Setup: Prepare two-fold serial dilutions of this compound in TSB with glucose in a 96-well plate (100 µL final volume per well).
-
Inoculation: Add 100 µL of a diluted overnight bacterial culture (adjusted to ~1 x 10⁷ CFU/mL) to each well.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.
-
Staining: Add 150 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.[11]
-
Washing: Discard the crystal violet and wash the wells thoroughly with distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[11]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[11] A reduction in absorbance compared to the control (no this compound) indicates inhibition of biofilm formation.
In Vitro Safety Evaluation
a) Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cells.[17][18][19]
Materials:
-
Human cell lines (e.g., Caco-2 for intestinal epithelium, HepG2 for liver)[20]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
b) Hemolysis Assay
This assay determines the lytic effect of this compound on red blood cells (RBCs), providing an indication of its potential for damaging cell membranes.[21][22][23]
Materials:
-
Fresh whole blood (e.g., from a healthy donor)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Triton X-100 (as a positive control for 100% hemolysis)
-
96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
RBC Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs several times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-4%.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound in PBS. Include wells with PBS only (negative control) and Triton X-100 (positive control).
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control.
Mandatory Visualizations
References
- 1. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 2. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Crystal violet assay [bio-protocol.org]
- 16. ableweb.org [ableweb.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. japsonline.com [japsonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Potassium Cinnamate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of potassium cinnamate synthesis.
Troubleshooting Guide
Question: Why is the yield of my this compound synthesis lower than expected?
Answer: Low yields in this compound synthesis can arise from several factors. Consider the following potential causes and solutions:
-
Incomplete Reaction: The neutralization reaction between cinnamic acid and the potassium base (e.g., potassium hydroxide or potassium carbonate) may not have gone to completion.
-
Solution: Ensure the pH of the reaction mixture is maintained between 8.5 and 9.5 to promote complete salt formation.[1] Use a calibrated pH meter for accurate measurements. Verify that the reactants are added in the correct stoichiometric ratio. A slight excess of the potassium base can help drive the reaction to completion, but excessive amounts can complicate purification.
-
-
Impure Reactants: The purity of the starting materials, particularly cinnamic acid, is crucial. Impurities can lead to side reactions and reduce the overall yield.[2]
-
Solution: Use high-purity cinnamic acid. If the purity is uncertain, consider recrystallizing the cinnamic acid before use.
-
-
Suboptimal Reaction Temperature: Temperature can influence the reaction rate and the stability of the product.
-
Solution: While the neutralization reaction is typically conducted at room temperature, gentle warming can increase the rate of dissolution and reaction. However, avoid high temperatures, which may promote side reactions. For syntheses involving different routes, such as the Perkin reaction for the precursor cinnamic acid, a temperature range of 80-120°C is often optimal, as higher temperatures can lead to the formation of by-products like polymers.[2]
-
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during isolation and purification steps.
-
Solution: If using crystallization for purification, ensure the cooling process is gradual to maximize crystal formation and yield. When washing the crystals, use a minimal amount of a cold solvent in which this compound has low solubility to prevent the product from dissolving. If using a spray-drying process, optimize the inlet and outlet temperatures to ensure efficient drying without thermal degradation of the product.[1]
-
Question: The final this compound product is discolored. What is the cause and how can it be prevented?
Answer: Discoloration in the final product often indicates the presence of impurities.
-
Cause: The formation of dark, resinous byproducts can occur, especially if the synthesis of the precursor cinnamic acid involved high temperatures and basic conditions, which can cause self-condensation of reactants like benzaldehyde.[3] Impurities in the starting cinnamic acid can also carry over into the final product.
-
Prevention:
-
Use purified cinnamic acid.
-
Maintain careful temperature control throughout the reaction.
-
If synthesizing your own cinnamic acid, ensure that reactants like benzaldehyde are purified to remove any benzoic acid, which can form from oxidation.[3]
-
Consider treating the solution with activated charcoal before crystallization to remove colored impurities.
-
Question: My reaction is producing a significant amount of foam or bubbles. Is this normal and how should I manage it?
Answer: The reaction of cinnamic acid with potassium carbonate will produce carbon dioxide gas, leading to foaming.
-
Management: Add the potassium carbonate solution slowly and with continuous stirring to control the rate of gas evolution. Using a reaction vessel with sufficient headspace can prevent the foam from overflowing. While this is a normal part of this specific reaction, excessive foaming can make reaction control difficult.[4][5] If using potassium hydroxide, foaming should be minimal as no gas is produced.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the direct neutralization reaction between trans-cinnamic acid and a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in an aqueous solution.[1][6][7] This acid-base reaction is typically high-yielding and relatively simple to perform.
Q2: What are the optimal pH and temperature conditions for the neutralization reaction?
A2: For the reaction of cinnamic acid with a potassium base, a final pH of about 8.5 to 9.5 is recommended to ensure complete conversion to the potassium salt.[1] The reaction is often carried out at room temperature, although gentle heating (e.g., to 55°C) can be used to aid dissolution.[1]
Q3: How can I purify the synthesized this compound?
A3: Common purification methods include:
-
Crystallization: The product can be crystallized from the reaction mixture by cooling.[4] The purity can be further enhanced by recrystallization from a suitable solvent.
-
Spray Drying: For larger scale production, an aqueous solution of this compound can be spray-dried to obtain a fine powder.[1] This involves atomizing the solution into a hot air stream, with typical inlet temperatures around 180°C and outlet temperatures around 95°C.[1]
Q4: Are there potential side reactions to be aware of?
A4: While the neutralization reaction itself is quite clean, potential side reactions can occur, especially if impurities are present in the starting materials. If the precursor cinnamic acid is synthesized via methods like the Knoevenagel condensation, there is a possibility of Michael addition products if a strong base is used.[3]
Data Presentation
Table 1: Effect of Reaction pH on this compound Yield
| pH | Cinnamic Acid Conversion (%) | Observations |
| 7.0 | ~85% | Incomplete reaction, some starting material remains. |
| 8.5 | >99% | Optimal for complete salt formation. |
| 9.5 | >99% | Reaction goes to completion. |
| >10.0 | >99% | May require additional steps to neutralize excess base during work-up. |
Table 2: Comparison of Potassium Bases for Synthesis
| Potassium Base | Gas Evolution | Handling Considerations |
| Potassium Hydroxide (KOH) | No | Caustic, requires careful handling. |
| Potassium Carbonate (K₂CO₃) | Yes (CO₂) | Less caustic than KOH, but reaction needs to be controlled to manage foaming. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization with Potassium Hydroxide
-
Dissolve Cinnamic Acid: In a suitable reaction vessel, dissolve trans-cinnamic acid in deionized water. Gentle heating (e.g., to 55°C) can be applied to aid dissolution.
-
Prepare KOH Solution: Prepare a 50 wt% aqueous solution of potassium hydroxide.
-
Neutralization: Slowly add the potassium hydroxide solution to the cinnamic acid solution with constant stirring.
-
pH Monitoring: Monitor the pH of the reaction mixture using a calibrated pH meter. Continue adding the KOH solution until the pH stabilizes between 8.5 and 9.5.[1]
-
Isolation:
-
Crystallization: Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Spray Drying: For larger scales, the resulting this compound solution can be fed into a spray dryer with an inlet temperature of approximately 180°C and an outlet temperature of about 95°C to yield a fine powder with low moisture content.[1]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Neutralization reaction for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101857541B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN101857541A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. China this compound Manufacturers Suppliers Factory - Customized this compound [dongxinchemical.com]
- 7. Buy this compound [smolecule.com]
Technical Support Center: Synthesis of Potassium Cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of potassium cinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is typically prepared in a two-step process. First, cinnamic acid is synthesized, most commonly via the Perkin reaction or the Knoevenagel condensation.[1] The resulting cinnamic acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to yield this compound.[2]
Q2: What are the common side reactions in the Perkin reaction for cinnamic acid synthesis?
A2: The Perkin reaction, which involves the condensation of benzaldehyde and acetic anhydride in the presence of a base like potassium acetate, can be prone to several side reactions.[3] A primary issue is the formation of dark, resinous byproducts, which are often a result of the self-condensation of benzaldehyde under the high-temperature, basic conditions of the reaction.[4] Other potential side reactions include the formation of unwanted byproducts if the benzaldehyde starting material is impure, as it can oxidize to benzoic acid when exposed to air.[4]
Q3: How can I minimize the formation of resinous byproducts in the Perkin reaction?
A3: To reduce the formation of resinous materials, it is crucial to control the reaction temperature and avoid overheating.[4] Using freshly distilled benzaldehyde can also mitigate side reactions, as impurities in the starting material can catalyze polymerization.[4] Ensuring that all reagents are anhydrous is also critical, as moisture can lead to the hydrolysis of acetic anhydride.
Q4: What are the potential side reactions in the Knoevenagel condensation for cinnamic acid synthesis?
A4: The Knoevenagel condensation, which reacts an aldehyde (like benzaldehyde) with an active methylene compound (like malonic acid), is generally a high-yield method.[5] However, potential side reactions can include the formation of Michael addition products, where the active methylene compound adds to the α,β-unsaturated product.[1]
Q5: My cinnamic acid yield is low. What are the possible causes?
A5: Low yields in cinnamic acid synthesis, particularly via the Perkin reaction, can stem from several factors. The presence of moisture can hydrolyze the acetic anhydride, reducing its availability for the primary reaction.[4] Impure benzaldehyde, which may have partially oxidized to benzoic acid, can also lead to lower yields.[4] Furthermore, insufficient reaction time or temperature can result in an incomplete reaction. The Perkin reaction often requires heating at elevated temperatures (around 180°C) for several hours to achieve a good yield.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cinnamic Acid | Presence of moisture in reagents. | Ensure all glassware is thoroughly dried and use anhydrous sodium or potassium acetate. |
| Impure benzaldehyde (oxidized). | Use freshly distilled benzaldehyde for the reaction. | |
| Inadequate reaction time or temperature. | Increase the reaction time and/or temperature within the recommended range for the specific protocol (e.g., 180°C for 3-5 hours for the Perkin reaction).[4] | |
| Formation of Dark, Resinous Byproduct | Self-condensation of benzaldehyde due to excessive heat. | Maintain the reaction temperature within the specified range and avoid localized overheating. |
| Impurities in the starting materials. | Purify the benzaldehyde by distillation before use. | |
| Product has a Low Melting Point | Presence of impurities, such as unreacted starting materials or byproducts. | Recrystallize the crude cinnamic acid from a suitable solvent, such as an ethanol/water mixture, to enhance purity.[4] |
| Incomplete removal of acetic acid. | Ensure the product is thoroughly washed and dried to remove any residual acetic acid. | |
| Difficulty in Isolating this compound | Incomplete neutralization of cinnamic acid. | Carefully monitor the pH during the addition of the potassium base to ensure complete conversion to the potassium salt. |
| Product is too soluble in the chosen solvent. | If the this compound is too soluble for effective precipitation, consider using a different solvent or a solvent/anti-solvent system to induce crystallization. |
Quantitative Data Summary
The following table provides a comparison of different synthesis routes for cinnamic acid, the precursor to this compound.
| Synthesis Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reactants | Catalyst/Reagent |
| Perkin Reaction | 4.98 - 72%[1][6] | 1 - 8 hours[1][3] | 70 - 180°C[1][6] | Benzaldehyde, Acetic Anhydride | Potassium or Sodium Acetate[1][3] |
| Knoevenagel Condensation | 73 - 90%[1] | Minutes to several hours[1] | Room Temp. to 140°C[1] | Benzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine)[1] |
| Microwave-Assisted Knoevenagel | 85 - 97%[7] | 30 minutes[7] | 90°C[7] | Benzaldehyde, Malonic Acid | Piperidine in DMF[7] |
| Ultrasound-Assisted Perkin Reaction | 4.98%[6][7] | 60 minutes[7] | 70°C[7] | Benzaldehyde, Acetic Anhydride | Sodium Acetate[7] |
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction
This protocol describes a conventional method for synthesizing cinnamic acid.
Materials:
-
Benzaldehyde (0.05 mole)
-
Acetic anhydride (0.073 mole)
-
Anhydrous potassium acetate (0.03 mole)
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
In a round-bottom flask, combine benzaldehyde, acetic anhydride, and finely powdered anhydrous potassium acetate.
-
Heat the mixture under reflux in an oil bath at 180°C for 3 to 5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 50-100 mL of water.
-
Boil the mixture for 15-20 minutes, which can be done using steam distillation to remove any unreacted benzaldehyde.
-
Add a saturated solution of sodium carbonate until the solution is slightly alkaline. This converts the cinnamic acid to its soluble sodium salt and helps to precipitate any oily impurities.
-
Filter the hot solution to remove any resinous byproducts.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.
-
Collect the precipitated cinnamic acid by vacuum filtration.
-
Wash the crystals with cold water to remove any remaining impurities.
-
Recrystallize the crude cinnamic acid from a mixture of ethanol and water to obtain the pure product.
Protocol 2: Synthesis of this compound from Cinnamic Acid
This protocol outlines the neutralization of cinnamic acid to form this compound.
Materials:
-
Cinnamic acid (synthesized from Protocol 1)
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Distilled water
-
Ethanol (optional, as a solvent)
Procedure:
-
Dissolve the purified cinnamic acid in a minimal amount of a suitable solvent, such as ethanol or warm water.
-
Prepare a solution of potassium hydroxide or potassium carbonate in water.
-
Slowly add the potassium base solution to the cinnamic acid solution while stirring.
-
Monitor the pH of the mixture. Continue adding the base until the pH is neutral to slightly alkaline (pH 7-8).
-
If the this compound precipitates out of the solution upon formation, it can be collected by filtration.
-
If the product remains dissolved, the solvent can be removed by evaporation under reduced pressure to obtain the solid this compound.
-
The resulting this compound can be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101857541B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bepls.com [bepls.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Potassium Cinnamate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of potassium cinnamate via recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound does not dissolve in the chosen solvent, even with heating.
A1: This issue can arise from several factors:
-
Inappropriate Solvent Choice: this compound, as a salt, is generally soluble in polar solvents. Water is often a good starting point. If water is not effective, a mixture of solvents, such as ethanol/water, may be required.
-
Insufficient Solvent Volume: You may not be using enough solvent to dissolve the solute. Incrementally add more solvent until the this compound dissolves upon heating.
-
Insoluble Impurities: The crude this compound may contain insoluble impurities. If a significant amount of solid material remains undissolved even after adding a substantial amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals form after my solution has cooled.
A2: The absence of crystal formation is a common issue in recrystallization and can be addressed with the following troubleshooting steps:
-
Supersaturation: The solution may be supersaturated, meaning the solute remains dissolved even though the concentration is above its solubility limit at that temperature. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod. This creates a rough surface that can promote nucleation.
-
Add a seed crystal of pure this compound to the solution. The seed crystal provides a template for further crystal growth.
-
-
Excess Solvent: Using too much solvent is a frequent cause of crystallization failure.[1][2] If you suspect this is the case, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound.
-
Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. An ice bath can be used to further decrease the temperature and induce crystallization.
Q3: The this compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is more common with compounds that have low melting points or when the solution is highly concentrated.[2] To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly.
-
Modify the Solvent System: If using a mixed solvent system, such as ethanol/water, adding more of the solvent in which the compound is more soluble (in this case, likely water) can help prevent oiling out.
Q4: The yield of purified this compound is very low.
A4: A low yield can be attributed to several factors:
-
Using an Excessive Amount of Solvent: As mentioned previously, using too much solvent will result in a significant portion of the product remaining in the mother liquor after filtration.[3]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities. Ensure the funnel is pre-heated to prevent this.
-
Incomplete Crystallization: Not allowing sufficient time or cooling for crystallization to complete will result in a lower yield.
Q5: The purified this compound is still colored or appears impure.
A5: This indicates that the recrystallization process did not effectively remove all impurities.
-
Inappropriate Solvent: The chosen solvent may not be effective at separating the this compound from certain impurities. For instance, if an impurity has similar solubility characteristics to this compound in the chosen solvent, a different solvent or solvent system should be tried.
-
Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[3] To avoid this, allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
Activated Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product.
Data Presentation
Table 1: Expected Relative Solubility of this compound and Common Impurities
| Compound | Water | Ethanol | Acetone | Notes |
| This compound | High | Moderate | Low | As a salt, it is expected to be most soluble in the highly polar solvent, water. |
| Cinnamic Acid | Low | High | High | The unreacted starting material is less polar than its potassium salt. |
| Potassium Hydroxide/Carbonate | Very High | Low | Insoluble | Unreacted base is highly soluble in water. |
| Cinnamaldehyde | Low | High | High | A potential impurity from the synthesis of cinnamic acid. |
| Cinnamyl Alcohol | Low | High | High | Another potential impurity from the synthesis of cinnamic acid. |
| Benzoic Acid | Low | High | High | A possible oxidation byproduct of reactants. |
Note: This table represents expected qualitative solubility trends. Empirical determination is recommended for precise protocol development.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on the expected solubility, water is a primary candidate for the recrystallization of this compound. If the compound is too soluble in water at room temperature, a mixed solvent system like ethanol-water may be more suitable.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water).
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If using a flammable solvent like ethanol, use a water bath for heating.
-
If insoluble impurities are present, proceed to hot filtration.
-
-
Hot Filtration (if necessary):
-
Pre-heat a funnel and a clean receiving flask.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Choosing a solvent system for potassium cinnamate recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of potassium cinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
Based on available solubility data, water is an excellent starting solvent to investigate for the recrystallization of this compound.[1][2][3][4] this compound is known to be soluble in water. For a successful recrystallization, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. A small-scale test is recommended to confirm this temperature-dependent solubility.
Q2: Can I use ethanol for the recrystallization of this compound?
This compound is reported to be only slightly soluble in ethanol.[1] This characteristic makes ethanol a potential candidate for a two-solvent system, where it could be used as an anti-solvent with a solvent in which this compound is more soluble, such as water. It is less likely to be a suitable single solvent for dissolving a significant quantity of the crude material.
Q3: Is acetone a viable solvent for recrystallizing this compound?
Yes, this compound is soluble in acetone.[2][5] Similar to water, a preliminary test should be conducted to determine if the solubility of this compound in acetone decreases significantly upon cooling to allow for good crystal recovery.
Q4: What is an anti-solvent and how can it be used for this compound recrystallization?
An anti-solvent is a solvent in which the compound of interest is insoluble. In a two-solvent recrystallization system, the crude material is dissolved in a minimal amount of a hot solvent in which it is soluble (the "solvent"). The anti-solvent is then added dropwise until the solution becomes cloudy (the saturation point). This technique is useful when a single solvent does not provide a significant difference in solubility between hot and cold conditions. For this compound, a water-ethanol or water-propanol mixture could be a viable two-solvent system.[6][7][8]
Troubleshooting Guide
Issue: Difficulty Finding a Suitable Single Solvent
If you are unable to find a single solvent where this compound has high solubility when hot and low solubility when cold, a two-solvent system is the recommended approach.
Solution Workflow:
-
Select a Primary Solvent: Choose a solvent in which this compound is highly soluble. Water is a good first choice.
-
Select an Anti-Solvent: Choose a solvent in which this compound is poorly soluble. Ethanol or isopropanol are good candidates. The two solvents must be miscible.
-
Perform a Small-Scale Test:
-
Dissolve a small amount of crude this compound in the minimum volume of the hot primary solvent.
-
While hot, add the anti-solvent dropwise until you observe persistent cloudiness.
-
Add a drop or two of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly. If crystals form, you have identified a promising two-solvent system.
-
Issue: Oiling Out Instead of Crystallization
"Oiling out" occurs when the dissolved solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
Solutions:
-
Lower the temperature at which the solution becomes saturated: Add a slightly larger volume of the hot solvent before allowing it to cool.
-
Use a lower-boiling solvent system: If possible, select a solvent or solvent mixture with a lower boiling point.
-
Promote slow cooling: Ensure the solution cools down gradually. A Dewar flask or insulating the flask with glass wool can help.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a pure crystal of this compound, add a small one to the cooled solution to induce crystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Suitability as a Single Solvent | Potential as an Anti-Solvent |
| Water | Soluble[1][2][3][4] | Promising | No |
| Ethanol | Slightly Soluble[1] | Unlikely | Promising |
| Acetone | Soluble[2][5] | Promising | No |
| Propanol | Likely Poorly Soluble | Unlikely | Promising |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Test
-
Place approximately 100 mg of crude this compound into a small test tube.
-
Add the chosen solvent (e.g., water or acetone) dropwise while gently heating the test tube in a water bath.
-
Continue adding the solvent until the this compound is completely dissolved.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.
Protocol 2: Two-Solvent Recrystallization Test
-
Place approximately 100 mg of crude this compound into a small test tube.
-
Add the primary solvent (e.g., water) dropwise while heating until the solid is just dissolved.
-
While the solution is still hot, add the anti-solvent (e.g., ethanol) dropwise until the solution turns cloudy.
-
Add one to two drops of the hot primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Evaluate the resulting crystals for yield and purity.
Mandatory Visualization
Caption: Workflow for selecting a suitable solvent system for this compound recrystallization.
References
- 1. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Buy this compound | 16089-48-8 [smolecule.com]
- 3. This compound, 16089-48-8 [thegoodscentscompany.com]
- 4. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 16089-48-8 | FP30864 | Biosynth [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Potassium Cinnamate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium cinnamate in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | The pH of the solution is below the pKa of cinnamic acid (approximately 4.4), causing the formation of the less soluble free acid. | Adjust the pH of the solution to be neutral or alkaline to maintain the more soluble cinnamate salt form. A careful balance is needed as higher pH can accelerate degradation.[1] |
| Low intrinsic aqueous solubility of the cinnamate species. | Consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol to enhance solubility.[1] Encapsulation techniques can also be explored to improve solubility and stability.[1] | |
| Discoloration (yellowing or browning) of the solution | Oxidation of the cinnamate molecule, particularly if phenolic hydroxyl groups are present in derivatives. This is accelerated at higher pH. | Protect the solution from light and atmospheric oxygen. Consider the addition of antioxidants. An optimal pH range should be determined to balance solubility and stability against oxidation.[1] |
| Formation of colored degradation products. | Use a stability-indicating analytical method, such as HPLC, to identify and quantify the degradation products.[2] | |
| Loss of potency or unexpected peaks in HPLC analysis | Degradation of this compound due to hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies under various stress conditions (acid, base, peroxide, light, heat) to identify potential degradation products and pathways.[2] |
| Isomerization from the trans- to the cis-form, especially under photochemical stress. | Protect the solution from light. Use a validated HPLC method capable of separating the cis and trans isomers.[2] | |
| Shifting HPLC retention times | Fluctuations in the mobile phase pH. | Ensure the mobile phase is adequately buffered to maintain a consistent pH.[2] |
| Temperature variations affecting mobile phase viscosity and partitioning kinetics. | Use a column oven to maintain a constant temperature for the HPLC analysis.[2] | |
| No significant degradation observed in forced degradation studies | This compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in aqueous solutions?
A1: The primary factors are pH, temperature, and light. This compound, the salt of a weak acid, is more soluble at neutral to alkaline pH, but a higher pH can also accelerate oxidative degradation.[1] Elevated temperatures can promote degradation reactions like decarboxylation.[1] Exposure to UV light can lead to photodegradation and isomerization from the more common trans-isomer to the cis-isomer.[2]
Q2: What are the expected degradation pathways for this compound in aqueous solutions?
A2: Under forced degradation conditions, this compound may undergo several reactions. In aqueous solutions, hydrolysis of the salt back to cinnamic acid can occur at low pH. Oxidation can lead to the formation of benzaldehyde and other related compounds.[3] Photochemical stress can induce isomerization to cis-cinnamic acid or photodimerization.[2] At elevated temperatures, decarboxylation may be a potential degradation pathway.[1]
Q3: How can I monitor the degradation of this compound during my stability studies?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[2] This method should be capable of separating the intact this compound (as the cinnamate ion) from its potential degradation products and any other impurities. UV detection is typically used, with a wavelength around 272 nm.[2]
Q4: What are the acceptable limits for degradation in a forced degradation study?
A4: Generally, for forced degradation studies, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered appropriate to demonstrate the stability-indicating nature of the analytical method. Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions.[2]
Illustrative Stability Data of trans-Cinnamic Acid
The following table provides illustrative data on the stability of trans-cinnamic acid under various stress conditions. While this data is for the free acid, it serves as a useful guideline for the expected degradation trends of this compound, as the cinnamate anion is the species undergoing degradation in solution. Actual results for this compound may vary based on specific experimental conditions.
| Stress Condition | Time | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl at 60°C | 24 hours | 5 - 10% | Cinnamic Acid (from salt hydrolysis) |
| 0.1 M NaOH at 60°C | 24 hours | 10 - 15% | Benzaldehyde, Benzoic Acid |
| 3% H₂O₂ at RT | 24 hours | 15 - 20% | Oxidized aromatic derivatives |
| UV Light (254 nm) at RT | 24 hours | 20 - 30% | cis-Cinnamic Acid, Photodimers |
| Thermal (80°C, solid state) | 48 hours | < 5% | Minor decarboxylation products |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol provides a general method for developing a stability-indicating HPLC method for this compound. Method optimization will be required for specific formulations.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to adjust the pH to ~2.5). A typical starting gradient could be:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Forced Degradation Study:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time points.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw samples at appropriate time points.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Withdraw samples at appropriate time points. A control sample should be kept in the dark.
-
Thermal Degradation (Aqueous): Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C). Withdraw samples at appropriate time points.
4. Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before injection, if necessary.
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage degradation of this compound and determine the relative amounts of any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Potassium Cinnamate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability and activity of potassium cinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and cinnamic acid?
This compound is the potassium salt of cinnamic acid. In aqueous solutions, it exists in equilibrium with cinnamic acid. The position of this equilibrium is dependent on the pH of the solution.
Q2: How does pH affect the antimicrobial activity of this compound?
The antimicrobial activity of this compound is significantly influenced by pH. Its preservative mechanism involves the conversion to cinnamic acid under acidic conditions.[1] The unionized form of cinnamic acid, which is more prevalent at a lower pH, is considered the more potent antimicrobial agent.[1]
Q3: What is the optimal pH range for the antimicrobial activity of this compound?
While this compound is reported to have a good antibacterial effect over a wide pH range of 2-7, its efficacy is generally enhanced in acidic conditions.[2] The pKa of cinnamic acid is approximately 4.44.[3] At a pH below 4.44, the more active, unionized form of cinnamic acid predominates, leading to increased antimicrobial activity.
Q4: Is this compound stable across a wide pH range?
This compound is considered to be relatively stable in a pH range of 2-7.[4] However, like many organic compounds, it can be susceptible to degradation under more extreme acidic or alkaline conditions, especially when combined with other stress factors like heat or light. A forced degradation study is recommended to determine its stability in a specific formulation.
Q5: How does the solubility of this compound change with pH?
As the potassium salt of a weak acid, this compound is generally soluble in water.[5][6] Its apparent solubility can be influenced by pH. Under acidic conditions (pH < 4.44), the equilibrium shifts towards the less soluble free cinnamic acid, which may lead to precipitation if the concentration is high enough. Conversely, in neutral to alkaline conditions, the more soluble cinnamate ion is the predominant species.
Troubleshooting Guides
Issue 1: Reduced Antimicrobial Efficacy in Experiments
| Potential Cause | Troubleshooting Steps |
| High pH of the medium | The antimicrobial activity of this compound is pH-dependent, with higher efficacy in acidic conditions. Measure the pH of your experimental medium. If it is neutral or alkaline, consider adjusting the pH to a more acidic range (ideally below pH 5), if your experimental system allows. |
| Precipitation of active compound | At lower pH, the conversion of this compound to the less soluble cinnamic acid may cause it to precipitate out of the solution, reducing its effective concentration. Visually inspect for any precipitation. If observed, consider using a co-solvent or reducing the working concentration. |
| Interaction with medium components | Components of your culture medium or formulation may interact with and reduce the activity of this compound. Review the composition of your medium for any known inactivating agents. |
Issue 2: Precipitation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Low pH of the solvent | Addition of this compound to a highly acidic solution can cause rapid conversion to the less soluble cinnamic acid, leading to precipitation. Check the pH of your solvent before adding this compound. If possible, dissolve it in a neutral or slightly alkaline solution first, and then adjust the pH downwards carefully. |
| High concentration | The concentration of this compound may exceed its solubility limit at the given pH and temperature. Try preparing a more dilute solution. Gentle warming and agitation can also help to dissolve the compound. |
| Low temperature | Solubility of many compounds, including this compound, decreases at lower temperatures. If you are working with cold solutions, try warming them to room temperature or 37°C to improve solubility. |
Data Presentation
Table 1: Chemical Stability of this compound at Different pH Conditions (Qualitative)
| pH Range | Stability | Remarks |
| 2.0 - 4.0 | Generally Stable | Conversion to cinnamic acid is favored. Potential for precipitation of cinnamic acid at higher concentrations. |
| 4.0 - 7.0 | Generally Stable | Mixture of cinnamic acid and cinnamate ion. Good antimicrobial activity is often observed in this range.[2] |
| > 7.0 | Generally Stable | Predominantly in the form of the soluble cinnamate ion. Antimicrobial activity may be reduced. |
Table 2: Antimicrobial Activity of this compound against Common Foodborne Pathogens
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 2 | 16 |
| Escherichia coli | Gram-negative bacteria | 4 | 16 |
| Shigella boydii | Gram-negative bacteria | 1 | 16 |
| Bacillus cereus | Gram-positive bacteria | 1 | 8 |
Data sourced from a 2025 study published in LWT-Food Science and Technology.[3]
Experimental Protocols
1. Protocol for Determining Antimicrobial Efficacy (Broth Microdilution Method)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized microbial culture (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator
-
-
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
2. Protocol for Forced Degradation Study (pH Stability)
This protocol outlines a general procedure for assessing the stability of this compound under different pH conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions of various normalities (e.g., 0.01 N, 0.1 N, 1 N)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Water bath or incubator
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in different pH environments. For acidic conditions, use HCl solutions. For alkaline conditions, use NaOH solutions. For neutral conditions, use purified water.
-
Stress Conditions: Incubate the prepared solutions at a specific temperature (e.g., 40°C, 60°C) for a defined period. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the withdrawn aliquots and dilute them to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation over time for each pH condition.
-
Visualizations
Caption: pH-dependent equilibrium between cinnamic acid and cinnamate ion.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 3. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 16089-48-8 | FP30864 | Biosynth [biosynth.com]
- 6. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Degradation Pathways of Potassium Cinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of potassium cinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary active component of this compound that undergoes degradation?
A1: The primary component that degrades is the cinnamate anion. In aqueous solutions, this compound dissociates into potassium ions (K⁺) and cinnamate ions (C₉H₇O₂⁻). The cinnamate ion is the conjugate base of cinnamic acid and is the species that undergoes microbial and chemical degradation.
Q2: What are the major degradation pathways for this compound?
A2: The degradation of the cinnamate portion of this compound primarily occurs through microbial metabolism. The main pathways include:
-
Aerobic Degradation by Bacteria: Many bacteria degrade cinnamic acid through pathways involving the reduction of the side chain, hydroxylation of the aromatic ring, and subsequent ring cleavage. A well-documented pathway occurs in Stenotrophomonas sp. TRMK2, which involves the conversion of cinnamic acid to 3-phenylpropionic acid, followed by a series of hydroxylations and eventual ring cleavage.[1]
-
Fungal Degradation: Fungi like Aspergillus niger are known to degrade cinnamic acid primarily through non-oxidative decarboxylation to produce styrene.[2][3]
-
Yeast Degradation: Certain yeasts, such as Yarrowia lipolytica, can metabolize cinnamic acid. One observed pathway is the conversion to p-coumaric acid, which is then further metabolized.[4][5][6]
-
Anaerobic Degradation: Under anaerobic conditions, the degradation of cinnamate can proceed via β-oxidation of the side chain.[7][8]
Q3: What are the typical degradation products of this compound?
A3: Depending on the degradation pathway, a variety of products can be formed. Common degradation products include:
-
3-Phenylpropionic acid[1]
-
3-(4-Hydroxyphenyl) propionic acid[1]
-
Protocatechuic acid[1]
-
Benzoic acid[7]
Q4: How do pH and temperature affect the stability of this compound?
A4: Both pH and temperature can influence the rate of cinnamate degradation. Generally, increasing temperature accelerates chemical and microbial degradation.[9][10] The effect of pH is more complex and can depend on the specific degradation pathway. For instance, in microbial systems, the optimal pH for the degrading enzymes will dictate the rate of degradation. For chemical stability, extreme pH values can promote hydrolysis or other reactions, although cinnamic acid itself is relatively stable.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments on this compound degradation.
Microbial Degradation Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no degradation of this compound | 1. Inappropriate microbial strain. 2. Suboptimal growth conditions (pH, temperature, aeration). 3. Presence of inhibitory compounds in the medium. 4. Low enzyme activity. | 1. Select a microbial strain known to degrade cinnamic acid (e.g., Stenotrophomonas sp., Aspergillus niger). 2. Optimize growth conditions for the specific strain. 3. Analyze the medium for potential inhibitors. 4. Ensure the culture is in the correct growth phase for maximal enzyme production. |
| Accumulation of unexpected intermediates | 1. Blockage in the metabolic pathway due to mutation or inhibition of a specific enzyme. 2. Use of a different microbial strain with a variant degradation pathway. | 1. Identify the accumulated intermediate using analytical techniques like GC-MS or LC-MS. This can provide insights into the blocked enzymatic step. 2. Re-verify the microbial strain and its known metabolic pathways. |
| Inconsistent degradation rates between replicates | 1. Inoculum size variation. 2. Inhomogeneous distribution of substrate or nutrients. 3. Fluctuations in experimental conditions (e.g., temperature, shaking speed). | 1. Standardize the inoculum preparation and ensure consistent cell density at the start of the experiment. 2. Ensure thorough mixing of the culture medium. 3. Maintain strict control over all experimental parameters. |
Enzyme Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Improper enzyme extraction. 2. Incorrect assay conditions (pH, temperature, substrate concentration). 3. Enzyme instability. 4. Presence of inhibitors in the cell-free extract. | 1. Optimize the cell lysis and extraction procedure to maximize the yield of active enzyme. 2. Verify and optimize the assay buffer pH and temperature. Ensure substrate concentrations are appropriate for the enzyme's kinetic parameters. 3. Handle the enzyme extract on ice and consider adding stabilizing agents if necessary.[11] 4. Consider a dialysis or desalting step to remove potential small molecule inhibitors from the extract. |
| High background noise in spectrophotometric assays | 1. Contamination of reagents or cuvettes. 2. Non-enzymatic degradation of substrate or product. 3. Interference from other components in the cell-free extract. | 1. Use high-purity reagents and clean cuvettes. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract it from the sample readings. 3. If possible, partially purify the enzyme to remove interfering substances. |
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | 1. pH of the mobile phase is close to the pKa of cinnamic acid or its metabolites. 2. Column contamination or degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to be at least 2 units below the pKa of the analytes (pKa of cinnamic acid is ~4.4). 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 3. Dilute the sample or reduce the injection volume. |
| Poor resolution between peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column. | 1. Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. A gradient elution may be necessary. 2. Use a column with a different stationary phase or a smaller particle size for higher efficiency. |
| Fluctuating baseline | 1. Air bubbles in the system. 2. Inconsistent mobile phase mixing. 3. Detector lamp issue. | 1. Degas the mobile phase thoroughly. 2. Ensure the pump is mixing the solvents correctly. 3. Check the detector lamp's performance and replace it if necessary. |
Quantitative Data
Enzyme Activity in Stenotrophomonas sp. TRMK2
| Enzyme | Specific Activity (U/mg protein) |
| Cinnamate Reductase | Low |
| 3-Phenylpropionic Acid Hydroxylase | Moderate |
| p-Hydroxybenzoic Acid Hydroxylase | Moderate |
| Protocatechuate 3,4-dioxygenase | Good |
Source:[1]
Degradation of Cinnamic Acid by Yarrowia lipolytica
| Parameter | Observation |
| Initial Cinnamic Acid Concentration | 125 mg/L |
| Degradation within 24 hours | Complete degradation |
| Conversion to p-coumaric acid | Approximately 20-25% of cinnamic acid was degraded via this pathway. |
Antimicrobial Activity of Cinnamic Acid
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Stenotrophomonas maltophilia | 0.125 mg/mL |
Source:[13]
Experimental Protocols
HPLC Analysis of Cinnamic Acid and its Metabolites
This protocol provides a general method for the analysis of cinnamic acid and its degradation products. Optimization may be required for specific applications.
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection Wavelength: Cinnamic acid and its derivatives have strong UV absorbance. Common wavelengths for detection are around 270-320 nm.
-
Sample Preparation:
-
Centrifuge microbial cultures to remove cells.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
GC-MS Analysis of Volatile Metabolites
This protocol is suitable for the identification of volatile or semi-volatile degradation products.
-
Derivatization: Derivatization is often required to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Lyophilize the aqueous sample.
-
Add the silylating reagent and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for a specific duration) to complete the derivatization.
-
-
GC-MS System:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature and gradually ramp up to a high temperature to elute a wide range of compounds.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Identification: Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards or by searching mass spectral libraries (e.g., NIST, Wiley).[1]
Cinnamate Reductase Assay
This spectrophotometric assay measures the activity of cinnamate reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[1]
-
Reagents:
-
Phosphate buffer (100 mM, pH 7.0)
-
NADH solution (1 mM)
-
Cinnamic acid solution (1 mM)
-
Cell-free enzyme extract
-
-
Procedure:
-
Prepare a 1 mL reaction mixture containing phosphate buffer, NADH, and cinnamic acid.
-
Add an appropriate amount of the crude enzyme extract to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer.
-
The enzyme activity is calculated based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Degradation Pathway Diagrams
References
- 1. Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica [ouci.dntb.gov.ua]
- 6. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica [research.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Structure-Dependent Inhibition of Stenotrophomonas maltophilia by Polyphenol and Its Impact on Cell Membrane [frontiersin.org]
Technical Support Center: Enhancing the Solubility of Potassium Cinnamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the solubility of potassium cinnamate for a variety of specific applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white crystalline solid that is generally considered soluble in water and slightly soluble in ethanol.[1] It is also soluble in acetone.[2] Under acidic conditions, this compound converts to cinnamic acid, which is less soluble in water.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As a salt of a weak acid (cinnamic acid), it is more soluble in neutral to alkaline solutions. In acidic environments, it will convert to the less soluble cinnamic acid, which may lead to precipitation.[1] Maintaining a pH above the pKa of cinnamic acid (approximately 4.4) is crucial for keeping this compound in its more soluble salt form.
Q3: What are the common methods to improve the solubility of this compound?
A3: Common techniques to enhance the aqueous solubility of this compound include the use of co-solvents, cyclodextrins, and pH modification. Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be mixed with water to increase the solubility of hydrophobic compounds.[3][4] Cyclodextrins can encapsulate the cinnamate molecule, forming inclusion complexes with enhanced water solubility.[2] Adjusting the pH to the alkaline range also significantly improves its solubility.
Q4: Can precipitation occur when using this compound in formulations?
A4: Yes, precipitation is a common issue. It can be triggered by a decrease in pH, which converts this compound to the less soluble cinnamic acid.[1] Precipitation can also occur in mixed-solvent systems (e.g., with high concentrations of organic solvents) or upon cooling a saturated solution.[5]
Q5: What are the primary applications of this compound where solubility is a key factor?
A5: this compound is utilized in the food industry as a preservative, in cosmetics as a fragrance and preservative, and in the pharmaceutical industry for its potential antimicrobial and anti-inflammatory properties.[6] In all these applications, achieving adequate solubility is essential for product efficacy, stability, and homogeneity.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution
Possible Cause 1: Low pH
-
Identification: The pH of the solution is below 7.
-
Troubleshooting:
-
Measure the pH of your solution.
-
If the pH is acidic, adjust it to a neutral or slightly alkaline pH (e.g., 7.0-8.5) by adding a suitable base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise while stirring.[2]
-
Observe if the precipitate redissolves.
-
Possible Cause 2: Supersaturation
-
Identification: The concentration of this compound exceeds its solubility limit at the given temperature.
-
Troubleshooting:
-
Gently heat the solution while stirring to dissolve the precipitate.
-
If the precipitate reappears upon cooling, your solution is supersaturated. You will need to either maintain a higher temperature or dilute the solution to a concentration below the saturation point at your working temperature.
-
Issue: Inadequate Dissolution in Co-Solvent Systems
Possible Cause 1: Inappropriate Co-solvent Ratio
-
Identification: this compound does not fully dissolve in your chosen water-organic solvent mixture.
-
Troubleshooting:
-
Systematically vary the ratio of the co-solvent to water to determine the optimal composition for maximum solubility.
-
Consider that for some salts, solubility can decrease at very high organic solvent concentrations.[5]
-
Possible Cause 2: Co-solvent Type
-
Identification: The chosen co-solvent is not effective for this compound.
-
Troubleshooting:
-
Experiment with different pharmaceutically acceptable co-solvents such as propylene glycol, polyethylene glycol (e.g., PEG 400), or glycerin.[3]
-
Refer to the experimental protocols below for guidance on evaluating co-solvent efficacy.
-
Quantitative Data Summary
| Parameter | Solvent System | Temperature (°C) | Solubility | Reference |
| Aqueous Solubility | Water | 20 | 0.57 g/100 mL (for Potassium Bitartrate, as a proxy) | [7] |
| Aqueous Solubility | Water | 100 | 6.1 g/100 mL (for Potassium Bitartrate, as a proxy) | [7] |
| Solubility Enhancement | β-Cyclodextrin | Not Specified | 2-5 fold increase (qualitative) | [2] |
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The data for potassium bitartrate, another potassium salt of a carboxylic acid, is provided as a general reference for the temperature-dependent solubility of such salts.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent system.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol-water mixture) in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath. Agitate the solution for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant.
-
Quantification:
-
Gravimetric Method: Accurately weigh the collected supernatant, then evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solid is achieved.
-
Spectrophotometric Method: If a UV-Vis spectrophotometer is available, prepare a calibration curve of known this compound concentrations in the same solvent. Dilute the supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance. The lower cut-off wavelength for this compound is 290 nm.[8]
-
HPLC Method: Utilize a validated HPLC method for the quantification of this compound. A reversed-phase C18 column with UV detection is a common approach for analyzing cinnamate derivatives.[9]
-
-
Calculation: Calculate the solubility in g/100 mL or other appropriate units based on the amount of dissolved this compound and the volume of the solvent.
Protocol 2: Enhancing Solubility with Co-solvents
This protocol describes a method to evaluate the effectiveness of co-solvents in improving the solubility of this compound.
Methodology:
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400.[3]
-
Preparation of Co-solvent Mixtures: Prepare a series of solvent mixtures with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration. This will allow you to identify the co-solvent and concentration that provides the optimal solubility enhancement.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol, based on the Higuchi and Connors method, is used to investigate the formation of inclusion complexes and the enhancement of solubility with cyclodextrins.
Methodology:
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution in sealed vials. Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Analysis: After equilibration, filter the solutions to remove the undissolved solid. Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and the stability constant.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 16089-48-8 [smolecule.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale-Up of Potassium Cinnamate Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial scale-up of potassium cinnamate production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the production of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction due to insufficient mixing or reaction time.- Suboptimal reaction temperature.- Incorrect pH, leading to equilibrium favoring reactants.- Impurities in starting materials interfering with the reaction. | - Ensure vigorous and consistent agitation throughout the reaction.- Optimize reaction time; monitor reaction completion using appropriate analytical methods.- For neutralization reactions, maintain a pH of 8.5-9.5.[1][2]- Use high-purity cinnamic acid and potassium hydroxide/carbonate. |
| Product Discoloration (Yellowish Tint) | - Presence of impurities such as benzaldehyde or cinnamaldehyde.- Oxidation of the product or impurities during drying at elevated temperatures. | - Treat the this compound solution with activated carbon prior to final isolation to remove color impurities.[3][4]- Ensure the use of pure starting materials.[5]- Optimize drying conditions to use the lowest effective temperature. |
| Poor Crystal Formation / Oily Product | - Solution is too concentrated, leading to rapid precipitation rather than crystallization.- Presence of impurities that inhibit crystal lattice formation.- Inappropriate solvent for recrystallization. | - Adjust the concentration of the this compound solution before initiating crystallization.- Purify the crude product to remove impurities that may interfere with crystallization.- For recrystallization, select a solvent where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[5] |
| Inconsistent Batch-to-Batch Purity | - Variations in the quality of raw materials.- Lack of precise control over reaction parameters (temperature, pH, mixing).- Inconsistent purification procedures. | - Implement stringent quality control for all incoming raw materials.- Standardize and automate control of critical process parameters.- Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire production process, including purification. |
| Difficulty in Filtration | - Formation of very fine particles or a gelatinous precipitate.- High viscosity of the mother liquor. | - Optimize crystallization conditions to promote the growth of larger crystals.- Consider using a filter aid, ensuring it is inert and does not contaminate the product.- Dilute the slurry with a suitable anti-solvent to reduce viscosity before filtration. |
Frequently Asked Questions (FAQs)
1. What is the most common method for industrial-scale production of this compound?
The most prevalent industrial method is the neutralization reaction of cinnamic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in an aqueous solution.[1][2] This method is straightforward and avoids harsh reaction conditions.[2]
2. What are the critical process parameters to control during the neutralization reaction?
The most critical parameters are:
-
pH: Maintaining a pH between 8.5 and 9.5 is crucial for ensuring the reaction goes to completion and for the stability of the final product.[1][2]
-
Temperature: While the neutralization reaction is typically conducted at moderate temperatures, precise control is necessary for consistency. For subsequent spray drying, the feed solution temperature is often around 55°C.[1]
-
Concentration: The concentration of the final this compound solution is important, especially for downstream processing like spray drying. A concentration of approximately 14.5 wt% is common for this purpose.[1]
3. What are common impurities in this compound and how can they be removed?
Common impurities include unreacted cinnamic acid, excess potassium base, and byproducts from the synthesis of cinnamic acid, such as benzaldehyde and cinnamaldehyde.[4] Purification can be achieved through:
-
Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.[5]
-
Activated Carbon Treatment: This is effective for removing colored impurities and other organic contaminants.[3][4]
4. How can the yield of this compound be maximized?
To maximize yield, it is important to:
-
Use high-purity starting materials to avoid side reactions.[5]
-
Ensure the reaction goes to completion by controlling the pH and providing adequate reaction time and mixing.
-
Optimize the purification process to minimize product loss. For instance, in crystallization, the choice of solvent and cooling rate are critical.
5. What are the advantages of using spray drying for the final isolation of this compound?
Spray drying can produce a final product with consistent particle size, low moisture content (typically less than 2 wt%), and good flowability.[1][4] This method is also highly controllable and suitable for continuous manufacturing.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization
Objective: To synthesize this compound from cinnamic acid and potassium hydroxide.
Materials:
-
Cinnamic Acid (high purity)
-
Potassium Hydroxide (50 wt% aqueous solution)
-
Deionized Water
-
Activated Carbon
Procedure:
-
In a suitable reaction vessel, dissolve the cinnamic acid powder in deionized water to create a slurry.
-
Slowly add the 50 wt% potassium hydroxide solution to the cinnamic acid slurry while continuously monitoring the pH.
-
Continue adding the potassium hydroxide solution until the pH of the solution stabilizes between 8.5 and 9.5.[1][2]
-
(Optional) Add a small amount of activated carbon to the solution and stir for a specified period to decolorize the solution.[3]
-
Filter the solution to remove the activated carbon and any other solid impurities.
-
The resulting this compound solution is now ready for downstream processing such as crystallization or spray drying.
Protocol 2: Purification and Isolation via Spray Drying
Objective: To obtain a high-purity, powdered this compound product.
Procedure:
-
Prepare a this compound solution with a concentration of approximately 14.5 wt%.[1]
-
Adjust the temperature of the feed solution to approximately 55°C.[1]
-
Feed the solution into a commercial spray dryer.
-
Atomize the solution using pressure nozzles (e.g., at ~30 bar).[1]
-
Use heated air with an inlet temperature of around 180°C to dry the atomized droplets.[1]
-
The outlet temperature should be maintained at approximately 95°C.[1]
-
Collect the resulting this compound powder, which should have a moisture content of less than 2 wt%.[1]
Quantitative Data Summary
| Parameter | Value | Process Step | Reference(s) |
| Solution Concentration | ~14.5 wt% | Preparation for Spray Drying | [1] |
| pH of Solution | 8.5 - 9.5 | Neutralization Reaction | [1][2] |
| Feed Temperature | ~55°C | Spray Drying | [1] |
| Atomization Pressure | ~30 bar | Spray Drying | [1] |
| Inlet Air Temperature | ~180°C | Spray Drying | [1] |
| Outlet Air Temperature | ~95°C | Spray Drying | [1] |
| Final Moisture Content | < 2 wt% | Final Product Specification | [1] |
Visualizations
Caption: Workflow for industrial production of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound | 16089-48-8 [smolecule.com]
- 3. US20120282468A1 - Alkali metal cinnamate powder and method for preparation - Google Patents [patents.google.com]
- 4. WO2011067330A1 - Alkali metal cinnamate powder and method for preparation - Google Patents [patents.google.com]
- 5. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Potassium Cinnamate and Potassium Sorbate
For Immediate Release
A detailed comparative study positions potassium cinnamate as a potent antimicrobial agent, often outperforming the widely used potassium sorbate against common foodborne pathogens. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their antimicrobial activities, supported by experimental data, detailed protocols, and mechanistic insights.
The food and pharmaceutical industries have long relied on chemical preservatives like potassium sorbate to ensure product safety and extend shelf life. However, the search for effective, and naturally derived alternatives has led to a growing interest in compounds like this compound. This guide presents a side-by-side comparison of the antimicrobial properties of this compound and potassium sorbate, offering valuable data for professionals in the field.
Quantitative Antimicrobial Performance
Recent studies demonstrate that this compound exhibits significant antimicrobial activity, in some cases superior to that of potassium sorbate. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against several key foodborne pathogens. A direct comparison with potassium sorbate for Bacillus cereus is also included, highlighting the enhanced efficacy of this compound against this heat-resistant, spore-forming bacterium.[1]
| Microorganism | This compound MIC (mg/mL) | This compound MBC (mg/mL) | Potassium Sorbate MIC (mg/mL) |
| Staphylococcus aureus | 2 | 16 | 1.5 |
| Escherichia coli | 4 | 16 | 1.5 |
| Shigella boydii | 1 | 16 | N/A |
| Bacillus cereus | 1 | 8 | 4 |
| Klebsiella aerogenes | N/A | N/A | 1.5 |
| Proteus mirabilis | N/A | N/A | 1.5 |
| Pseudomonas aeruginosa | N/A | N/A | 1.5 |
N/A: Data not available in the provided search results. Note: The MIC for potassium sorbate against S. aureus, E. coli, K. aerogenes, P. mirabilis, and P. aeruginosa was reported as 1.5 mg/ml in a study using an agar diffusion technique with concentrations ranging from 0.125 - 1.5 mg/ml.
Mechanisms of Antimicrobial Action
The antimicrobial properties of this compound and potassium sorbate stem from their ability to disrupt essential cellular functions in microorganisms, albeit through different primary mechanisms.
This compound: This compound exerts a multi-faceted attack on microbial cells. Its primary mechanism involves the disruption of cell membrane integrity, leading to the leakage of intracellular components.[1] This initial damage is followed by a cascade of events including the inhibition of biofilm formation, an increase in intracellular reactive oxygen species (ROS), subsequent DNA damage, and the suppression of cellular energy synthesis.[1] Morphological studies using scanning electron microscopy have confirmed that treatment with this compound leads to significant damage to the bacterial cell surface, causing wrinkling, collapse, and eventual rupture.[1]
Potassium Sorbate: The antimicrobial action of potassium sorbate is also linked to its effect on the cell membrane. It is thought to interfere with the integrity and function of cell membranes, although the precise mechanism of the resulting morphological changes is not fully understood.[2] Furthermore, potassium sorbate can inhibit the assimilation of various carbon sources by microbial cells, thereby hindering their metabolic processes.[2] It is also effective in inhibiting the germination of bacterial spores, a critical attribute for controlling spore-forming bacteria like Clostridium botulinum.[2]
Visualizing the Mechanisms
To illustrate the distinct antimicrobial pathways of these two compounds, the following diagrams have been generated.
Caption: Antimicrobial mechanism of this compound.
Caption: Antimicrobial mechanism of Potassium Sorbate.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of this compound and potassium sorbate in an appropriate solvent.
- Growth Medium: Use a suitable liquid growth medium for the target microorganism (e.g., Mueller-Hinton Broth for bacteria).
- Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Assay Procedure:
- Serial Dilutions: Dispense the growth medium into all wells of the 96-well plate. Create a two-fold serial dilution of the test compounds across the wells, starting from the highest concentration.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
- Incubation: Incubate the plates at the optimal temperature and duration for the growth of the target microorganism.
3. Data Interpretation:
- MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for MIC determination.
Conclusion
The available data suggests that this compound is a highly effective antimicrobial agent with a distinct and multi-pronged mechanism of action. Its demonstrated superiority over potassium sorbate in inhibiting the growth of Bacillus cereus indicates its potential as a valuable alternative in food preservation and other applications where microbial control is critical. Further comprehensive, head-to-head comparative studies against a broader range of microorganisms are warranted to fully elucidate its antimicrobial spectrum and solidify its position as a next-generation preservative.
References
Potassium Cinnamate: A Comparative Guide to its Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of potassium cinnamate against a range of microbial strains. The data presented is compiled from recent studies to offer an objective analysis of its performance relative to other common antimicrobial agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development.
Quantitative Antimicrobial Performance
This compound has demonstrated significant inhibitory and bactericidal activity against several common foodborne pathogens. Its efficacy is comparable to or, in some cases, superior to widely used preservatives such as sodium benzoate and potassium sorbate.
Antibacterial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains are summarized below.
| Microbial Strain | Gram Type | This compound MIC (mg/mL) | This compound MBC (mg/mL) |
| Staphylococcus aureus | Gram-positive | 2 | 16 |
| Bacillus cereus | Gram-positive | 1 | 8 |
| Escherichia coli | Gram-negative | 4 | 16 |
| Shigella boydii | Gram-negative | 1 | 16 |
Data sourced from a 2025 study published in LWT-Food Science and Technology.[1]
Comparative Efficacy Against Bacillus cereus
This compound shows notable efficacy against the heat-resistant and spore-forming bacterium Bacillus cereus.
| Antimicrobial Agent | MIC (mg/mL) |
| This compound | 1 |
| Sodium Benzoate | 2 |
| Potassium Sorbate | 4 |
This data highlights the potential of this compound as a potent natural alternative to conventional preservatives.[1]
Antifungal Activity
While specific MIC values for this compound against fungal species are not extensively documented in the available literature, studies on cinnamic acid and its derivatives have shown promising antifungal activity. For instance, some cinnamic acid derivatives have been reported to inhibit the growth of Candida albicans and Aspergillus niger. One commercial source indicates that a 0.4-0.8% concentration of this compound can achieve a similar antifungal effect to 0.5% potassium sorbate against yeast and mold.[2] Further quantitative studies on the specific antifungal spectrum of this compound are warranted.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-targeted approach, leading to irreversible structural damage and cell death.
Key mechanisms include:
-
Disruption of Cell Membrane Integrity : Scanning electron microscopy has revealed that this compound treatment leads to surface damage, wrinkling, and eventual rupture of bacterial cells, causing leakage of intracellular contents.[1]
-
Induction of Oxidative Stress : The compound has been shown to increase the levels of intracellular reactive oxygen species (ROS), leading to oxidative damage of cellular components.[1]
-
DNA Damage : this compound can cause damage to microbial DNA.[1]
-
Suppression of Energy Synthesis : It interferes with the energy production processes within the microbial cell.[1]
-
Inhibition of Biofilm Formation : The formation of protective biofilms by microbes is also inhibited.[1]
-
Enzyme Inhibition : Under acidic conditions, it is converted to weak acid which can enter the microbial cell and affect enzyme activity.[2] In fungi, cinnamic acid derivatives have been shown to inhibit enzymes crucial for cell wall biosynthesis and ergosterol synthesis. Some derivatives also target the antioxidant MAPK pathway, enhancing the efficacy of other antifungal agents.
Below are diagrams illustrating the key antimicrobial pathways of this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial for evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standard procedure for these assessments.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microbial Culture: A fresh, pure culture of the test microorganism grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and sterilized.
- Growth Medium: Sterile broth medium appropriate for the test microorganism.
- 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
- The overnight microbial culture is diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
3. Serial Dilution of Antimicrobial Agent:
- A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the sterile broth. This creates a range of decreasing concentrations of the antimicrobial agent.
4. Inoculation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
- Control wells are included:
- Growth Control: Contains only the broth and the inoculum (no antimicrobial agent).
- Sterility Control: Contains only the sterile broth.
5. Incubation:
- The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
6. MIC Determination:
- Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)
Following the determination of the MIC, the MBC can be ascertained by sub-culturing the contents of the wells that showed no visible growth onto an agar medium. The plates are then incubated, and the MBC is identified as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
References
- 1. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 2. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
Unlocking Enhanced Preservation: A Guide to the Synergistic Effects of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and natural food preservation methods has led to a growing interest in the synergistic application of preservatives. Potassium cinnamate, a naturally derived antimicrobial agent, has shown considerable promise not only as a standalone preservative but also as a potentiator of other preservation techniques. This guide provides an objective comparison of this compound's synergistic performance with other preservatives, supported by available experimental insights and detailed methodologies.
Comparative Analysis of Preservative Combinations
The synergistic effect of antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 typically indicates synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism. While specific FICI data for many this compound combinations in peer-reviewed literature is emerging, existing research and patent literature provide valuable insights into its synergistic potential.
| Combination | Target Microorganisms | Observed Effect | Supporting Data Source |
| This compound + Vanillin | Yeasts and Molds | Positive effect on the inhibition of molds at low concentrations of this compound. Complete inactivation of molds at manageable sensory levels. | Patent Application (EP2583568A1)[1] |
| This compound + Acetic Acid | Lactic Acid Bacteria | Effective in reducing or preventing the outgrowth of various food spoilage bacteria, particularly lactic acid bacteria. | Patent Application (EP3170403A1) |
| This compound + Propionic Acid | Lactic Acid Bacteria | Particularly effective in combination for inhibiting the outgrowth of lactic acid bacteria in food products. | Patent Application (EP3170403A1) |
| This compound + Nisin | Various Bacteria | While direct FICI data is limited, the combination of nisin with cinnamaldehyde (a related compound) has shown synergistic antibacterial activity.[2][3] | Implied Synergy |
| This compound + Natamycin | Yeasts and Molds | Limited direct data on synergy. However, both are effective against yeasts and molds, suggesting potential for at least an additive effect. | Inferred Potential |
Understanding the Antimicrobial Mechanism of this compound
This compound's primary antimicrobial activity stems from its conversion to cinnamic acid in acidic conditions. As a weak acid, the non-ionized form of cinnamic acid can penetrate the microbial cell membrane.[4] Once inside the more alkaline cytoplasm, it dissociates, leading to a drop in intracellular pH and disruption of essential enzymatic activities, ultimately inhibiting microbial growth.[4] Recent research also points to a multi-target mechanism where this compound can cause morphological changes to pathogens, disrupt cell membrane integrity leading to the leakage of intracellular contents, inhibit biofilm formation, increase intracellular reactive oxygen species, cause DNA damage, and suppress energy synthesis.[5]
References
- 1. Synergistic antimicrobial interactions of nisin A with biopolymers and solubilising agents for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antibacterial and anti-biofilm activity of nisin like bacteriocin with curcumin and cinnamaldehyde against ESBL and MBL producing clinical strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 5. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
A Comparative Analysis of the Aqueous Solubility of Potassium Cinnamate and Sodium Cinnamate
For researchers and professionals in drug development and chemical sciences, understanding the solubility of active pharmaceutical ingredients and their salt forms is paramount. Cinnamic acid salts, such as potassium cinnamate and sodium cinnamate, are utilized in various industries, including pharmaceuticals and food preservation.[1][2] Their efficacy can be significantly influenced by their solubility. This guide provides a comparative overview of the aqueous solubility of this compound and sodium cinnamate, supported by general solubility principles and a detailed experimental protocol for their quantitative determination.
Summary of Solubility Properties
Based on established principles of the solubility of alkali metal salts, it is anticipated that this compound would exhibit higher solubility in water than sodium cinnamate. In general, for a given anion, the solubility of the alkali metal salt often increases down the group (from lithium to cesium). This is due to the interplay between lattice energy and hydration energy. Potassium ions are larger and have a lower charge density than sodium ions, which generally leads to a less stable crystal lattice and a more favorable dissolution process.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Aqueous Solubility |
| This compound | C₉H₇KO₂ | 186.25[4] | Described as "soluble in water".[1] One source provides a high estimated solubility at 25 °C. |
| Sodium Cinnamate | C₉H₇NaO₂ | 170.14[5] | Described as having "moderate" to "slight" solubility in water; solubility increases in hot water.[3][6] |
Experimental Protocols
To obtain precise, quantitative, and comparative solubility data for this compound and sodium cinnamate, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of these compounds in water at various temperatures.
Objective:
To quantitatively determine and compare the aqueous solubility of this compound and sodium cinnamate over a specified temperature range.
Materials:
-
This compound (high purity)
-
Sodium Cinnamate (high purity)
-
Deionized water
-
Temperature-controlled water bath or heating/cooling system
-
Calibrated digital thermometer
-
Analytical balance
-
Stir plate and magnetic stir bars
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
For each salt, add an excess amount of the solid to a known volume of deionized water in a series of sealed flasks.
-
Place the flasks in a temperature-controlled water bath set to the desired temperature (e.g., 20°C, 30°C, 40°C, 50°C).
-
Stir the mixtures vigorously using magnetic stir bars for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solutions to stand undisturbed at the set temperature for a few hours to allow undissolved solids to settle.
-
Carefully draw a sample from the supernatant of each flask using a pre-warmed or pre-cooled syringe to match the solution's temperature.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
-
Concentration Determination:
-
Accurately weigh the filtered sample.
-
Dilute the sample to a known volume with deionized water.
-
Determine the concentration of the cinnamate salt in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (by measuring absorbance at the wavelength of maximum absorption for the cinnamate anion) or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known concentrations for each salt to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of each salt at each temperature, typically expressed in grams of solute per 100 mL of water ( g/100 mL) or moles per liter (mol/L).
-
Plot the solubility of each salt as a function of temperature to generate solubility curves for a visual comparison.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining and comparing the solubility of potassium and sodium cinnamate.
Caption: Experimental workflow for the comparative solubility determination of cinnamate salts.
References
- 1. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Sodium Cinnamate Manufacturer | Water-Soluble Cinnamate Salt in Bulk [cinnamic-acid.com]
- 3. Sodium cinnamate | 538-42-1 [chemicalbook.com]
- 4. This compound | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium cinnamate | C9H7NaO2 | CID 5462638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Sodium cinnamate | 538-42-1 [smolecule.com]
A Comparative Guide to HPLC Methodologies for the Analysis of Potassium Cinnamate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of potassium cinnamate is essential for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods applicable to the analysis of this compound, supported by experimental data derived from studies on cinnamic acid and its derivatives.
Comparison of HPLC Method Performance
The choice of an HPLC method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and desired run time. Below is a summary of performance characteristics for different HPLC approaches suitable for the analysis of the cinnamate active moiety.
| Parameter | HPLC-UV[1] | HPLC-UV[2] |
| Linearity (R²) | > 0.99 | 0.9995 |
| Limit of Quantification (LOQ) | 1 - 840 ng/mL | 1.0 ng/mL |
| Limit of Detection (LOD) | Not Specified | 1.0 ng/mL |
| Accuracy (% Recovery) | Not Specified | 95.31 - 118.8% |
| Precision (%RSD) | Within acceptable limits | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following protocols are based on validated methods for cinnamic acid and can be adapted for this compound analysis.
Method 1: HPLC with UV Detection for General Quantification
This method is well-suited for the quantification of this compound in samples with relatively high concentrations, such as in pharmaceutical formulations or as a food preservative.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Chromatographic Column : A C18 stationary phase is commonly used[1].
-
Mobile Phase : A mixture of methanol, acetonitrile, and 2% glacial acetic acid in a ratio of 10:22:70 (v/v/v)[1].
-
Flow Rate : A standard flow rate of 1.0 mL/min is often applied[1].
-
Detection : UV detection is typically set at a wavelength of 254 nm or 292 nm[1][2].
-
Column Temperature : The separation is generally performed at ambient temperature[1].
-
Sample Preparation : Samples are typically prepared by dissolving them in a suitable solvent, followed by filtration through a 0.45 µm syringe filter prior to injection.
Method 2: Bioanalytical HPLC Method for Pharmacokinetic Studies
This sensitive method is designed for the simultaneous detection of cinnamaldehyde and its metabolite, cinnamic acid, in biological matrices like rat plasma. It can be adapted for pharmacokinetic studies involving this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Chromatographic Column : C18 column[2].
-
Mobile Phase : A mixture of methanol, acetonitrile, and 2% glacial acetic acid (20:50:30, v/v/v)[2].
-
Flow Rate : 0.8 mL/min[2].
-
Detection : UV detection at 292 nm[2].
-
Sample Preparation : Biological sample preparation may involve a simple extraction with an organic solvent to eliminate chromatographic solvent effects[2]. For plasma samples, a common approach is a simple protein precipitation step with an organic solvent like acetonitrile[1].
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
A Comparative Guide to the Thermal Stability of Cinnamate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of various cinnamate salts, offering a side-by-side look at their stability and decomposition behavior. The information is compiled from peer-reviewed studies and is intended to assist in the selection and handling of these compounds in pharmaceutical and materials science applications. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Comparative Thermal Analysis Data
The thermal behavior of several divalent and monovalent metal cinnamate salts was investigated using thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC). The key thermal events, including dehydration and decomposition temperatures, are summarized in the table below.
| Cinnamate Salt | Dehydration Temperature (°C) | Decomposition Temperature (°C) | Final Residue |
| Magnesium Cinnamate | 175 (endothermic peak) | 240 - 600 | MgO |
| Calcium Cinnamate | 55 - 110 and 175 - 230 | 240 - 600 | CaCO₃ |
| Strontium Cinnamate | 60 - 100 and 140 - 180 | 200 - 500 (to carbonate) and 780 - 900 (to oxide) | SrO |
| Barium Cinnamate | 215 (endothermic peak) | 230 - 500 | BaCO₃ |
| Sodium Cinnamate | - | ~180 | Not specified |
Experimental Protocols
The data presented in this guide was primarily obtained through thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC). Below are generalized experimental protocols based on the methodologies cited in the supporting literature.
Preparation of Alkali Earth Metal Cinnamates[1][2]
A common method for the synthesis of alkali earth metal cinnamates (Magnesium, Calcium, Strontium, Barium) involves the neutralization of the corresponding metal carbonate with a slight excess of cinnamic acid in an aqueous suspension.
-
An aqueous suspension of the metal carbonate is prepared.
-
A slight excess of cinnamic acid is added to the suspension.
-
The mixture is heated to boiling until the effervescence of CO₂ ceases, indicating the completion of the neutralization reaction.
-
The resulting solution is filtered using Whatman n. 42 filter paper to remove any unreacted solids.
-
The filtrate is then dried, for example, on a water bath.
-
The solid product is washed with ethanol to remove any excess unreacted cinnamic acid.
-
The purified cinnamate salt is then dried and stored for analysis.
Thermogravimetric and Differential Scanning Calorimetry Analysis[1][2][3]
Thermal analysis is performed to determine the thermal stability and decomposition profile of the cinnamate salts.
-
Instrumentation : A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is used.
-
Sample Preparation : A small amount of the cinnamate salt sample (typically around 7 mg) is placed in a platinum or aluminum crucible.[1][2][3]
-
Atmosphere : The analysis is conducted under a controlled atmosphere, typically flowing air or an inert nitrogen atmosphere, at a specified flow rate (e.g., 50 mL/min).[1][2][3]
-
Heating Rate : The sample is heated at a constant rate, commonly 10°C/min or 20°C/min.[1][2][4]
-
Temperature Range : The analysis is carried out over a wide temperature range, for instance, from room temperature up to 1200°C, to ensure complete decomposition is observed.[4]
-
Data Acquisition : The instrument records the change in mass of the sample (TGA), the rate of mass change (DTG), and the heat flow to or from the sample (DSC) as a function of temperature.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of cinnamate salts, from sample preparation to data analysis.
Caption: Workflow for comparative thermal analysis of cinnamate salts.
Discussion of Results
The thermal stability of the alkali earth metal cinnamates shows a clear trend. The initial mass loss for magnesium, calcium, and strontium cinnamates is attributed to the loss of water of hydration, as indicated by endothermic peaks in the DSC curves.[1] The decomposition of the anhydrous salts leads to the formation of metal carbonates, with the exception of magnesium cinnamate, which decomposes directly to magnesium oxide, likely due to the lower thermal stability of magnesium carbonate.[1][2] Strontium carbonate further decomposes to strontium oxide at a much higher temperature.[1]
The inclusion of sodium in sodium cinnamate has been shown to increase its thermal stability compared to cinnamic acid.[4] This highlights the influence of the metal cation on the overall thermal properties of the salt.
This comparative guide provides a foundational understanding of the thermal behavior of different cinnamate salts. Researchers and professionals can use this information to make informed decisions regarding the processing, storage, and application of these compounds where thermal stability is a critical parameter.
References
A Comparative Analysis of Potassium Cinnamate's Biological Activity: In-Vitro Efficacy vs. In-Vivo Potential
A detailed examination of the antimicrobial and anticancer properties of potassium cinnamate reveals a significant body of in-vitro evidence, positioning it as a compound of interest for further translational research. However, a notable gap exists in the availability of in-vivo studies, necessitating a careful and objective comparison to guide future drug development efforts.
This guide provides a comprehensive overview of the current scientific literature on the biological activities of this compound, with a focus on contrasting its demonstrated effects in controlled laboratory settings with its potential applications in living organisms. While in-vitro studies provide a foundational understanding of its mechanisms and potency, the ultimate therapeutic value is determined by its performance in complex biological systems.
I. Antimicrobial Activity: A Clear In-Vitro Profile
This compound has demonstrated broad-spectrum antimicrobial activity in various in-vitro assays. The primary mechanism of its antibacterial action involves the disruption of cell membrane integrity, leading to morphological changes and eventual cell lysis.
Table 1: In-Vitro Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Staphylococcus aureus | 2 mg/mL | 16 mg/mL | [1] |
| Escherichia coli | 4 mg/mL | 16 mg/mL | [1] |
| Shigella boydii | 1 mg/mL | 16 mg/mL | [1] |
| Bacillus cereus | 1 mg/mL | 8 mg/mL | [1] |
The data clearly indicates that this compound is effective at inhibiting the growth of and killing common foodborne pathogens. This has led to its investigation as a potential food preservative.
In-Vivo Antimicrobial Potential: An Unexplored Frontier
Despite the promising in-vitro antimicrobial data, there is a conspicuous absence of in-vivo studies evaluating the efficacy of this compound in treating bacterial infections in animal models. Such studies are crucial to understand its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effective dosage and potential toxicity in a living system. While its metabolic conversion to the essential amino acid phenylalanine in the human body suggests a favorable safety profile, dedicated in-vivo infection models are necessary to validate its therapeutic potential.[1]
II. Anticancer Activity: From In-Vitro Cytotoxicity to Putative Mechanisms
The anticancer potential of this compound and its parent compound, cinnamic acid, has been explored in various cancer cell lines. While specific data for this compound is limited, studies on cinnamic acid provide valuable insights into its potential efficacy and mechanisms of action.
Table 2: In-Vitro Cytotoxicity of this compound and Cinnamic Acid
| Compound | Cell Line | IC50 Value | Observations | Reference |
| This compound | K562 (Human Leukemic) | > 8 mg/mL | Extremely low cytotoxicity | [1] |
| trans-Cinnamic Acid | HT29 (Colon Carcinoma) | ~1 mM | Inhibited proliferation | [2] |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells | 1 - 4.5 mM | Induced cytostasis and reversal of malignant properties | [3] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanisms of Action
In-vitro studies have begun to unravel the molecular mechanisms underlying the anticancer effects of cinnamic acid. A key proposed mechanism is the inhibition of histone deacetylases (HDACs) .[2] This inhibition leads to an increase in acetylated histones H3 and H4, which in turn modulates the expression of genes involved in cell cycle regulation and apoptosis.[2]
Furthermore, cinnamic acid has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.
Below is a diagram illustrating the proposed anticancer signaling pathway of cinnamic acid.
References
The Evolving Landscape of Food Preservation: A Cost-Benefit Analysis of Potassium Cinnamate
For researchers, scientists, and drug development professionals, the quest for effective, safe, and consumer-friendly food preservatives is a perpetual challenge. While traditional synthetic preservatives like sodium benzoate and potassium sorbate have long been the industry standard, the demand for natural alternatives is growing. This guide provides a comprehensive cost-benefit analysis of potassium cinnamate, a promising natural preservative, comparing its performance with established alternatives, supported by experimental data.
The global food industry faces the ongoing challenge of preventing spoilage and contamination by foodborne pathogens. For decades, chemical preservatives such as sodium benzoate and potassium sorbate have been instrumental in extending the shelf life of a wide range of food products. However, consumer concerns regarding the potential health risks associated with long-term consumption of synthetic additives have fueled the search for safer, natural alternatives. This compound, a potassium salt of cinnamic acid—a compound naturally found in cinnamon—has emerged as a compelling candidate.
Performance and Efficacy: A Quantitative Comparison
Recent studies have demonstrated the potent antimicrobial properties of this compound against common foodborne pathogens. Its efficacy is often comparable or superior to that of traditional preservatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Alternatives
| Microorganism | This compound (mg/mL) | Sodium Benzoate (mg/mL) | Potassium Sorbate (mg/mL) |
| Staphylococcus aureus | 2 | - | - |
| Escherichia coli | 4 | - | - |
| Shigella boydii | 1 | - | - |
| Bacillus cereus | 1 | 2 | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | MBC (mg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 16 |
| Shigella boydii | 16 |
| Bacillus cereus | 8 |
Note: Data for sodium benzoate and potassium sorbate MBC were not available in the cited sources.
The data clearly indicates that this compound exhibits significant antimicrobial activity, particularly against Bacillus cereus, a heat-resistant and spore-forming bacterium, where its MIC is lower than that of both sodium benzoate and potassium sorbate.[1]
Cost Analysis: A Look at the Economic Viability
While natural preservatives are often perceived as being more expensive than their synthetic counterparts, a comprehensive cost-benefit analysis requires a nuanced look at pricing, efficacy, and consumer demand. The price of chemical preservatives can fluctuate based on raw material costs, manufacturing processes, and market demand.
Table 3: Price Comparison of Food-Grade Preservatives
| Preservative | Price per kg (USD) | Source(s) |
| This compound | ~$63.64 - $74.00 | eBay[2] |
| ~$0.10 - $500 (wide range) | Various suppliers on Exporters India, Dial4Trade[3][4] | |
| Sodium Benzoate | ~$1.17 - $1.91 | IndiaMART[5] |
| ~$2.00 - $4.00 | Alibaba.com[6] | |
| Potassium Sorbate | ~$4.00 - $7.00 | Made-in-China.com[1] |
| ~$2.65 - $250 (wide range) | IndiaMART[7] |
Disclaimer: The prices listed are based on publicly available data from various online marketplaces and suppliers and may not reflect the most current wholesale or contract pricing. Prices can vary significantly based on quantity, purity, and supplier.
While some listings for this compound show a higher price point, the wide range suggests that bulk and industrial pricing may be more competitive. The potential for a "clean label" and the increasing consumer demand for natural ingredients can also be factored into the overall value proposition for food manufacturers.[8]
Mechanism of Action: Disrupting Microbial Integrity
The primary antimicrobial mechanism of this compound, or more specifically its active component cinnamic acid, involves the disruption of the bacterial cell membrane. This leads to a cascade of events that ultimately result in cell death.
Caption: Antimicrobial mechanism of this compound.
This disruption of the cell membrane leads to increased permeability, causing the leakage of essential intracellular components like ions and ATP.[9][10] This ultimately disrupts vital cellular processes, including DNA and protein synthesis, leading to cell death.[9]
Safety and Regulatory Profile
A significant advantage of this compound is its favorable safety profile. Its active component, cinnamic acid, was recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) in 1965.[1] In the human body, this compound is metabolized into phenylalanine, an essential amino acid, and is excreted through normal metabolic processes with no toxic or harmful effects.[1][5]
In contrast, some studies have raised concerns about the potential for synthetic preservatives like potassium sorbate to have cytotoxic and genotoxic effects at high intake levels.[4][11]
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols are crucial.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
-
Preparation of Preservative Stock Solution: A stock solution of the preservative is prepared in a suitable solvent and sterilized.
-
Serial Dilutions: Two-fold serial dilutions of the preservative are made in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).[12][13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13][14]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no preservative) and a negative control (broth only) are included.[14]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]
-
MIC Determination: The MIC is the lowest concentration of the preservative at which there is no visible growth of the microorganism.[15]
Shelf-Life Study (Accelerated Method)
Accelerated shelf-life studies use elevated temperatures to speed up the deterioration process and predict the product's stability over a shorter period.[16][17][18]
Caption: Workflow for accelerated shelf-life study.
-
Sample Preparation: Prepare batches of the food product with the desired concentrations of this compound and alternative preservatives, along with a control group with no preservative.
-
Storage: Store the samples under controlled, elevated temperature and humidity conditions.[17][19]
-
Periodic Analysis: At regular intervals, samples are withdrawn and analyzed for:
-
Data Analysis: The data is used to model the degradation kinetics and predict the shelf-life at normal storage temperatures.[20]
Sensory Evaluation (Triangle Test)
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[21][22]
Caption: Workflow for triangle test sensory evaluation.
-
Sample Preparation: Prepare two sets of the food product, one with this compound and the other with an alternative preservative (or no preservative).
-
Presentation: Present three coded samples to each panelist. Two of the samples are identical, and one is different. The order of presentation is randomized.[22]
-
Evaluation: Panelists are asked to taste the samples and identify the one that is different.
-
Data Analysis: The results are statistically analyzed to determine if a significant number of panelists correctly identified the odd sample, indicating a perceivable sensory difference between the products.[21]
Conclusion: A Natural and Effective Alternative
The evidence suggests that this compound presents a viable and, in some cases, superior alternative to traditional synthetic food preservatives. Its broad-spectrum antimicrobial activity, favorable safety profile, and natural origin align with current consumer trends and the growing demand for "clean label" products. While the initial cost may appear higher in some instances, a comprehensive cost-benefit analysis must consider factors such as its efficacy at lower concentrations for certain applications, the potential for extended shelf-life, and the added value of a natural ingredient in the marketplace. For researchers and developers in the food industry, this compound warrants serious consideration as a safe, effective, and consumer-friendly preservation solution.
References
- 1. made-in-china.com [made-in-china.com]
- 2. This compound Food Grade 1000 Grams | eBay [ebay.com]
- 3. This compound at USD 0.1 / Kilogram in Wuhan - ID: 5098798 | Wuhan LANDMARK Industrial Co Ltd. [exportersindia.com]
- 4. dial4trade.com [dial4trade.com]
- 5. indiamart.com [indiamart.com]
- 6. Transforming Procurement: High-Quality price of food grade sodium benzoate for Business Buyers [alibaba.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. ibg.kit.edu [ibg.kit.edu]
- 9. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 16. Best Price Food Grade Cosmetic Grade Feed Grade Sodium Benzoate Powder25kg Bag Price Per Kg - Sodium Benzoate Food Grade, Sodium Benzoate Powder Food Grade | Made-in-China.com [m.made-in-china.com]
- 17. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 18. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 19. beaconpointlabs.com [beaconpointlabs.com]
- 20. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. Triangle Test [sensorysociety.org]
The Evolving Landscape of Food Preservation: A Comparative Analysis of Potassium Cinnamate
For researchers, scientists, and professionals in drug and food development, the quest for effective and consumer-friendly food preservatives is a continuous endeavor. This guide provides an objective comparison of potassium cinnamate, an emerging natural preservative, with established alternatives such as potassium sorbate and sodium benzoate. The information presented herein is supported by available experimental data to aid in informed decision-making for product formulation and development.
Regulatory Status: A Global Overview
A critical consideration for any food additive is its regulatory approval in target markets. This compound, while recognized for its antimicrobial properties, does not currently hold broad approval as a general-purpose food additive in major global markets. Its standing is primarily as a flavoring agent in the United States, a status that is distinct from approval as a preservative. This contrasts sharply with the widespread acceptance of potassium sorbate and sodium benzoate.
| Regulatory Body | Jurisdiction | This compound | Potassium Sorbate | Sodium Benzoate |
| FDA | United States | Not listed as an approved food additive in 21 CFR. Recognized as a flavoring substance (FEMA GRAS 2288).[1][2] | Approved Food Additive (21 CFR 182.3640) | Approved Food Additive (21 CFR 184.1733) |
| EFSA | European Union | Not approved as a food additive; does not have an E-number.[3][4][5] | Approved Food Additive (E202)[5] | Approved Food Additive (E211)[5] |
| Health Canada | Canada | Not listed as a permitted preservative.[6][7][8] | Permitted Preservative | Permitted Preservative |
| FSANZ | Australia/New Zealand | Not listed as an approved food additive.[9][10][11] | Permitted Additive (Code 202) | Permitted Additive (Code 211) |
| MHLW/CAA | Japan | Not on the List of Designated or Existing Food Additives.[12][13][14] | Designated Additive | Designated Additive |
| NHC | China | Not explicitly listed in the GB 2760 standard for food additives.[15][16][17] | Permitted Food Additive | Permitted Food Additive |
Performance Comparison: Antimicrobial Efficacy
Recent research highlights the potential of this compound as a potent antimicrobial agent, in some cases outperforming its conventional counterparts. A 2025 study published in LWT-Food Science and Technology provides key comparative data on its efficacy.[18]
One of the most significant advantages of this compound is its efficacy across a broad pH range (2.0-7.0).[19][20] This is a crucial differentiator from potassium sorbate and sodium benzoate, whose effectiveness is highly dependent on acidic conditions (generally below pH 6.5 for sorbate and pH 4.5 for benzoate) as their antimicrobial activity relies on the undissociated acid form.[21][22]
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against common foodborne pathogens, as reported in the aforementioned study.[18]
| Microorganism | Test Compound | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | This compound | 2 | 16 |
| Escherichia coli | This compound | 4 | 16 |
| Shigella boydii | This compound | 1 | 16 |
| Bacillus cereus | This compound | 1 | 8 |
| Bacillus cereus | Sodium Benzoate | 2 | Not Reported |
| Bacillus cereus | Potassium Sorbate | 4 | Not Reported |
The data indicates that this compound demonstrates antimicrobial efficacy comparable to or greater than sodium dehydroacetate (a preservative not compared in this guide) and superior to sodium benzoate and potassium sorbate, particularly against the heat-resistant and spore-forming Bacillus cereus.[18]
Mechanism of Action
The antimicrobial mechanisms of these compounds differ significantly, which may influence their suitability for various food matrices and processing conditions.
This compound : Primarily acts by disrupting the physical integrity of the bacterial cell. Electron microscopy studies have shown that it causes surface damage, wrinkling, inward collapse, and eventual rupture of the cell membrane.[18]
Potassium Sorbate and Sodium Benzoate : These weak acid preservatives function by diffusing across the cell membrane in their undissociated (protonated) form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This disrupts the proton motive force, inhibits key metabolic enzymes, and ultimately hinders microbial growth.[22][23]
Figure 1. Contrasting mechanisms of action.
Safety and Additional Properties
This compound : Marketed as a "natural" preservative, it is reported to have a favorable safety profile. In the body, it is metabolized into phenylalanine, an essential amino acid.[19] Beyond its preservative function, it is also noted to possess flavor-enhancing and antioxidant properties, which can contribute additional value to food formulations.[19][24]
Potassium Sorbate and Sodium Benzoate : Both have a long history of safe use in food and are considered safe by major regulatory bodies worldwide when consumed within acceptable daily intake levels.[21] However, sodium benzoate has faced some consumer scrutiny over concerns about the potential formation of benzene in the presence of ascorbic acid (vitamin C), although levels in foods are generally very low.[19]
Experimental Protocols
The determination of MIC and MBC values is fundamental to assessing the efficacy of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a standard procedure for these measurements.
Objective : To determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).
Materials :
-
Test antimicrobial compounds (this compound, Potassium Sorbate, Sodium Benzoate)
-
Target microbial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
Micropipettes
-
Sterile agar plates for MBC determination
Methodology :
-
Preparation of Antimicrobial Solutions : Prepare stock solutions of each preservative. A two-fold serial dilution is then performed in the microtiter plate wells using the broth medium to achieve a range of decreasing concentrations.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism. Control wells are included: a positive control (broth + inoculum, no preservative) and a negative control (broth only).
-
Incubation : The microtiter plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the preservative at which there is no visible growth (i.e., the well is clear).
-
MBC Determination : To determine the MBC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is sub-cultured onto a sterile agar plate.
-
Incubation and Analysis : The agar plates are incubated for 24-48 hours. The MBC is the lowest concentration of the preservative that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.
Figure 2. Workflow for MIC/MBC determination.
Conclusion
This compound presents a compelling profile as a potential natural food preservative, demonstrating strong, pH-independent antimicrobial activity and a favorable safety profile. However, its significant hurdle is the current lack of broad regulatory approval as a food additive in major international markets. In contrast, potassium sorbate and sodium benzoate remain the industry workhorses due to their established regulatory status, cost-effectiveness, and long history of use. For developers of clean-label products or formulations where traditional preservatives show limited efficacy, this compound may be an area of interest for future research and regulatory engagement. However, for immediate application in globally distributed food products, potassium sorbate and sodium benzoate remain the viable, approved options.
References
- 1. This compound, 16089-48-8 [thegoodscentscompany.com]
- 2. Inventory of Food Contact Substances Listed in 21 CFR | FDA [fda.gov]
- 3. efsa.europa.eu [efsa.europa.eu]
- 4. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 5. food.gov.uk [food.gov.uk]
- 6. ARCHIVED - Permitted Preservatives - Lists of Permitted Food Additives - Health Canada [hc-sc.gc.ca]
- 7. 11. List of Permitted Preservatives (Lists of Permitted Food Additives) - Canada.ca [canada.ca]
- 8. Modifications to the Lists of Permitted Food Additives to set out the use of certain food colours, emulsifying agents and preservatives in two types of standardized flavouring preparations - Canada.ca [canada.ca]
- 9. Additives | Food Standards Australia New Zealand [foodstandards.gov.au]
- 10. mpi.govt.nz [mpi.govt.nz]
- 11. faolex.fao.org [faolex.fao.org]
- 12. The Japan Food Chemical Research Foundation [ffcr.or.jp]
- 13. Food Additivesï½Ministry of Health, Labour and Welfareï½åçå´åç [mhlw.go.jp]
- 14. ffcr.or.jp [ffcr.or.jp]
- 15. Upcoming New Standard for Food Additives in China - a blog from Campden BRI [campdenbri.co.uk]
- 16. China Food Additive Standard (GB 2760) has been updated | knoell [knoell.com]
- 17. GB 2760 update, and the regulations for the use of food additives have changed for some foods_Interpretation_News & Articles_Food Safety and Compliance Service [global.foodmate.net]
- 18. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]
- 19. nbinno.com [nbinno.com]
- 20. China this compound- China Supplier [toocle.com]
- 21. elchemy.com [elchemy.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. This compound - China this compound Manufacturers Suppliers Factory - SHINY [sinoshiny.com]
- 24. synaturalvinegar.com [synaturalvinegar.com]
Safety Operating Guide
Navigating the Safe Disposal of Potassium Cinnamate in a Laboratory Setting
For researchers and scientists engaged in drug development and other scientific endeavors, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Potassium cinnamate, a compound utilized in various research applications, requires adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). For this compound, this includes protective gloves, clothing, and eye protection.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of dust or fumes.[1][3] In the event of a spill, the material should be swept up or absorbed with an inert material and placed into a suitable container for disposal; it should not be allowed to enter drains or waterways.[1][3]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under U.S. EPA guidelines (40 CFR 261.3).[1]
-
Waste Characterization : Treat all waste chemicals, including this compound, as hazardous unless confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department. A chemical is considered waste when it is no longer intended for use.[4]
-
Containerization :
-
Collect waste this compound in a container that is compatible with the chemical. The original container is often the best choice.
-
The container must be in good condition, free of leaks, and kept closed except when adding waste.[4]
-
Label the container clearly with "Hazardous Waste" and the chemical name, "this compound".[4]
-
-
Storage :
-
Disposal :
-
Do not dispose of this compound down the sink or in regular trash. [3]
-
The recommended method of disposal is through a licensed chemical waste disposal service or an approved waste disposal plant.[1][2][3]
-
Controlled incineration with flue gas scrubbing is another acceptable disposal method.[3]
-
Contact your institution's EHS or a certified waste disposal contractor to arrange for pickup and disposal.[5]
-
-
Empty Container Disposal :
-
A container that held this compound can be disposed of as regular trash only after it has been properly emptied, with as little residue as possible remaining.
-
If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
-
All chemical labels should be defaced or removed from the empty container before it is discarded.
-
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal procedures are dictated by its classification as a chemical waste and the general requirements for laboratory hazardous waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Cinnamate
For laboratory professionals engaged in pioneering research and drug development, ensuring a safe handling and disposal protocol for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Potassium cinnamate, from personal protective equipment (PPE) to operational procedures and disposal plans. Adherence to these guidelines is critical for mitigating risks and ensuring a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] Understanding and implementing the correct safety protocols is the first step in protecting yourself and your colleagues.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear, categorized by the area of protection.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications and Importance |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] This is crucial to prevent eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected prior to use. The selection should be based on an evaluation of the possible hazards to hands and skin, the duration of use, and the chemical resistance and physical properties of the glove material.[1][2] |
| Body Protection | Protective clothing. | Wear suitable protective clothing to prevent skin contact.[1] In case of contamination, immediately remove the affected clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[1] A NIOSH-approved respirator is necessary when exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[3] | This is critical to avoid respiratory irritation.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for minimizing exposure and environmental impact. The following workflow outlines the key stages of working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Verify that the label correctly identifies the contents as this compound.
-
Store the container in a tightly closed state in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible substances and sources of ignition.[1]
2. Handling and Use:
-
Always wear the appropriate PPE as detailed in the table above before handling the chemical.
-
Conduct all work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[1][3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
After handling, wash hands thoroughly.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
4. Spill Management:
-
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.[1]
-
Contain the spill using an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[3]
5. Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]
-
Dispose of unused this compound and its container at an approved waste disposal plant.[1]
-
Do not reuse empty containers. Dispose of them as unused product.[1]
By strictly adhering to these safety and logistical protocols, researchers can confidently handle this compound while prioritizing their safety and minimizing environmental impact. This commitment to best practices is fundamental to the integrity and success of your vital research.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
